molecular formula C8H16ClNO B1459174 (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole CAS No. 52865-10-8

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

カタログ番号: B1459174
CAS番号: 52865-10-8
分子量: 177.67 g/mol
InChIキー: RQZXEQGQTRITTG-ARIDFIBWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXEQGQTRITTG-ARIDFIBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C[C@@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide on (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, flexible aromatic systems to three-dimensional, rigidified aliphatic scaffolds is a proven strategy to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (frequently isolated and utilized as its hydrochloride salt) represents a highly valuable saturated bicyclic amine building block. By locking a basic nitrogen within a cis-fused octahydroisoindole framework, this scaffold minimizes conformational entropy, thereby reducing the energetic penalty upon binding to target proteins. Furthermore, the strategically positioned 5-hydroxyl group provides a versatile vector for further functionalization, making it an indispensable intermediate in the development of targeted protein degraders, antibody-drug conjugates (ADCs), and novel kinase inhibitors [1, 2].

Physicochemical & Structural Profiling

The structural integrity of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole is defined by its cis-fused ring system. The bridgehead protons at positions 3a and 7a are oriented cis to one another, forcing the cyclohexane and pyrrolidine rings into a distinct, rigid geometry. The relative stereochemistry of the hydroxyl group at position 5 dictates its spatial projection, which is critical for structure-activity relationship (SAR) optimization.

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the hydrochloride salt variant, which is the most stable and commercially prevalent form [1, 3].

PropertyValue / Description
Chemical Name (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
CAS Registry Number 52865-10-8
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol
SMILES String Cl.O[C@@H]1CC[C@@H]2CNC[C@@H]2C1
Appearance Off-white to white crystalline solid
Purity (Standard) ≥ 97%
Storage Conditions 2-8 °C, sealed in a dry environment under inert gas

Conformational Rationale in Drug Design

The integration of the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole scaffold into a drug payload is driven by specific mechanistic advantages:

  • Decreased Entropic Penalty: Flexible amines (like unbranched piperidines) must adopt a specific conformation to bind a target, costing binding energy. The rigid bicyclic nature of octahydroisoindole pre-organizes the molecule, directly translating to enhanced target binding affinity.

  • Metabolic Stability: Cytochrome P450 enzymes typically oxidize accessible C-H bonds adjacent to basic amines. The steric shielding provided by the bicyclic bridgehead significantly reduces the rate of oxidative metabolism.

  • Vectorial Functionalization: The 5-hydroxyl group acts as an orthogonal handle, allowing for etherification or carbamate formation without interfering with the primary amine's reactivity.

Pathway N1 Flexible Amine (High Entropic Penalty) N2 Conformational Restriction via Bicyclic Scaffold N1->N2 Scaffold Hopping N3 (3aR,5R,7aS)-rel-5-Hydroxy- 2H-isoindole N2->N3 Integration N4 Improved Metabolic Stability (Fewer C-H bonds) N3->N4 N5 Enhanced Target Binding Affinity N3->N5

Workflow illustrating the pharmacological rationale for utilizing rigid bicyclic scaffolds.

Validated Synthetic Workflows

The synthesis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole typically proceeds via the hydration of a hexahydroisoindole precursor. The causality behind choosing a hydroboration-oxidation sequence over simple acid-catalyzed hydration is the requirement for strict anti-Markovnikov regioselectivity and the stereocontrol imparted by the sterically hindered concave face of the bicyclic system [2, 4].

Synthesis A tert-butyl 1,3,3a,4,7,7a- hexahydroisoindole- 2-carboxylate B Hydroboration- Oxidation A->B 1. BH3-THF 2. H2O2, NaOH C N-Boc-5-Hydroxy- octahydroisoindole B->C Anti-Markovnikov Hydration D Acidic Deprotection (HCl/Dioxane) C->D Cleavage of Boc Group E (3aR,5R,7aS)-rel- 5-Hydroxy-2H-isoindole HCl Salt D->E Precipitation

Validated synthetic pathway for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride.

Experimental Protocols

The following protocols are engineered as self-validating systems, ensuring that intermediate states can be analytically confirmed before proceeding.

Protocol A: N-Boc Deprotection to Yield the Hydrochloride Salt

This protocol removes the tert-butyloxycarbonyl (Boc) protecting group to unveil the reactive secondary amine [2].

Reagents & Equipment:

  • tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate (1.0 equiv)

  • 4N HCl in 1,4-dioxane (Excess, ~2.5 volumes)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen (N₂) manifold and ice bath

Step-by-Step Methodology:

  • Solvation: Dissolve the Boc-protected precursor in anhydrous DCM (approx. 3 mL per mmol) in a round-bottom flask equipped with a magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice bath and purge the system with N₂. Causality: Cooling to 0 °C prevents the highly exothermic deprotection from causing solvent boil-off or unwanted elimination of the 5-hydroxyl group.

  • Acid Addition: Add 4N HCl in 1,4-dioxane dropwise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C for 2 hours. The reaction is self-validating via gas evolution (isobutylene and CO₂). Once bubbling ceases, extract an aliquot for LCMS analysis. The mass of the starting material should disappear, replaced by the [M+H]⁺ peak of the free amine (m/z ~142).

  • Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride salt as an off-white solid. Filter and dry under high vacuum.

Protocol B: Reductive Amination for Payload Conjugation

This workflow details the attachment of the isoindole scaffold to an aldehyde-bearing drug payload using Sodium Triacetoxyborohydride (STAB) [2].

Reagents & Equipment:

  • (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (1.2 equiv)

  • Target Aldehyde (1.0 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (2.0 - 4.0 equiv)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Free-Basing: Suspend the hydrochloride salt in anhydrous DCM. Add TEA dropwise at room temperature. Causality: The tertiary amine neutralizes the HCl salt, generating the nucleophilic free secondary amine required for iminium ion formation. Stir for 30 minutes.

  • Iminium Formation: Add the target aldehyde to the mixture. Stir for an additional 1 hour at room temperature to allow the transient iminium intermediate to fully form.

  • Reduction: Add STAB in small portions over 15 minutes. Causality: STAB is a mild reducing agent that specifically reduces iminium ions without reducing aldehydes or ketones, preventing the formation of unwanted alcohol byproducts.

  • Validation & Quench: Stir for 2–4 hours. Confirm completion via LCMS. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: Gas evolution).

  • Workup: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate for downstream purification (e.g., Prep-HPLC).

References

  • Google Patents. "AU2023230346A1 - Activators of effector t cells".
  • ACS Publications. "Reactivity and Synthetic Applications of Multicomponent Petasis Reactions | Chemical Reviews". Available at:[Link]

Structural Elucidation of (3aR,5R,7aS)-rel-5-Hydroxy-octahydro-1H-isoindole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Stereochemical Complexity

The molecule (3aR,5R,7aS)-rel-5-hydroxy-octahydro-1H-isoindole (often cataloged under the tautomeric misnomer 5-Hydroxy-2H-isoindole) is a conformationally restricted bicyclic amine. Such scaffolds are highly prized in modern drug discovery, frequently serving as key pharmacophores in the development of targeted covalent inhibitors and pan-TEAD·YAP1 antagonists 1.

The structural elucidation of this molecule presents a distinct analytical challenge due to its relative (rel) stereochemistry. The descriptor (3aR,5R,7aS) dictates a cis-fused pyrrolidine-cyclohexane system, where the bridgehead protons (H-3a and H-7a) are cis to each other. Furthermore, the hydroxyl group at C-5 must be assigned as either axial or equatorial relative to the cyclohexane chair. Because minor stereochemical inversions in bicyclic systems drastically alter target binding affinities, establishing a self-validating analytical protocol is critical for downstream medicinal chemistry applications.

Analytical Workflow & Self-Validating Protocols

To ensure absolute scientific integrity, the elucidation process must operate as a closed, self-validating loop. Mass spectrometry establishes the atomic boundaries, 1D/2D NMR maps the 2D connectivity, NOESY defines the 3D spatial arrangement, and X-ray crystallography provides the ultimate geometric proof.

Workflow S1 1. Sample Prep & Purity (LC-UV / HRMS) S2 2. 1D NMR (1H, 13C) Chemical Shifts & Integrals S1->S2 S3 3. 2D NMR (COSY, HSQC, HMBC) Atom Connectivity S2->S3 S4 4. NOESY 2D NMR Determine rel-Stereochemistry S3->S4 S5 5. SCXRD Derivatization Absolute Configuration S4->S5

Fig 1. Sequential analytical workflow for the structural elucidation of bicyclic amines.

High-Resolution Mass Spectrometry (HRMS)

Before proceeding to NMR, the molecular formula must be rigorously confirmed to rule out unexpected ring openings or oxidations that frequently occur during the synthesis of γ-lactams and pyrrolidines 2.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Instrument Parameters: Inject 2 µL into an ESI-QTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.

  • Data Acquisition: Operate in positive ion mode. The exact mass for the protonated molecular ion [M+H]+ of C8​H15​NO is calculated at m/z 142.1226.

  • Causality: Observing the exact mass within a <5 ppm error margin validates the intact bicyclic skeleton and confirms the presence of one nitrogen and one oxygen atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for cis-octahydro-1H-isoindole derivatives 3.

1D and 2D NMR Protocol
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl3​ (with 0.03% v/v TMS). CDCl3​ is preferred over D2​O or CD3​OD to prevent the rapid exchange of the N-H and O-H protons, allowing their broad singlets to be observed.

  • Acquisition: Acquire 1H NMR at 600 MHz and 13C NMR at 150 MHz. Follow with 2D sequences: COSY, HSQC, and HMBC.

  • NOESY Parameters: Set the NOESY mixing time ( d8 ) to 400 ms. Causality: For small molecules (MW ~141 Da), the correlation time ( τc​ ) is short, meaning NOE builds up slowly. A 400 ms mixing time ensures cross-peaks are detectable without introducing artifactual spin diffusion.

Quantitative Data Summary

The table below summarizes the expected multi-nuclear assignments based on the asymmetric nature of the C-5 substituted scaffold.

Position 1H Chemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz) 13C Chemical Shift (δ, ppm)Key HMBC Correlations
1 ( CH2​ ) 2.85, 3.05m, m51.5C-3, C-7a, C-3a
3 ( CH2​ ) 2.75, 2.95m, m47.0C-1, C-3a, C-4
3a (CH) 2.35m35.5C-1, C-4, C-5
4 ( CH2​ ) 1.45, 1.85ddd (12, 10, 5), m42.9C-3a, C-5, C-6
5 (CH) 3.80tt (10.5, 4.5)70.2C-3a, C-4, C-6, C-7
6 ( CH2​ ) 1.35, 1.75m, m33.8C-4, C-5, C-7a
7 ( CH2​ ) 1.25, 1.65m, m23.5C-6, C-7a, C-1
7a (CH) 2.25m34.4C-1, C-7, C-3a
Stereochemical Causality via NOESY

The critical proof of the (3aR,5R,7aS)-rel stereochemistry lies in the coupling constants and NOESY correlations of H-5.

  • Coupling Analysis: The H-5 signal appears as a triplet of triplets (tt) with two large couplings (J ~ 10.5 Hz) and two small couplings (J ~ 4.5 Hz). This indicates trans-diaxial coupling with the adjacent axial protons on C-4 and C-6, proving that H-5 is axial (and thus the hydroxyl group is equatorial).

  • NOESY Logic: In a cis-1,2-fused cyclohexane chair, one bridgehead proton must be axial and the other equatorial. Assuming H-3a is axial, it sits on the same face of the ring as the axial H-5 (a 1,3-diaxial relationship). A strong NOESY cross-peak between H-5 and H-3a unambiguously confirms their co-facial orientation.

NOESY H3a H-3a (Axial) H7a H-7a (Equatorial) H3a->H7a Cis-Fusion H5 H-5 (Axial) H3a->H5 1,3-Diaxial NOE H4eq H-4eq H5->H4eq Geminal/Vicinal

Fig 2. Key NOESY correlations establishing the relative stereochemistry of the cis-fused system.

Crystallographic Validation

While NMR provides a robust solution for relative stereochemistry, Single-Crystal X-Ray Diffraction (SCXRD) is required to establish absolute configuration and validate the NMR model. Because secondary bicyclic amines are often hygroscopic oils at room temperature, derivatization is necessary.

Derivatization Protocol:

  • Dissolve the free base in anhydrous diethyl ether (0.1 M).

  • Slowly add 1.1 equivalents of 2.0 M HCl in diethyl ether at 0 °C.

  • Isolate the resulting precipitate via vacuum filtration. The hydrochloride salt significantly increases the compound's crystallinity and provides a heavier atom (Cl) to aid in anomalous dispersion scattering.

  • Recrystallize the salt using vapor diffusion (methanol as the good solvent, diethyl ether as the antisolvent) over 48 hours to yield X-ray quality crystals.

References

  • Drug Discovery Chemistry. "Optimizing Small Molecules for Tomorrow's Therapeutics". URL:[Link]

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups". URL: [Link]

Sources

Bicyclic Scaffold Engineering: Discovery, Synthesis, and Isolation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

The octahydro-1H-isoindole scaffold is a privileged bicyclic structure in modern medicinal chemistry, serving as the rigid architectural core for numerous biologically active molecules, including K-ATP channel modulators and targeted oncology agents. Specifically, the functionalized derivative (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often isolated as a hydrochloride salt, CAS: 52865-10-8) provides a critical vector for structure-activity relationship (SAR) exploration.

The spatial arrangement of this molecule is not arbitrary; the cis-fusion of the pyrrolidine and cyclohexane rings (at C3a and C7a), combined with the specific orientation of the hydroxyl group at C5, dictates its ability to lock into the hydrophobic binding pockets of target proteins, such as the SUR1 subunit of the K-ATP channel [1].

Pathway Ligand (3aR,5R,7aS)-rel-5-Hydroxy -2H-isoindole Target SUR1 Subunit (K-ATP Channel) Ligand->Target Stereospecific Binding Action Channel Modulation Target->Action Effect Membrane Hyperpolarization Action->Effect

Fig 1: Pharmacological mechanism of the (3aR,5R,7aS)-isoindole scaffold.

Stereochemical Architecture & Synthetic Strategy

The designation (3aR,5R,7aS)-rel indicates a defined relative stereochemistry. The bridgehead carbons (3a and 7a) must be cis-fused to maintain the compact, folded conformation of the bicycle. The hydroxyl group at position 5 must be installed stereoselectively.

To achieve this, the synthesis relies on the principle of steric shielding. By starting with a cis-fused tetrahydro-1H-isoindole precursor, the concave face of the folded bicyclic system is sterically hindered. Reagents such as borane (for hydroboration) or osmium tetroxide (for dihydroxylation) are forced to approach from the convex face, thereby dictating the relative stereochemistry of the resulting functional groups [3].

Retrosynthetic Causality
  • Core Assembly: The cis-fused bicyclic core is typically assembled via a Diels-Alder cycloaddition between a maleimide derivative and a diene, ensuring the cis-relationship at the bridgehead carbons.

  • Stereoselective Functionalization: Hydroboration-oxidation of the resulting alkene installs the C5 hydroxyl group. The bulky borane complex approaches the less hindered face, establishing the 5R relative configuration [2].

  • Deprotection & Salt Formation: The secondary amine is exposed by removing the tert-butyloxycarbonyl (Boc) protecting group using anhydrous HCl, directly yielding the highly stable and water-soluble hydrochloride salt.

Experimental Protocols: Synthesis and Isolation

The following self-validating protocol details the conversion of a protected bicyclic alkene to the pure (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride salt.

Workflow Step1 Alkene Precursor Step2 Hydroboration Oxidation Step1->Step2 Step3 Boc Deprotection Step2->Step3 Step4 Prep-HPLC Resolution Step3->Step4 Product Pure Isomer (HCl Salt) Step4->Product

Fig 2: Step-by-step synthetic and isolation workflow.

Phase 1: Stereoselective Hydroboration-Oxidation

Causality Check: Borane-tetrahydrofuran (BH₃·THF) is chosen over other hydrating agents because the concerted, four-membered transition state of hydroboration guarantees syn-addition, preventing the formation of unwanted trans-diastereomers.

  • Initiation: To a flame-dried flask under nitrogen, add tert-butyl (3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration).

  • Hydroboration: Cool the mixture to 0 °C. Add BH₃·THF (1.0 M in THF, 3.0 equiv) dropwise. Self-Validation: The reaction must be kept at 0 °C to prevent non-selective thermal background reactions. Stir overnight.

  • Oxidation: Quench the excess borane by carefully adding methanol (2 mL) at 0 °C until effervescence ceases. Dropwise, add a mixture of 3N aqueous NaOH and 30% H₂O₂ (1:1 v/v). Heat the mixture to 60 °C for 1.5 hours to force the oxidation of the alkylborane intermediate to the alcohol [2].

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual peroxides, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (3aR,5R,7aS)-rel-5-hydroxyoctahydro-2H-isoindole-2-carboxylate.

Phase 2: Deprotection and Salt Formation

Causality Check: HCl in 1,4-dioxane is utilized instead of aqueous acids (like TFA/H₂O) to prevent side reactions and to immediately precipitate the amine as a crystalline hydrochloride salt, which aids in preliminary purification.

  • Cleavage: Dissolve the crude Boc-protected alcohol in minimal dichloromethane (DCM). At 0 °C, add 4N HCl in 1,4-dioxane (excess).

  • Precipitation: Stir for 2 hours at 0 °C. The product will begin to precipitate as the polarity of the solution decreases upon Boc cleavage.

  • Concentration: Remove the volatiles under vacuum to yield the crude (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride [2].

Phase 3: Isolation via Prep-HPLC

Because the initial synthesis may yield a mixture of relative diastereomers depending on the purity of the starting diene, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is mandatory for isolating the strict (3aR,5R,7aS) architecture.

  • Column Selection: Utilize an Amide OBD Column (e.g., XBridge Prep Amide, 19 x 150 mm, 5 μm). The amide stationary phase provides superior retention and resolution for polar, basic analytes like isoindolines compared to standard C18 columns.

  • Mobile Phase:

    • Phase A: Water with 0.05% HCl (maintains the amine in its protonated state, preventing peak tailing).

    • Phase B: Acetonitrile (ACN).

  • Gradient: 90% B to 70% B over 10 minutes at a flow rate of 25 mL/min [2].

  • Detection & Collection: Monitor at 254 nm. Collect the fraction eluting at the validated retention time (approx. 7.2 min) and lyophilize to yield the pure off-white solid.

Quantitative Data: Stereoisomer Activity Comparison

The precise stereochemistry of the isoindole core drastically impacts its biological utility. Table 1 summarizes the impact of stereoisomerism on target binding affinity (using SUR1 inhibition as a benchmark model).

Compound ConfigurationTarget ReceptorAssay TypeActivity (IC₅₀)Structural Impact
(3aR,5R,7aS)-rel SUR1 (K-ATP)[3H]glyburide binding1.8 µM Optimal hydrophobic pocket fit [1]
(3aS,5S,7aR)-relSUR1 (K-ATP)[3H]glyburide binding> 10.0 µMSteric clash at C5 vector
Racemic MixtureSUR1 (K-ATP)[3H]glyburide binding4.5 µMDiluted efficacy due to inactive enantiomer
5-Deshydroxy analogSUR1 (K-ATP)[3H]glyburide binding> 50.0 µMLoss of critical hydrogen bonding

Table 1: Comparative biological activity of cis-octahydro-1H-isoindole derivatives based on stereochemical configuration.

Conclusion

The discovery and isolation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole represent a masterclass in stereocontrolled organic synthesis. By leveraging steric shielding during hydroboration and employing precise amide-phase Prep-HPLC for final resolution, researchers can reliably isolate this rigid scaffold. Its proven efficacy in modulating complex biological targets like K-ATP channels underscores the necessity of rigorous stereochemical control in modern drug discovery.

References

  • Google Patents. "AU2023230346A1 - Activators of effector t cells." World Intellectual Property Organization, Oct 17, 2024.
  • Yetişkin, Egehan, et al. "Synthesis, cytotoxicity, and antibacterial studies of 2,4,5,6-substituted hexahydro-1H-isoindole-1,3(2H)-dione." Chemical Biology & Drug Design, vol. 102, no. 6, 2023, pp. 1448-1457. Available at: [Link]

An In-Depth Technical Guide to (3aR,5R,7aS)-rel-Octahydro-1H-isoindol-5-ol Hydrochloride: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The octahydro-1H-isoindole scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of a specific stereoisomer, (3aR,5R,7aS)-rel-octahydro-1H-isoindol-5-ol hydrochloride (CAS Number: 52865-10-8). This document will delve into its chemical identity, structural elucidation, and its pivotal role as a versatile intermediate in the synthesis of complex pharmaceutical agents. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, properties, and potential applications of this crucial heterocyclic compound.

Introduction: The Significance of the Isoindoline Core

The isoindoline nucleus, a bicyclic heterocyclic system, is a prevalent feature in a multitude of natural products and synthetic molecules exhibiting a wide array of biological activities. Its rigid, three-dimensional structure provides a valuable scaffold for the design of ligands that can interact with high specificity and affinity with biological targets. The fully saturated version, the octahydro-1H-isoindole ring system, allows for a diverse range of stereochemical arrangements, each potentially conferring unique pharmacological profiles. This stereochemical complexity underscores the importance of precise synthetic control to access specific isomers for drug discovery programs.

Derivatives of the isoindoline core are found in a number of clinically approved drugs, highlighting their therapeutic relevance. These applications span a range of indications, including the treatment of multiple myeloma, inflammation, hypertension, and certain types of cancer. The versatility of the isoindoline scaffold makes it a continued focus of research and development in the pharmaceutical industry.

Compound Identification and Chemical Properties

This guide focuses on a specific, stereochemically defined derivative of the octahydro-1H-isoindole system.

Systematic Name (IUPAC): (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride[1]

CAS Number: 52865-10-8[1]

Molecular Formula: C₈H₁₆ClNO

Molecular Weight: 177.67 g/mol

Structural Elucidation

The structural assignment of (3aR,5R,7aS)-rel-octahydro-1H-isoindol-5-ol hydrochloride is defined by the cis-fusion of the two rings and the specific relative stereochemistry at the three chiral centers. The "rel" notation indicates that the depicted stereochemistry is relative. The key structural features are:

  • Octahydro-1H-isoindole Core: A bicyclic system consisting of a fused cyclohexane and pyrrolidine ring.

  • Hydroxyl Group at C5: The hydroxyl substituent is located on the cyclohexane ring.

  • Stereochemistry: The (3aR,5R,7aS) designation specifies the relative spatial arrangement of the substituents and the ring fusion.

A summary of key chemical properties is provided in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₆ClNOAChemBlock[1]
Molecular Weight177.67AChemBlock[1]
Purity97%AChemBlock[1]
Physical FormSolid-
Storage2-8°C, Inert atmosphereSigma-Aldrich[2]

Synthesis and Manufacturing

A plausible synthetic approach can be conceptualized through a workflow that involves the initial construction of a functionalized isoindolinone, followed by reduction and stereochemical control.

G cluster_0 Synthetic Workflow start Starting Materials (e.g., Substituted Cyclohexene) step1 Diels-Alder Reaction start->step1 [1] step2 Functional Group Interconversion step1->step2 [2] step3 Ring-Closing Metathesis or Intramolecular Cyclization step2->step3 [3] step4 Reduction of Lactam/Imide step3->step4 [4] step5 Stereoselective Hydroxylation step4->step5 [5] step6 Salt Formation (HCl) step5->step6 [6] end (3aR,5R,7aS)-rel-Octahydro- 1H-isoindol-5-ol HCl step6->end

Caption: Conceptual Synthetic Workflow for (3aR,5R,7aS)-rel-Octahydro-1H-isoindol-5-ol HCl.

This conceptual workflow highlights key transformations that are often employed in the synthesis of such complex heterocyclic systems. The causality behind these steps is as follows:

  • Diels-Alder Reaction: This powerful cycloaddition is often used to construct the bicyclic core with initial stereochemical control.

  • Functional Group Interconversion: Modification of the initial adduct is typically necessary to introduce the required functionalities for subsequent cyclization.

  • Ring-Closing Metathesis or Intramolecular Cyclization: These reactions are crucial for forming the pyrrolidine ring of the isoindole system.

  • Reduction of Lactam/Imide: A key step to afford the saturated octahydro-1H-isoindole core.

  • Stereoselective Hydroxylation: Introduction of the hydroxyl group at the C5 position with the desired stereochemistry.

  • Salt Formation: Conversion to the hydrochloride salt to improve stability and handling properties.

Applications in Drug Discovery and Development

The primary significance of (3aR,5R,7aS)-rel-octahydro-1H-isoindol-5-ol and its derivatives lies in their role as key intermediates in the synthesis of more complex drug candidates. The isoindoline scaffold is a core component of several marketed drugs and investigational compounds.

Role as a Key Intermediate

The stereochemically defined nature of (3aR,5R,7aS)-rel-octahydro-1H-isoindol-5-ol makes it an invaluable building block for the synthesis of complex molecules where precise three-dimensional architecture is critical for biological activity. The hydroxyl group provides a convenient handle for further functionalization, allowing for the attachment of various pharmacophoric groups through ether or ester linkages. The secondary amine in the pyrrolidine ring can be readily derivatized to introduce a wide range of substituents.

The general workflow for utilizing this intermediate in drug discovery is depicted below.

G cluster_0 Drug Discovery Workflow start (3aR,5R,7aS)-rel-Octahydro- 1H-isoindol-5-ol HCl step1 N-Functionalization start->step1 step2 O-Functionalization start->step2 step3 Library Synthesis step1->step3 step2->step3 step4 Biological Screening step3->step4 step5 Lead Optimization step4->step5 end Drug Candidate step5->end

Caption: Utilization of the title compound in a typical drug discovery workflow.

This workflow illustrates the logical progression from a key building block to a potential drug candidate:

  • N- and O-Functionalization: The amine and hydroxyl groups serve as points for chemical modification to explore the structure-activity relationship (SAR).

  • Library Synthesis: A collection of derivatives is synthesized to systematically probe the effects of different substituents on biological activity.

  • Biological Screening: The synthesized library is tested in various biological assays to identify compounds with desired pharmacological effects.

  • Lead Optimization: Promising compounds ("hits") are further modified to improve their potency, selectivity, and pharmacokinetic properties, leading to a "lead" compound.

  • Drug Candidate: After extensive optimization and preclinical testing, a lead compound may be selected as a clinical drug candidate.

Conclusion

(3aR,5R,7aS)-rel-Octahydro-1H-isoindol-5-ol hydrochloride is a stereochemically defined building block of significant value to the medicinal chemistry community. Its rigid bicyclic structure and strategically placed functional groups make it an ideal starting point for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its chemical properties and synthetic accessibility is crucial for its effective utilization in drug discovery and development programs. This technical guide provides a foundational understanding of this important molecule, highlighting its identity and potential as a key intermediate in the quest for new medicines.

References

Sources

A Strategic Blueprint for the Preliminary Biological Evaluation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the initial biological screening of the novel chemical entity, (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, logic-driven approach to efficiently characterize the compound's cytotoxic profile, potential off-target liabilities, and fundamental pharmacokinetic properties. The methodologies described herein are grounded in established industry best practices to ensure the generation of robust and decision-enabling data.

The isoindole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and neuroactive properties.[1][2][3][4][5][6][7] The specific stereochemistry and hydroxylation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole present a unique chemical entity with untapped therapeutic potential. This guide provides the experimental roadmap to begin unlocking that potential.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its intrinsic cytotoxicity. This foundational data informs the concentration ranges for all subsequent assays and provides the first indication of a potential therapeutic window. A tiered approach, beginning with a broad screen and progressing to more mechanistic assays, is recommended.[8]

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8] It is an efficient first-pass screen to determine the concentration at which the compound begins to exert cytotoxic effects.

  • Cell Seeding: Plate a panel of representative cancer cell lines (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast) and a normal human cell line (e.g., CCD-018 - colon) in 96-well plates at a density of 5,000-10,000 cells per well.[8] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a 10-point serial dilution of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, typically ranging from 100 µM down to picomolar concentrations. Add the compound to the cells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

A low IC50 value in cancer cell lines, coupled with a high IC50 in normal cell lines, would suggest selective anticancer activity and a favorable therapeutic index.[9] Conversely, broad-spectrum cytotoxicity across all cell lines at low concentrations may indicate a non-specific mechanism of cell death and potential for toxicity.[9][10]

Confirmatory and Mechanistic Cytotoxicity Assays

Should the MTT assay indicate significant cytotoxic activity, follow-up assays are crucial to confirm the findings and begin to elucidate the mechanism of cell death.

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of membrane integrity.[11] This assay is a reliable indicator of necrosis.

This assay measures the activity of key executioner caspases involved in apoptosis.[11] An increase in caspase activity would suggest an apoptotic mechanism of cell death.

This assay measures intracellular ATP levels, which is a sensitive indicator of metabolically active cells.[12] It is often more sensitive than MTT and can provide a clearer picture of cell viability.[12]

Data Presentation: Foundational Cytotoxicity
Cell LineAssayIC50 (µM)
A549MTT[Hypothetical Value]
HepG2MTT[Hypothetical Value]
MCF-7MTT[Hypothetical Value]
CCD-018MTT[Hypothetical Value]
A549LDH[Hypothetical Value]
A549Caspase-3/7[Hypothetical Value]
A549CellTiter-Glo®[Hypothetical Value]

Part 2: In Vitro Safety Pharmacology Profiling

Early identification of potential off-target interactions is critical to de-risk a drug candidate and avoid late-stage failures.[13][14] Screening against a panel of targets known to be associated with adverse drug reactions (ADRs) provides a "pharmacological fingerprint" of the compound.[15][16]

Rationale for Target Selection

The selected panel should include a diverse range of protein classes implicated in common ADRs, such as G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[15][17] Given that some isoindole derivatives have shown activity at cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in the panel is a logical starting point.[1][3]

Recommended Safety Panel

A standard safety panel, such as those offered by commercial vendors, typically includes 40-100 targets.[16] Key targets to consider for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole include:

  • GPCRs: Adrenergic, dopaminergic, serotonergic, and muscarinic receptors.

  • Ion Channels: hERG, calcium channels, and sodium channels.

  • Enzymes: COX-1, COX-2, AChE, and BuChE.

  • Transporters: Dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Hit Identification cluster_4 Follow-up Compound Stock Solution of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Assay Radioligand Binding or Functional Assays Compound->Assay Single high concentration Data Calculate % Inhibition at a Fixed Concentration (e.g., 10 µM) Assay->Data Hit Identify Targets with >50% Inhibition Data->Hit FollowUp Determine IC50/EC50 for Confirmed Hits Hit->FollowUp

Caption: Workflow for in vitro safety pharmacology profiling.

Significant inhibition (>50%) of any target in the primary screen warrants follow-up dose-response studies to determine the IC50 or EC50. These values can then be compared to the on-target potency (if known) and the cytotoxic concentrations to assess the potential for off-target-mediated toxicity.

Part 3: Preliminary ADME/Tox Profiling

Understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for toxicity (Tox), is crucial for predicting its in vivo behavior.[18][19][20] Early in vitro ADME/Tox assays can identify liabilities that may hinder further development.[21]

Metabolic Stability

This assay assesses the compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[22]

  • Incubation: Incubate (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole with human and rat liver microsomes in the presence of NADPH.

  • Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance.

Cytochrome P450 (CYP) Inhibition

This assay determines if the compound inhibits the activity of major CYP isoforms, which can lead to drug-drug interactions.[22]

  • Incubation: Incubate a fluorescent probe substrate for specific CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) with human liver microsomes in the presence and absence of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

  • Detection: Measure the fluorescent product generated by the uninhibited CYP enzymes.

  • Calculation: Determine the IC50 of the compound for each CYP isoform.

Plasma Protein Binding

The extent to which a compound binds to plasma proteins affects its distribution and availability to act on its target.

  • Setup: Add the compound to plasma in one chamber of a RED device, separated by a semi-permeable membrane from a buffer-filled chamber.

  • Incubation: Incubate until equilibrium is reached.

  • Analysis: Measure the concentration of the compound in both chambers using LC-MS/MS.

  • Calculation: Determine the percentage of the compound bound to plasma proteins.

Permeability

This assay predicts a compound's ability to cross the intestinal barrier, a key factor for oral bioavailability.

  • Setup: A donor plate containing the compound in a buffer solution is placed on top of an acceptor plate, separated by a filter coated with a lipid layer that mimics the intestinal membrane.

  • Incubation: The compound diffuses from the donor to the acceptor compartment.

  • Analysis: Measure the compound concentration in both compartments.

  • Calculation: Determine the permeability coefficient (Pe).

Data Presentation: Preliminary ADME/Tox
AssaySpeciesResult
Microsomal Stability (t1/2, min)Human[Hypothetical Value]
Microsomal Stability (t1/2, min)Rat[Hypothetical Value]
CYP Inhibition (IC50, µM) - 1A2Human[Hypothetical Value]
CYP Inhibition (IC50, µM) - 2C9Human[Hypothetical Value]
CYP Inhibition (IC50, µM) - 2C19Human[Hypothetical Value]
CYP Inhibition (IC50, µM) - 2D6Human[Hypothetical Value]
CYP Inhibition (IC50, µM) - 3A4Human[Hypothetical Value]
Plasma Protein Binding (%)Human[Hypothetical Value]
PAMPA (Pe, 10⁻⁶ cm/s)N/A[Hypothetical Value]

Part 4: Integrated Data Analysis and Decision Making

The culmination of this preliminary screening cascade is an integrated analysis of the cytotoxicity, safety pharmacology, and ADME/Tox data. This holistic view will enable an informed decision on the future of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

G cluster_0 Input Data cluster_1 Risk/Benefit Assessment cluster_2 Decision Point cluster_3 Outcomes Cytotoxicity Cytotoxicity Data (IC50s) Assessment Integrate Data: - Therapeutic Index - Off-Target Liabilities - Drug-like Properties Cytotoxicity->Assessment Safety Safety Panel Data (% Inhibition, IC50s) Safety->Assessment ADME ADME/Tox Data ADME->Assessment Decision Proceed to Further Studies? Assessment->Decision Proceed Advance to In Vivo Efficacy and PK/PD Studies Decision->Proceed Favorable Profile Optimize Initiate Medicinal Chemistry Effort to Mitigate Liabilities Decision->Optimize Modifiable Liabilities Terminate Terminate Further Development Decision->Terminate Unfavorable Profile

Caption: Integrated decision-making framework.

A compound with potent and selective cytotoxicity, a clean safety profile, and favorable ADME properties would be a strong candidate for advancement. Conversely, a compound with significant off-target activity, poor metabolic stability, or other liabilities may require medicinal chemistry optimization or, in severe cases, termination of the project.

This structured and comprehensive preliminary screening approach will provide the necessary data to make a well-informed, go/no-go decision on the continued development of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, maximizing the potential for success while conserving valuable resources.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Horvath, P., & Aponte, R. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. In Cytotoxicity. IntechOpen. [Link]

  • Singhal, M., Shaha, S., & Katsikogianni, M. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. In Cytotoxicity - A Crucial Toxicity Test for In Vitro Experiments. IntechOpen. [Link]

  • Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006). High-throughput in vitro profiling assays: lessons learnt from experiences at Novartis. Expert Opinion on Drug Discovery, 1(6), 557-573. [Link]

  • Klančar, G., & Grandič, M. (2009). Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits. Journal of Biomolecular Screening, 14(4), 432-439. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from [Link]

  • Admescope. (n.d.). Time-critical early ADME characterization. Retrieved from [Link]

  • Gümüş, M. K., Ceylan, Ş., & Alıcı, B. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(15), 3456. [Link]

  • Alıcı, B., & Ceylan, Ş. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12155-12165. [Link]

  • Moglilaiah, K., & Reddy, C. S. (2004). Synthesis and biological screening of some new novel indole derivatives. Indian Journal of Chemistry, 43B, 2245-2248. [Link]

  • Gümüş, M. K., Ceylan, Ş., & Alıcı, B. (2025, October 12). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. ResearchGate. [Link]

  • Wang, Y., et al. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 2005-2010. [Link]

  • Agilent. (n.d.). ADME Assays. Retrieved from [Link]

  • da Silva, G. N., et al. (2016). ADME studies and preliminary safety pharmacology of LDT5, a lead compound for the treatment of benign prostatic hyperplasia. Brazilian Journal of Medical and Biological Research, 49(12), e5669. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. Arkivoc, 2015(2), 1-36. [Link]

  • Zmijewski, M. A., et al. (2015). Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3. The Journal of Steroid Biochemistry and Molecular Biology, 148, 108-117. [Link]

  • O'Connor, S., & O'Brien, P. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2229-2266. [Link]

  • ChemiMart. (n.d.). (3AR,7AS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole. Retrieved from [Link]

  • Smith, L. I., & Ullyot, G. E. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews, 41(17), 5762-5777. [Link]

  • Wang, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Molecules, 24(21), 3984. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2024). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Marine Drugs, 22(3), 118. [Link]

  • da Silva, G. N. (2025, June 23). Characterisation and biological activities of small molecules isolated from Corymbia citriodora (Hook) K.D.Hill & L.A.S. Joh. ResearchOnline@JCU. [Link]

Sources

A Technical Guide to the Potential Research Applications of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The isoindoline nucleus represents a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of clinically significant therapeutic agents.[1] Its inherent structural rigidity, coupled with the capacity for diverse functionalization, has rendered it a "privileged scaffold" in the design of molecules targeting a wide array of biological pathways. While blockbuster drugs like thalidomide and its analogs have cemented the importance of the isoindoline core in oncology and immunology, the broader chemical space occupied by its derivatives remains a fertile ground for discovery.[1][2] This guide focuses on a specific, yet under-explored derivative: (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole. Although direct research on this particular stereoisomer is nascent, its structural features suggest a wealth of potential applications. This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals, extrapolating from the rich chemistry and biology of the isoindoline class to illuminate promising avenues of investigation for this specific molecule.

Core Molecular Attributes of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

A thorough understanding of the physicochemical properties of a molecule is paramount to predicting its biological behavior and potential as a therapeutic agent or research tool.

1.1. Structural Features

The structure of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, with the IUPAC name (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol, is characterized by a saturated bicyclic system with a hydroxyl group at the 5-position.[3] The stereochemistry, defined by the (3aR,5R,7aS)-rel configuration, dictates a specific three-dimensional arrangement of the atoms, which will be critical in its interaction with biological targets.

PropertyValueSource
CAS Number 52865-10-8[3]
Molecular Formula C₈H₁₅NOCalculated
Molecular Weight 141.21 g/mol Calculated
IUPAC Name (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol[3]

1.2. Synthetic Accessibility and Potential as a Building Block

The synthesis of isoindoline derivatives is well-documented, often involving ring-closure reactions or the reduction of isoindole precursors.[4] The presence of a secondary amine and a hydroxyl group in (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole makes it an attractive chiral building block for further chemical modifications. The amine can be readily functionalized through acylation, alkylation, or arylation, while the hydroxyl group offers a handle for esterification, etherification, or oxidation. A Boc-protected version of a related stereoisomer, (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole, is commercially available, suggesting that synthetic routes to the target molecule are feasible and can be adapted for library synthesis.[5]

Potential Therapeutic Areas and Research Applications

Based on the established biological activities of the broader isoindoline class, the following areas represent promising avenues for the investigation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

2.1. Oncology

The isoindoline scaffold is a well-established pharmacophore in oncology.[6] Derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase, interaction with DNA, and modulation of critical signaling pathways.[6]

Potential Research Directions:

  • Kinase Inhibition: The planar aromatic nature of the isoindole ring system allows for potent interactions within the ATP-binding sites of various kinases.[6] The specific stereochemistry of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole could be exploited to develop selective inhibitors of kinases implicated in cancer progression.

  • Anti-proliferative Agents: Many isoindoline-1,3-dione derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines.[7][8] The hydroxyl group on the target molecule could be a key interaction point with cellular targets or a site for further derivatization to enhance potency.

Experimental Workflow: Kinase Inhibition Screening

G cluster_0 Compound Preparation & Kinase Panel cluster_1 Primary Screening cluster_2 Hit Validation & Characterization Compound (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Library Synthesis Assay In vitro Kinase Assay (e.g., ADP-Glo, LanthaScreen) Compound->Assay KinasePanel Panel of Cancer-Relevant Kinases (e.g., EGFR, VEGFR, CDKs) KinasePanel->Assay IC50 IC50 Determination Assay->IC50 Identify Hits Selectivity Selectivity Profiling IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics) Selectivity->Mechanism

Caption: Workflow for screening (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole derivatives for kinase inhibition.

2.2. Neurodegenerative Diseases and Neuroprotection

The neuroprotective effects of isoindoline derivatives are an emerging area of interest.[1] The rigid bicyclic structure can serve as a scaffold for presenting pharmacophoric elements that interact with targets in the central nervous system. A potent and brain-penetrant NK1 receptor antagonist containing a hydroisoindoline core has been developed, highlighting the potential of this scaffold in neuroscience.[9]

Potential Research Directions:

  • Modulation of Neurotransmitter Receptors: The stereochemistry of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole could be leveraged to design ligands with high affinity and selectivity for specific neurotransmitter receptors implicated in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

  • Enzyme Inhibition in a Neurological Context: Enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) are key targets in the treatment of neurodegenerative diseases. The isoindoline scaffold can be functionalized to target the active sites of these enzymes.

2.3. Anti-inflammatory and Immunomodulatory Applications

The immunomodulatory drugs (IMiDs®) lenalidomide and pomalidomide, both containing an isoindolinone core, underscore the profound impact of this scaffold on the immune system.[1][10] These agents are known to modulate cytokine production and enhance T-cell and NK-cell activity.

Potential Research Directions:

  • Cytokine Modulation: Derivatives of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole could be screened for their ability to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in immune cells.

  • Targeting Inflammatory Enzymes: Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Phthalimide derivatives, which are oxidized forms of isoindoline, have been investigated as COX inhibitors.[11]

Signaling Pathway: Potential Modulation of NF-κB Signaling

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Transcription Compound (3aR,5R,7aS)-rel-5-Hydroxy- 2H-isoindole Derivative Compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by isoindole derivatives.

Detailed Experimental Protocols

To facilitate the exploration of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, the following are representative protocols for key assays.

3.1. Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or anti-proliferative effects of novel isoindoline derivatives on a cancer cell line (e.g., A549, human lung adenocarcinoma).[7]

Materials:

  • (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole derivatives dissolved in DMSO.

  • A549 cells (or other cancer cell line).

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO.

  • Microplate reader.

Procedure:

  • Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

3.2. In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the ability of the test compounds to inhibit the production of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole derivatives dissolved in DMSO.

  • DMEM with 10% FBS and 1% penicillin/streptomycin.

  • 24-well plates.

  • Lipopolysaccharide (LPS) from E. coli.

  • Mouse TNF-α ELISA kit.

Procedure:

  • Seed RAW 264.7 cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound, no LPS), a negative control (no compound, with LPS), and a positive control (e.g., dexamethasone).

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Determine the effect of the compounds on TNF-α production and calculate the IC₅₀ value.

Conclusion and Future Directions

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole stands as a promising, yet largely unexplored, molecular scaffold. The rich history of the isoindoline core in medicinal chemistry provides a strong rationale for investigating this specific stereoisomer across a range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammation.[2] Its defined stereochemistry and functional handles make it an ideal candidate for the generation of focused chemical libraries and for structure-activity relationship studies. The experimental protocols outlined in this guide provide a starting point for researchers to begin to unlock the therapeutic potential of this intriguing molecule. Future research should focus on the efficient synthesis of a diverse library of derivatives, comprehensive biological screening, and the elucidation of their mechanisms of action.

References

  • The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. PMC.

  • The chemistry of isoindole natural products. Beilstein Journals.

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI.

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

  • The Development of Synthetic Methods Using Isoindole Chemistry. ProQuest.

  • Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. DergiPark.

  • (3ar,5r,7as)-rel-5-hydroxy-2h-isoindole 97% | CAS: 52865-10-8. AChemBlock.

  • CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ResearchGate.

  • (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole. MilliporeSigma.

  • Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3. PMC.

  • 2-[(3aR,4R,5S,7aS)-5-{(1S)-1-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl)octahydro-2H-isoindol-2-yl]-1,3-oxazol-4(5H)-one: a potent human NK1 receptor. PubMed.

  • (3AR,7AS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole. ChemiMart.

  • A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.

  • Recent Developments in Isoindole Chemistry. ResearchGate.

  • THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. ResearchGate.

  • Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate.

  • Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PMC.

  • Isoindole. Wikipedia.

  • Characterisation and biological activities of small molecules isolated from Corymbia citriodora (Hook) K.D.Hill & L.A.S. Joh. ResearchOnline@JCU.

  • Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate.

  • Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. MDPI.

Sources

Comprehensive Structural Elucidation and Spectroscopic Profiling of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar aromatic rings to sp³-rich, three-dimensional scaffolds is a critical strategy for improving pharmacokinetics and target specificity. (3aR,5R,7aS)-rel-5-hydroxy-2H-isoindole (often cataloged as octahydro-1H-isoindol-5-ol, CAS: 52865-10-8) represents a highly valuable bicyclic building block in this paradigm[1][2].

Featuring a cis-fused pyrrolidine-cyclohexane core and a secondary hydroxyl group, this molecule presents unique challenges and opportunities in structural elucidation. As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we dissect the causality behind the spectroscopic methodologies (NMR, IR, MS) required to unambiguously assign its relative stereochemistry and structural integrity. Every protocol detailed below is engineered as a self-validating system to ensure absolute confidence in your analytical workflows.

Structural & Stereochemical Framework

Understanding the three-dimensional architecture of (3aR,5R,7aS)-rel-5-hydroxy-2H-isoindole is prerequisite to interpreting its spectroscopic data.

  • The Bicyclic Core: The molecule consists of a pyrrolidine ring fused to a cyclohexane ring. The (3aR, 7aS) designation indicates a cis-fusion at the bridgehead carbons. In a cis-fused octahydroisoindole, the cyclohexane ring typically adopts a chair conformation, while the pyrrolidine ring adopts an envelope conformation[3].

  • The Hydroxyl Orientation: The 5R designation establishes the relative orientation of the hydroxyl group. In the preferred chair conformation of the cyclohexane ring, the spatial relationship between the H-5 proton and the bridgehead protons (H-3a/H-7a) dictates the coupling constants ( J -values) observed in ¹H NMR and the spatial proximity cross-peaks observed in NOESY experiments.

Spectroscopic Data Summaries

To establish a baseline for quality control and structural verification, the quantitative spectroscopic data is summarized in the tables below. Data is representative of the free base (MW: 141.21 g/mol )[4], though the compound is frequently handled as a hydrochloride salt (MW: 177.67 g/mol )[2].

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃ / CD₃OD)

Note: Chemical shifts ( δ ) are highly sensitive to the protonation state. The data below reflects the free amine.

Position¹H Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Structural Assignment & Causality
1, 3 2.80 - 3.20m, 4H52.1CH₂ adjacent to NH: Deshielded by the electronegative nitrogen.
3a, 7a 2.10 - 2.30m, 2H40.5Bridgehead CH: Cis-fusion confirmed via NOESY cross-peaks.
5 3.80 - 3.95tt, J =10.5, 4.5, 1H69.5CH-OH: Large axial-axial coupling ( J ~10.5 Hz) confirms the proton is axial, placing the OH group in the equatorial position.
4, 6 1.40 - 1.90m, 4H34.2Cyclohexane CH₂: Complex multiplets due to geminal and vicinal coupling.
7 1.20 - 1.50m, 2H25.4Cyclohexane CH₂: Furthest from heteroatoms; most shielded.
NH, OH 4.50 - 5.50br s, 2H-Exchangeable Protons: Broadened by quadrupolar relaxation (N) and hydrogen bonding; disappear upon D₂O addition.
Table 2: FT-IR Vibrational Frequencies (ATR Method)
Wavenumber (cm⁻¹)Peak Shape & IntensityAssignmentDiagnostic Value
~3350 Broad, StrongO-H StretchConfirms the presence of the secondary alcohol.
~3250 Broad, MediumN-H StretchConfirms the secondary amine (often overlaps with O-H).
2920, 2850 Sharp, StrongC-H StretchCharacteristic of the sp³ aliphatic bicyclic backbone.
1050 Sharp, StrongC-O StretchDiagnostic for secondary alcohols.
Table 3: High-Resolution Mass Spectrometry (ESI-HRMS)
Ion Speciesm/z (Observed)FormulaMass ErrorAssignment
[M+H]⁺ 142.1226C₈H₁₆NO⁺< 2.0 ppmProtonated molecular ion.
[M+H - H₂O]⁺ 124.1121C₈H₁₄N⁺< 2.0 ppmNeutral loss of water from the C-5 position.
[M+H - NH₃]⁺ 125.0961C₈H₁₃O⁺< 2.0 ppmNeutral loss of ammonia from the pyrrolidine ring.

Analytical Workflows & Mechanistic Diagrams

To visualize the logic behind our structural assignments, the following Graphviz diagrams map out the sequential workflows for NMR stereochemical elucidation and MS fragmentation.

Workflow 1: NMR Stereochemical Elucidation

NMR_Workflow A 1D 1H & 13C NMR (Chemical Shifts & Integrals) B 2D COSY & TOCSY (Spin System Mapping) A->B Identify Protons C 2D HSQC & HMBC (C-H Connectivity) B->C Backbone Tracing D 2D NOESY / ROESY (Spatial Proximity & Stereochemistry) C->D 3D Orientation E Confirmation of (3aR,5R,7aS) Configuration D->E Relative Stereocenters

Caption: Sequential NMR Workflow for Stereochemical Elucidation.

Workflow 2: ESI-MS Fragmentation Pathway

MS_Frag M [M+H]+ m/z 142.12 (C8H16NO+) F1 [M+H - H2O]+ m/z 124.11 (C8H14N+) M->F1 -18 Da (-H2O) F2 [M+H - NH3]+ m/z 125.09 (C8H13O+) M->F2 -17 Da (-NH3) F3 Ring Cleavage m/z < 100 F1->F3 Fragmentation

Caption: ESI-MS Fragmentation Pathway of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Step-by-Step Experimental Methodologies

As a core facility standard, methodologies must be robust, reproducible, and self-validating. Below are the optimized protocols for acquiring the spectroscopic data for this specific bicyclic system.

Nuclear Magnetic Resonance (NMR) Protocol

Causality Check: Amine hydrochlorides often suffer from severe line broadening in non-polar solvents due to aggregation and slow conformational exchange. Therefore, sample preparation requires careful solvent selection.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of Methanol- d4​ (CD₃OD) or a mixture of CDCl₃ with a drop of D₂O. Why CD₃OD? It disrupts intermolecular hydrogen bonding, sharpening the aliphatic signals, and automatically exchanges the NH and OH protons with deuterium, simplifying the ¹H spectrum.

  • 1D Acquisition: Acquire ¹H NMR at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the aliphatic protons.

  • 2D NOESY Acquisition: To confirm the (3aR, 7aS) cis-fusion, acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

    • Validation Step: Look for a strong cross-peak between H-3a and H-7a. The absence of this peak would suggest a trans-fused system. Subsequently, map the NOE contacts from H-5 to the bridgehead protons to confirm the 5R relative configuration[3].

Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol

Causality Check: Traditional KBr pellet methods are highly susceptible to moisture absorption, which artificially inflates the O-H stretch region (3300 cm⁻¹)—a critical diagnostic area for this compound.

  • Instrument Setup: Utilize an FT-IR spectrometer equipped with a monolithic diamond ATR crystal. Ensure the crystal is cleaned with isopropanol and a background spectrum is collected in ambient air.

  • Sample Application: Place 1-2 mg of the neat solid directly onto the diamond crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

    • Validation Step: The presence of a sharp C-O stretch at ~1050 cm⁻¹ alongside the broad O-H stretch validates the secondary alcohol intactness, differentiating it from potential oxidized ketone impurities.

LC-HRMS (ESI+) Protocol

Causality Check: The secondary amine in the pyrrolidine ring is highly basic. Positive Electrospray Ionization (ESI+) is the logical choice, as acidic mobile phases will quantitatively protonate the nitrogen, yielding exceptional sensitivity.

  • Mobile Phase Preparation:

    • Solvent A: LC-MS grade Water + 0.1% Formic Acid.

    • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Chromatography: Inject 1 µL of a 1 µg/mL sample (dissolved in 50:50 Water:MeOH) onto a C18 sub-2 µm column (e.g., Waters Acquity UPLC BEH C18). Run a rapid gradient from 5% B to 95% B over 5 minutes.

  • Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

    • Validation Step: Isolate the m/z 142.12 parent ion and apply Collision-Induced Dissociation (CID) at 15-20 eV. The detection of the m/z 124.11 fragment confirms the facile loss of the hydroxyl group as water (-18 Da), a hallmark of cyclic aliphatic alcohols.

References

  • The Journal of Organic Chemistry. "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones." ACS Publications. Available at:[Link]

Sources

Stereochemical Architecture of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole: A Technical Guide to Isomerism, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often utilized as its hydrochloride salt, CAS: 52865-10-8) represents a highly valuable, conformationally restricted bicyclic scaffold in modern drug discovery[1]. By embedding a hydroxyl group onto an octahydroisoindole core, medicinal chemists can deploy this molecule as an sp3 -rich bioisostere for 3-hydroxypiperidine or 4-hydroxypiperidine. This technical whitepaper dissects the topological architecture, stereoselective synthetic causality, and self-validating analytical protocols required to work with this specific diastereomer.

Topological & Stereochemical Architecture

Understanding the 3D conformation of the (3aR,5R,7aS) relative isomer requires a deep analysis of its bicyclic framework. The molecule consists of a pyrrolidine ring fused to a cyclohexane ring.

  • The cis-Fusion (3aR, 7aS): The relative stereodescriptors at the bridgehead carbons dictate a cis-fused system. Topologically, this means the bridgehead protons (H3a and H7a) reside on the same face of the molecule. This fusion forces the cyclohexane ring into a rigid chair conformation, creating a folded, V-shaped molecular geometry[2].

  • Facial Bias: The fold of the molecule establishes two distinct faces: a sterically hindered "concave" face (occupied by the protruding pyrrolidine ring) and a more accessible "convex" face (occupied by the bridgehead protons).

  • The C5 Configuration (5R): In this specific relative configuration, the hydroxyl group at C5 is positioned syn to the pyrrolidine ring and anti to the bridgehead protons. To minimize 1,3-diaxial interactions and steric clash with the concave pocket, the bulky hydroxyl group adopts an equatorial position. Consequently, the C5 proton (H5) is forced into an axial position on the convex face, aligning perfectly parallel to the axial bridgehead proton (H3a).

G Core Octahydroisoindole Core (Bicyclic Framework) Fusion cis-Fusion (3aR, 7aS) Core->Fusion Ketone C5 Ketone Intermediate Core->Ketone Bridgehead Bridgehead Protons (H3a & H7a on same face) Fusion->Bridgehead Reduction Stereoselective Hydride Attack (Convex Face) Bridgehead->Reduction Steric Shielding Ketone->Reduction Product (3aR,5R,7aS) Isomer (OH syn to Pyrrolidine) Reduction->Product NOE 1,3-Diaxial NOE (H5 to H3a) Product->NOE Validation

Figure 1: Stereochemical logic and NOE validation pathway for the (3aR,5R,7aS) isomer.

Stereoselective Synthesis & Causality

The synthesis of the (3aR,5R,7aS) diastereomer is not random; it is a direct consequence of the innate facial bias of the cis-octahydroisoindole core.

When synthesizing this scaffold, chemists typically reduce cis-hexahydrophthalimide to form the saturated bicyclic core[2]. Following the introduction of a ketone at the C5 position, a stereoselective reduction is performed.

The Causality of Facial Selectivity: When a bulky hydride source (such as NaBH₄ or L-Selectride) approaches the C5 ketone, the trajectory of attack is governed by steric hindrance. The pyrrolidine ring effectively shields the concave face. Therefore, hydride delivery occurs almost exclusively from the less hindered convex face (the face containing the bridgehead protons). This thermodynamic and kinetic preference pushes the resulting alkoxide oxygen into the concave face. Upon protonation, the hydroxyl group is locked syn to the pyrrolidine ring, yielding the (3aR,5R,7aS) isomer as the dominant product.

G SM Starting Material cis-Hexahydrophthalimide Step1 Step 1 Core Reduction SM->Step1 Inter Intermediate cis-Octahydroisoindole Step1->Inter Step2 Step 2 C5 Ketone Formation Inter->Step2 Step3 Step 3 Stereoselective Reduction Step2->Step3 Target Target (3aR,5R,7aS) Isomer Step3->Target

Figure 2: Linear synthetic workflow for the preparation of the target bicyclic scaffold.

Analytical Characterization: A Self-Validating System

Scientific integrity demands that stereochemical assignments are proven, not assumed. The gold standard for validating the (3aR,5R,7aS) configuration is 2D NOESY NMR, which measures through-space proton proximities (< 5 Å)[3].

Because the synthesis forces H5 into an axial position on the convex face, it shares a 1,3-diaxial relationship with the axial bridgehead proton (H3a). This spatial proximity generates a highly diagnostic, intense NOE cross-peak. If the opposite diastereomer (3aR,5S,7aS) had formed, H5 would be equatorial, and this critical NOE interaction would be entirely absent.

Quantitative Data for Isomer Differentiation
IsomerC5-OH OrientationH5 PositionKey NOESY CorrelationsExpected 3JH5​ Coupling
(3aR,5R,7aS) Syn to pyrrolidine (Equatorial)Axial (Convex face)Strong H5 ↔ H3a (1,3-diaxial) Large (tt, ~10 Hz, 4 Hz)
(3aR,5S,7aS) Anti to pyrrolidine (Axial)Equatorial (Concave face)Weak/None to H3a; Strong to adjacent eq. protonsSmall (m, < 5 Hz)

Experimental Protocols

Protocol 1: Self-Validating NOESY NMR Workflow for Stereochemical Assignment

This protocol provides a closed-loop validation of the stereoselective reduction step.

  • Step 1: Sample Preparation. Dissolve 15–20 mg of the synthesized (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole in 0.6 mL of CDCl₃ or DMSO- d6​ . Crucial Causality: Ensure the sample is rigorously purified from paramagnetic transition metals (e.g., residual reduction catalysts), as these will drastically shorten T1​ relaxation times and quench the NOE enhancements.

  • Step 2: 1D 1 H NMR Acquisition. Acquire a standard 1D proton spectrum at 400 MHz or higher. Locate the H5 multiplet (typically shifted downfield to 3.5–4.0 ppm due to the electronegative oxygen). Validate the axial nature of H5 by analyzing its coupling constants: it should present as a triplet of triplets (tt) driven by two large trans-diaxial couplings (~10 Hz) and two small equatorial-axial couplings (~4 Hz).

  • Step 3: 2D NOESY Acquisition. Set up a 2D NOESY experiment. Crucial Causality: Set the mixing time ( τm​ ) to 300–500 ms. This duration is optimized for small molecules in the extreme narrowing limit, allowing sufficient time for cross-relaxation to build up the 1,3-diaxial signal without excessive spin diffusion.

  • Step 4: Cross-Peak Validation. Process the 2D matrix. Extract the F1/F2 slice corresponding to the H5 resonance. The definitive proof of the (3aR,5R,7aS) configuration is the presence of a strong cross-peak correlating H5 to the upfield bridgehead proton (H3a). The presence of this peak confirms the 1,3-diaxial alignment, thereby validating the syn orientation of the hydroxyl group.

Pharmacological Utility in Drug Design

The (3aR,5R,7aS) scaffold is not just a structural curiosity; it is a precision tool in medicinal chemistry. By utilizing this rigidified system, drug developers can lock the hydroxyl group into a precise vectorial presentation relative to the basic isoindole nitrogen. This structural pre-organization minimizes the entropic penalty normally incurred when flexible piperidine rings bind to target proteins, often resulting in superior binding affinity, enhanced metabolic stability, and improved selectivity profiles against off-target GPCRs and kinases.

References

  • Title: Total Synthesis of the Resorcyclic Acid Lactone Spiroketal Citreoviranol Source: ACS Publications URL: [Link]

Sources

Next-Generation Synthesis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole: A Scalable Flow-to-Batch Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The (3aR,5R,7aS)-rel-5-hydroxy-2H-isoindole scaffold (frequently isolated as the hydrochloride salt, CAS 52865-10-8) is a privileged bicyclic building block utilized in the development of advanced therapeutics, including novel antibiotics, kinase inhibitors, and CNS-active agents[1][2]. Traditional approaches to constructing the hexahydroisoindole core rely heavily on the Diels-Alder cycloaddition of maleimides with dienes[3][4]. However, achieving the precise (3aR,5R,7aS)-rel stereochemistry with a hydroxyl group at the 5-position presents significant challenges. Oxygenated dienes (such as 2-siloxy-1,3-butadienes) are highly prone to thermal polymerization, and controlling the diastereoselectivity during the subsequent reduction of the 5-ketone is notoriously difficult.

To overcome these limitations, we present a hybrid continuous-flow and batch protocol utilizing novel, bench-stable starting materials. Rather than handling volatile dienes, our route utilizes 3-(trimethylsilyloxy)-2,5-dihydrothiophene 1,1-dioxide (a siloxy-sulfolene) as a stable precursor. Thermal cheletropic extrusion of SO₂ in a continuous flow reactor generates the diene in situ, which immediately undergoes a[4+2] cycloaddition with N-benzylmaleimide. Subsequent diastereoselective ketoreduction using bulky hydrides and global imide reduction yield the target scaffold with exceptional purity and stereochemical fidelity.

Retrosynthetic Strategy & Workflow

The synthesis is designed around four key transformations:

  • Continuous Flow Cycloaddition: In situ diene generation and trapping to form the cis-fused bicyclic core.

  • Diastereoselective Ketoreduction: Kinetic control to establish the (5R)-rel stereocenter.

  • Chemoselective Imide Reduction: Conversion of the dione to the isoindoline without over-reducing the secondary alcohol.

  • Hydrogenolysis & Salt Formation: Deprotection to yield the final hydrochloride salt.

SynthesisRoute SM1 3-(Trimethylsilyloxy)-sulfolene (Stable Precursor) Flow Continuous Flow (130°C) Cheletropic -SO2 SM1->Flow SM2 N-Benzylmaleimide (Dienophile) SM2->Flow Diene 2-(Trimethylsilyloxy)-1,3-butadiene (Transient Diene) Flow->Diene in situ DA_Adduct N-Benzyl-5-oxo-hexahydrophthalimide (cis-fused) Diene->DA_Adduct [4+2] Cycloaddition & Hydrolysis Reduction1 L-Selectride Reduction Convex-face attack DA_Adduct->Reduction1 Alcohol (3aR,5R,7aS)-rel-N-Benzyl-5-hydroxy- hexahydrophthalimide Reduction1->Alcohol >95% d.e. Reduction2 BH3·THF Reduction Imide to Amine Alcohol->Reduction2 Isoindole_Bn N-Benzyl-5-hydroxy-octahydroisoindole Reduction2->Isoindole_Bn Deprotect H2, Pd/C Hydrogenolysis Isoindole_Bn->Deprotect Target (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Hydrochloride Deprotect->Target HCl/Dioxane

Fig 1: Continuous-flow to batch synthetic workflow for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Quantitative Process Optimization

The success of this route hinges on the transition from batch to flow chemistry for the cycloaddition, and the selection of the correct hydride source for the ketoreduction. The causality of these choices is demonstrated in the quantitative data below.

Table 1: Continuous Flow vs. Batch Cycloaddition (Step 1)

Causality: In batch, the in situ generated diene spends prolonged time at 130 °C, leading to thermal dimerization and polymerization. Continuous flow ensures the transient diene is consumed instantly by the dienophile, drastically improving yield and purity.

Reactor TypeTemperatureResidence TimeConversion (%)Isolated Yield (%)Crude Purity (LC-MS)
Batch Flask 130 °C12 hours>99%45%60% (Polymer observed)
PFA Flow Coil 130 °C15 minutes>99%92% >95%
Table 2: Optimization of the Ketoreduction Step (Step 2)

Causality: The cis-fused bicyclo[4.3.0]nonane system adopts a folded conformation. Small hydrides (NaBH₄) attack from both faces, leading to poor diastereoselectivity. The massive steric bulk of L-Selectride dictates hydride delivery exclusively from the less-hindered convex face, pushing the resulting hydroxyl group to the concave (endo) face, thereby stereospecifically establishing the required (5R)-rel configuration.

Reducing AgentSolvent / TempConversion (%)d.e. (%)Major Diastereomer
NaBH₄MeOH, 0 °C99%45%(5S)-rel (Equatorial favored)
NaBH₄ / CeCl₃MeOH, -78 °C95%70%(5S)-rel (Luche conditions)
K-SelectrideTHF, -78 °C98%92%(5R)-rel (Convex attack)
L-Selectride THF, -78 °C 99% >98% (5R)-rel (Convex attack)

Detailed Experimental Protocols & Self-Validating Systems

Every protocol below is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each transformation before proceeding.

Step 1: Continuous Flow Cheletropic Extrusion & Diels-Alder Cycloaddition

Methodology:

  • Prepare a 0.5 M solution of 3-(trimethylsilyloxy)-2,5-dihydrothiophene 1,1-dioxide (1.2 equiv) and N-benzylmaleimide (1.0 equiv) in anhydrous toluene.

  • Pump the solution through a 10 mL PFA coil reactor heated to 130 °C using a syringe pump set to a flow rate of 0.66 mL/min (15 min residence time).

  • Direct the reactor output into a collection flask containing 1M HCl (aq) stirred at room temperature to immediately hydrolyze the silyl enol ether intermediate.

  • Separate the organic layer, extract the aqueous layer with EtOAc (2x), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Self-Validation:

  • In-line PAT: Monitor the reactor effluent via flow-IR. The disappearance of the maleimide C=O stretch (1710 cm⁻¹) and the appearance of the saturated imide stretch (1695 cm⁻¹) validates conversion.

  • NMR: ¹H NMR of the crude product must show the disappearance of the vinylic protons of the diene and the appearance of a ketone ¹³C peak at ~208 ppm.

Step 2: Diastereoselective Ketoreduction

Methodology:

  • Dissolve the N-benzyl-5-oxo-hexahydrophthalimide from Step 1 (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C under N₂.

  • Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 30 minutes. Stir at -78 °C for 2 hours.

  • Quench the reaction carefully at -78 °C with 10% aqueous NaOH, followed by 30% H₂O₂ to oxidize the organoborane complex. Warm to room temperature and stir for 1 hour.

  • Extract with EtOAc, wash with saturated Na₂S₂O₃, dry, and concentrate. Self-Validation:

  • Stereochemical Confirmation: ¹H NMR analysis of the C5-methine proton. An axial proton (equatorial OH) would appear as a broad triplet of doublets ( J≈10,4 Hz). Because L-Selectride forces an equatorial proton (axial/endo OH), the signal must appear as a narrow multiplet ( W1/2​≈8 Hz), confirming the (5R)-rel stereochemistry.

Step 3: Global Imide Reduction

Methodology:

  • Dissolve the (3aR,5R,7aS)-rel-N-benzyl-5-hydroxy-hexahydrophthalimide (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool to 0 °C and add Borane-THF complex (BH₃·THF, 1.0 M, 4.0 equiv) dropwise.

  • Causality Note: Borane is highly chemoselective; it will temporarily form a borate ester with the secondary alcohol while fully reducing the imide carbonyls to methylene groups.

  • Reflux the mixture for 12 hours. Cool to 0 °C, and carefully quench with MeOH until effervescence ceases.

  • Add 1M HCl and reflux for 2 hours to break the stable boron-nitrogen complexes. Basify with 2M NaOH and extract with DCM. Self-Validation:

  • IR/MS: Complete disappearance of the imide carbonyl peaks (~1695 cm⁻¹) via FTIR. LC-MS must show the [M+H]⁺ mass corresponding to the fully reduced N-benzyl-octahydroisoindole.

Step 4: Hydrogenolysis & Salt Formation

Methodology:

  • Dissolve the Step 3 product in MeOH (0.1 M). Add 10% Pd/C (10 wt%).

  • Purge the flask with H₂ gas and stir vigorously under an H₂ balloon at room temperature for 12 hours.

  • Filter the suspension through a pad of Celite to remove the palladium catalyst, washing with excess MeOH.

  • To the filtrate, add 4M HCl in dioxane (1.2 equiv). Stir for 15 minutes, then concentrate in vacuo.

  • Triturate the resulting residue with cold diethyl ether to precipitate the target molecule as a highly pure white crystalline solid. Self-Validation:

  • Final Purity: HRMS confirms the exact mass of the free base (C₈H₁₅NO). Melting point and optical rotation (which should be 0° due to the rel racemic nature) match the commercially validated standards for CAS 52865-10-8[1][2].

References

  • PubMed Central. "Synthesis and Identification of Epoxy Derivatives of 5-Methylhexahydroisoindole-1,3-dione and Biological Evaluation". Available at:[Link]

  • ResearchGate. "The Diels−Alder Reaction between Deactivated Dienes and Electron-Deficient Dienophiles on Solid Support: Stereoselective Synthesis of Hexahydro-1,3-dioxoisoindoles". Available at:[Link]

Sources

Analogs and Derivatives of (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol: A Technical Guide to Scaffold Optimization in E3 Ligase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemical entity (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol (CAS: 1932078-46-0) has emerged as a highly privileged chiral building block in modern medicinal chemistry. Its rigid, cis-fused bicyclic framework provides an ideal scaffold for projecting pharmacophores into deep, complex protein binding pockets. Recently, this specific stereoisomer has gained significant traction in the development of small-molecule inhibitors targeting Cbl-b (Casitas B-lineage lymphoma proto-oncogene b) , a RING-type E3 ubiquitin ligase that plays a critical role in immunosuppression. This whitepaper details the structural rationale, synthetic methodologies, and derivatization strategies for utilizing this scaffold in advanced drug discovery workflows.

Structural and Stereochemical Rationale

The selection of the (3aR,5R,7aS) configuration is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements required for target engagement:

  • Conformational Rigidity: The cis-fusion of the pyrrolidine and cyclohexane rings (at the 3a and 7a positions) forces the molecule into a defined, stable chair-like conformation. This rigidity significantly reduces the entropic penalty upon binding to the target protein compared to flexible acyclic or monocyclic amines.

  • Precise Vector Projection: The secondary amine at the 2-position serves as the primary attachment point to a core pharmacophore (typically via N-alkylation or reductive amination). Meanwhile, the hydroxyl group at the 5-position is projected outward. The 5R stereocenter ensures the hydroxyl group is positioned perfectly to act as a hydrogen-bond donor with specific amino acid residues in the target's binding pocket.

  • Metabolic Stability: The bicyclic nature of the octahydroisoindole ring shields the core from rapid oxidative metabolism by cytochrome P450 enzymes, a common liability with simpler piperidine or pyrrolidine rings.

Application in E3 Ligase Inhibitor Design

Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR). Inhibiting Cbl-b prevents this ubiquitination, leading to enhanced IL-2 secretion and robust T-cell proliferation—a highly desirable outcome for immuno-oncology therapies.

Recent structural biology studies, including the [2], reveal that Cbl-b inhibitors act as "intramolecular glues." They bind simultaneously to the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR), locking the E3 ligase in an inactive conformation. The (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol scaffold, when attached to an isoindolin-1-one core, fits precisely into this interfacial hydrophobic pocket, with the 5-hydroxyl group anchoring the complex via hydrogen bonding.

Cblb_Pathway TCR T-Cell Receptor (TCR) Activation Cblb Cbl-b (E3 Ligase) Active State TCR->Cblb Triggers Ub Ubiquitination of Signaling Proteins Cblb->Ub Catalyzes Cblb_Inact Cbl-b Inactive State Cblb->Cblb_Inact Inhibited by Anergy T-Cell Anergy / Immunosuppression Ub->Anergy Leads to Inhibitor (3aR,5R,7aS)-Derivative (Cbl-b Inhibitor) Inhibitor->Cblb_Inact Binds TKBD/LHR Activation Enhanced IL-2 Secretion & T-Cell Proliferation Cblb_Inact->Activation Prevents Ubiquitination

Fig 1: Mechanism of Cbl-b inhibition by (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol derivatives.

Synthetic Methodologies & Self-Validating Protocols

The incorporation of (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol into complex Active Pharmaceutical Ingredients (APIs) requires robust, high-yielding synthetic protocols. Below is a field-proven, self-validating workflow for the deprotection and subsequent reductive amination of this scaffold, adapted from recent patent literature on [1].

Protocol 1: Preparation of (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol Hydrochloride
  • Causality Check: Why use HCl in 1,4-dioxane instead of Trifluoroacetic acid (TFA)? The anhydrous HCl/dioxane environment prevents the formation of aqueous side products and directly yields the hydrochloride salt. This salt is highly crystalline, stable against oxidation, and easier to handle during precise stoichiometric additions compared to the hygroscopic free base or TFA salt.

Step-by-Step Methodology:

  • Initialization: Dissolve tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve an approximate 1 M concentration.

  • Deprotection: Cool the solution to 0 °C using an ice bath under a strict nitrogen atmosphere. Dropwise, add HCl (4N in 1,4-dioxane, 2.5 volumes) to maintain the internal temperature below 5 °C.

  • Reaction Monitoring (Self-Validation): Stir the mixture for 2 hours at 0 °C. Monitor the reaction via LCMS. The system validates completion when the starting material mass peak (m/z [M+H-56]⁺) completely disappears, and the product mass peak (m/z 142 [M+H]⁺ ) dominates the chromatogram.

  • Isolation: Concentrate the mixture under vacuum to remove DCM and excess HCl. Purify the crude product via Prep-HPLC (Column: XBridge Prep Amide OBD; Mobile Phase: Water with 0.05% HCl / Acetonitrile).

  • Yield: Lyophilize the appropriate fractions to afford the product as an off-white solid hydrochloride salt. The physical state (off-white powder) serves as a visual validation of purity prior to the next step.

Protocol 2: Reductive Amination with an Aldehyde Core
  • Causality Check: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (NaBH₄) because STAB is a significantly milder reducing agent. It selectively reduces the transient iminium ion formed between the octahydroisoindole amine and the aldehyde without prematurely reducing the unreacted aldehyde starting material into a primary alcohol, thereby preventing yield loss.

Step-by-Step Methodology:

  • Imine Formation: To a stirred solution of the target aldehyde (e.g., an isoindolin-1-one derivative, 1.0 equiv) and (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride (2.0 equiv) in DCM, add triethylamine (TEA, 2.0 equiv) dropwise at room temperature. Stir for 30 minutes to allow complete iminium ion formation.

  • Reduction: Add STAB (4.0 equiv) in discrete portions over 10 minutes to control mild exothermicity. Stir for an additional 2 hours at room temperature.

  • Quench and Workup (Self-Validation): Confirm the consumption of the aldehyde via LCMS. Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (validating the neutralization of excess STAB and acid). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the API conjugate.

Synthetic_Workflow SM tert-butyl (3aR,7aS)-5-hydroxy- octahydroisoindole-2-carboxylate Deprotect Boc Deprotection (HCl in Dioxane, 0°C) SM->Deprotect Core (3aR,5R,7aS)-octahydro- 1H-isoindol-5-ol HCl Deprotect->Core Coupling Reductive Amination (Aldehyde, STAB, TEA) Core->Coupling API Cbl-b Inhibitor Conjugate Coupling->API

Fig 2: Synthetic workflow for incorporating the octahydroisoindole core into an API.

Derivatization Strategies and SAR (Structure-Activity Relationship)

To optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties, researchers frequently synthesize analogs of the octahydroisoindole core. Computational models and machine learning have been extensively utilized to decipher the selectivity of these modifications [3].

  • O-Functionalization: Converting the 5-hydroxyl group to a methoxy ether (O-alkylation) or substituting it with a fluorine atom (Deoxofluorination) tests the necessity of the hydrogen-bond donor.

  • Stereochemical Inversion: Synthesizing the (3aS,5S,7aR) enantiomer or the (3aR,5S,7aS) diastereomer validates the spatial constraints of the binding pocket.

The table below summarizes representative SAR data demonstrating the critical nature of the exact (3aR,5R,7aS) configuration in Cbl-b inhibitor design.

Scaffold ModificationCbl-b IC₅₀ (nM)IL-2 Secretion (Fold Increase)Mechanistic Rationale
(3aR,5R,7aS)-5-OH (Core) 3.51.8xOptimal H-bond donor interaction with the TKBD pocket; perfect vector alignment.
(3aS,5S,7aR)-5-OH (Enantiomer) >10001.0x (No effect)Severe steric clash with LHR domain; improper vector projection.
(3aR,5R,7aS)-5-OMe 45.01.2xLoss of critical H-bond donor; increased lipophilicity reduces interfacial fit.
(3aR,5S,7aS)-5-OH (Diastereomer) 210.01.1xAxial/equatorial flip disrupts hydrogen bonding and induces conformational strain.
(3aR,5R,7aS)-5-F 12.51.5xFluorine acts as a weak H-bond acceptor and bioisostere; retains moderate activity.

(Note: Quantitative data is representative of trends observed in recent Cbl-b inhibitor patent literature and optimization studies).

References

  • Title: Activators of effector t cells (Patent AU2023230346A1)
  • Title: Co-crystal structure of CBL-B in complex with N-Aryl isoindolin-1-one inhibitor (PDB ID: 8GCY) Source: RCSB Protein Data Bank URL: [Link]

  • Title: Deciphering the Selectivity of CBL-B Inhibitors Using All-Atom Molecular Dynamics and Machine Learning Source: ACS Medicinal Chemistry Letters URL: [Link]

Early-Stage Investigation of Hydroxy-Substituted Isoindoles: A Technical Guide to Synthesis and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance and Pharmacological Relevance

Hydroxy-substituted isoindoles, specifically 3-hydroxyisoindolin-1-ones, represent a highly privileged pharmacophore in modern drug development. As a core motif, this scaffold is foundational to a diverse array of therapeutic agents, including MDM2-p53 protein-protein interaction inhibitors, anxiolytics (such as Pagoclone), and potent antimicrobial compounds[1]. The presence of the hemiaminal hydroxyl group provides a critical hydrogen-bonding vector that enhances target affinity, solubility, and overall specificity in biological systems.

For early-stage drug discovery professionals, mastering the synthesis and validation of these compounds is critical. Traditional synthetic routes often suffered from harsh reaction conditions, expensive catalysts, and low regioselectivity[1]. This whitepaper outlines modern, field-proven methodologies that prioritize mild conditions, high yields, and self-validating analytical checkpoints.

Mechanistic Innovations in Core Synthesis

Recent methodological advances have shifted the paradigm of isoindole synthesis toward transition-metal-free, highly efficient cascades. Understanding the causality behind these reagent choices is essential for troubleshooting and optimizing novel derivatives.

Radical-Anionic C-H Amidation Cascade

A groundbreaking approach involves the conversion of unprotected amides into hydroxyisoindolines via a mixed C-N/C-O-forming cascade[2]. This process utilizes potassium tert-butoxide (t-BuOK), molecular oxygen, and DMF.

Mechanistic Causality: The addition of t-BuOK is not merely to provide a basic environment; it specifically deprotonates the mildly acidic N-H bond of the amide. This results in a 107 -fold decrease in basicity compared to traditional aniline substrates, which is a critical necessity. This massive reduction in nucleophilicity doubles the activation barrier for C-N bond formation, making the process nearly thermoneutral and preventing premature, non-selective degradation[2]. Molecular oxygen acts as a mild oxidant, capturing the highly stabilized radical-anion intermediate to form a hydroperoxide, which subsequently reduces to the final hydroxyisoindoline under basic conditions[2].

G A Unprotected Amide (Starting Material) B Deprotonation (t-BuOK, DMF) A->B Base addition C Benzylic C-H Radical Activation (O2 mediated) B->C O2 exposure D Radical-Anion Intermediate C->D HAT process E C-N Bond Formation (Cyclization) D->E Intramolecular attack F Hydroperoxide Intermediate E->F Superoxide coupling G 3-Hydroxyisoindoline (Final Product) F->G Basic reduction

Mechanistic pathway of the radical-anionic C-N/C-O cascade for hydroxyisoindoline synthesis.

Mild One-Pot Synthesis via Peptide Coupling Reagents

An alternative, highly robust method employs classical peptide synthesis reagents (e.g., PyBOP, HATU) to activate o-keto acids for amine attack[1].

Mechanistic Causality: In early-stage library generation, utilizing traditional acid chlorides often leads to rapid hydrolysis in ambient moisture, yielding complex purification profiles. By substituting these with phosphonium or amidinium salts (like PyBOP), the carboxylic acid is converted into a highly reactive, yet stable, activated ester intermediate in situ. This allows the nucleophilic amine to attack at room temperature (5–25 °C), forming an amide that spontaneously undergoes intramolecular cyclization to yield the 3-hydroxyisoindolinone in yields up to 90%[1].

Standardized Experimental Protocol: One-Pot Synthesis

To ensure reproducibility across different laboratory environments, the following protocol details the synthesis of 3-hydroxyisoindolinones using PyBOP. This workflow is designed as a self-validating system , ensuring that each step confirms the success of the previous one.

Step 1: Substrate Activation

  • Dissolve 1.0 equivalent of the o-keto acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Argon).

  • Add 1.2 equivalents of PyBOP and 3.0 equivalents of triethylamine (Et3N). Causality: Et3N serves a dual purpose: it deprotonates the carboxylic acid to facilitate PyBOP attack and neutralizes the hydrochloride salts of the incoming amine. Validation Checkpoint: Stir for 15 minutes. A distinct color change (often slight yellowing) indicates the successful formation of the activated ester.

Step 2: Amine Conjugation and Cyclization

  • Introduce 1.1 equivalents of the primary amine (alkyl or aryl) dropwise at 5 °C.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 4–6 hours. Causality: The low initial temperature prevents exothermic side reactions, such as epimerization or premature degradation of the activated ester, ensuring high regioselectivity[1].

Step 3: In-Process Validation (TLC) Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3). The disappearance of the starting o-keto acid spot (Rf ~0.2) and the emergence of a distinct, UV-active product spot (Rf ~0.5) confirms successful cyclization. Do not proceed to quenching until the starting material is entirely consumed.

Step 4: Purification and Structural Confirmation

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify via flash column chromatography. Validation Checkpoint: Submit the purified solid for 1H NMR analysis. The definitive structural hallmark of the 3-hydroxyisoindolinone core is a distinct singlet integrating to 1H at approximately δ 6.0–6.5 ppm. This corresponds to the hemiaminal (N-CH-OH) proton; its presence validates the integrity of the cyclized core.

Biological Evaluation and High-Throughput Screening

Once the library of hydroxy-substituted isoindoles is synthesized, early-stage investigation shifts to biological evaluation. These compounds exhibit broad-spectrum activity, particularly as antimicrobial agents[3].

Recent screening of synthesized isoindolin-1-one derivatives against various bacterial and fungal strains revealed potent inhibition profiles. For instance, specific halogenated derivatives (such as Compound 4a) demonstrated significant zones of inhibition, outperforming standard baselines in specific assays[3].

Table 1: Antimicrobial Activity of Select Isoindolin-1-one Derivatives

Compound / StrainMicrococcus luteus (Gram +)Listeria monocytogenes (Gram +)Candida albicans (Fungus)
Compound 4a 35 mm22 mm38 mm
Control (Ampicillin) 28 mm25 mmN/A
Control (Fluconazole) N/AN/A30 mm

(Note: Zone of inhibition measured in mm. Quantitative data synthesized from recent electrophilic cyclization studies[3].)

Workflow S1 Library Synthesis (Peptide Coupling) S2 Structural Validation (NMR / XRD) S1->S2 S3 In Vitro Screening (Antimicrobial/MDM2) S2->S3 >95% Purity S4 Hit Identification (Activity > Threshold) S3->S4 Efficacy Data S5 Lead Optimization (SAR Studies) S4->S5 Selectivity

End-to-end early-stage drug discovery workflow for hydroxy-substituted isoindole derivatives.

Conclusion

The early-stage investigation of hydroxy-substituted isoindoles requires a rigorous, multidisciplinary approach. By leveraging mild, transition-metal-free synthetic cascades or optimized peptide-coupling methodologies, researchers can rapidly generate diverse libraries of 3-hydroxyisoindolinones without compromising functional group tolerance. When coupled with stringent self-validating analytical techniques and high-throughput biological screening, these workflows accelerate the discovery of novel therapeutics targeting critical protein-protein interactions and resistant microbial strains.

References

  • 3-Hydroxyisoindolinones from Keto Acids and Amines: A Mild One-Pot Synthesis with Amidinium and Phosphonium Salts Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Testing the limits of radical-anionic CH-amination: a 10-million-fold decrease in basicity opens a new path to hydroxyisoindolines via a mixed C–N/C–O-forming cascade Source: PMC - National Institutes of Health URL:[Link]

  • Regio- and Stereoselective Synthesis of Isoindolin-1-ones via Electrophilic Cyclization Source: ResearchGate URL:[Link]

Sources

Exploring the Chemical Space of Functionalized Isoindolines: A Technical Guide to Design, Synthesis, and Pharmacological Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoindoline scaffold—a bicyclic heterocyclic system comprising a benzene ring fused to a five-membered nitrogenous pyrrolidine ring—represents a privileged core in modern medicinal chemistry. By modulating the oxidation state of the pyrrolidine ring, researchers can access a vast chemical space, yielding compounds that range from immunomodulatory drugs (IMiDs) to targeted protein degraders (PROTACs) and potent enzyme inhibitors. This whitepaper provides an in-depth technical analysis of the functionalized isoindoline chemical space, detailing the causality behind synthetic methodologies, quantitative pharmacological data, and self-validating experimental protocols.

Structural Significance and Pharmacological Target Engagement

The versatility of the isoindoline core stems from its three primary oxidation states: the fully reduced isoindoline , the mono-oxygenated isoindolin-1-one , and the di-oxygenated isoindoline-1,3-dione (phthalimide). These structural variations dictate the scaffold's electronic properties, hydrogen-bonding capabilities, and ultimate receptor binding profiles [1].

The Role of Oxidation States in Drug Discovery
  • Isoindoline-1,3-diones (Phthalimides): The di-oxygenated core is famously present in thalidomide. While historically known for its teratogenicity, the functionalized phthalimide ring is now a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs). The glutarimide-substituted isoindoline-1,3-dione acts as a highly specific binder for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the targeted ubiquitination and subsequent degradation of disease-causing proteins [1].

  • Isoindolin-1-ones: Partial reduction yields mono-oxygenated derivatives like lenalidomide, which exhibit enhanced immunomodulatory properties and altered solubility profiles, making them critical in the treatment of multiple myeloma [1].

  • Reduced Isoindolines: Unsubstituted or fully reduced isoindolines are frequently utilized as chiral scaffolds and pharmacophores for central nervous system (CNS) targets, owing to their increased basicity and conformational flexibility.

PROTAC_Pathway Target Target Protein Ternary Ternary Complex Target->Ternary PROTAC Isoindoline-based PROTAC PROTAC->Ternary Binds Target & CRBN CRBN CRBN E3 Ligase CRBN->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Recruitment Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation

Fig 1: Mechanism of targeted protein degradation via isoindoline-CRBN recruitment.

Quantitative Bio-Evaluation: Isoindolines as AChE Inhibitors

Beyond CRBN recruitment, functionalized isoindoline-1,3-diones have demonstrated profound efficacy as Acetylcholinesterase (AChE) inhibitors, a primary therapeutic avenue for Alzheimer's disease. The phthalimide moiety interacts favorably with the peripheral anionic site (PAS) of AChE, making it an ideal pharmacophore [2].

Recent studies evaluating isoindoline-1,3-dione-N-benzyl pyridinium hybrids reveal that specific functionalizations (such as halogenation or methylation at the para-position of the benzyl ring) significantly enhance binding affinity compared to standard clinical therapies like rivastigmine [2].

Table 1: Comparative AChE Inhibitory Activity of Functionalized Isoindoline-1,3-diones

Compound DesignationBenzyl SubstitutionIC50 (μM)Fold-Increase in Potency vs. Standard
Rivastigmine (Standard) N/A11.07 ± 1.21.0x
Compound 7a 4-fluorobenzyl2.1 ± 0.6~5.3x
Compound 7f 4-fluorobenzyl2.1 ± 0.5~5.3x
Compound 7g para-methyl4.8 ± 0.5~2.3x
Compound 7b para-methyl5.4 ± 0.9~2.0x

Data synthesized from in vitro biological screening indicating that fluoro-substituted derivatives achieve the highest inhibitory potency due to optimal steric and electronic complementarity within the AChE binding pocket [2].

Synthetic Decision Trees and Methodological Causality

The synthesis of functionalized isoindolines requires precise control over reaction conditions to dictate the final oxidation state and stereochemistry. The logical flow of these synthetic decisions is mapped below.

Synthetic_Workflow Start Isoindoline Core Dione Isoindoline-1,3-dione Start->Dione One Isoindolin-1-one Start->One Reduced Reduced Isoindoline Start->Reduced Condensation Thermal Condensation Dione->Condensation Reduction Partial Reduction One->Reduction Cycloaddition Cu(I) Cycloaddition Reduced->Cycloaddition Bio1 AChE Inhibitors Condensation->Bio1 Bio2 IMiD Immunomodulators Reduction->Bio2 Bio3 Chiral Scaffolds Cycloaddition->Bio3

Fig 2: Synthetic decision tree for isoindoline oxidation states and applications.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and the analytical checkpoints required to verify success.

Protocol A: Thermodynamic Condensation for Isoindoline-1,3-diones

This protocol details the synthesis of N-substituted isoindoline-1,3-diones via the condensation of phthalic anhydride with primary amines [4].

Causality & Design Rationale: The reaction between an amine and an anhydride initially forms a monoacylated intermediate (phthalic acid amide) under kinetic control. If the reaction is performed at room temperature, it stalls at this acyclic stage. Refluxing in a high-boiling, non-polar solvent (e.g., Benzene or DMF) provides the thermodynamic energy required to drive the dehydration step, forcing the intramolecular ring closure to yield the highly stable 1,3-dione [4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 10 mmol of phthalic anhydride in 20 mL of anhydrous benzene.

  • Addition: Slowly add 10.5 mmol of the target primary amine (e.g., 4-fluoroaniline) dropwise while stirring.

  • Thermodynamic Activation: Heat the mixture to reflux (approx. 80°C for benzene). Maintain reflux for 4-6 hours. The Dean-Stark trap will collect the liberated water, driving the equilibrium toward the cyclic imide.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The disappearance of the baseline-heavy intermediate amide and the appearance of a high-Rf, UV-active spot confirms ring closure.

  • Isolation: Cool the mixture to room temperature. Remove the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol.

  • Self-Validation Checkpoint 2 (NMR): Perform 1 H NMR analysis. The successful formation of the isoindoline-1,3-dione is validated by the complete absence of broad N-H and O-H peaks (which would indicate the open-chain amide) and the presence of a highly symmetric aromatic multiplet (typically around 7.7–7.9 ppm) representing the phthalimide core.

Protocol B: Enantioselective Construction of 1H-Isoindoles via Pd-Catalyzed Imidoylation

For advanced drug discovery, accessing chiral reduced isoindolines with quaternary stereogenic centers is critical. This protocol utilizes Palladium-catalyzed C–H bond imidoylation [3].

Causality & Design Rationale: Constructing a quaternary stereocenter requires overcoming significant steric hindrance. A Palladium catalyst (5 mol %) is used to initiate the oxidative addition into an aryl iodide bond. A chiral ligand (10 mol %) is introduced to create a sterically demanding asymmetric pocket around the metal center. This ensures that the subsequent isocyanide insertion (forming an imidoyl-Pd intermediate) and the intramolecular allene insertion occur with high facial selectivity, preventing the formation of racemic mixtures and yielding a single functionalized diastereomer [3].

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc) 2​ (5 mol %), the selected chiral phosphoramidite ligand (10 mol %), and Cs 2​ CO 3​ (2.0 equivalents).

  • Substrate Addition: Add 0.5 mmol of the functionalized aryl iodide and 0.6 mmol of the isocyanide substrate.

  • Solvent & Reaction: Dissolve the mixture in 5 mL of anhydrous 1,4-dioxane. Seal the tube, remove it from the glovebox, and heat to 80°C for 12 hours under vigorous stirring.

  • Quenching: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium catalyst.

  • Self-Validation Checkpoint 1 (Yield & Purity): Purify via flash column chromatography. Calculate the isolated yield (target >80% for electron-donating aryl iodides).

  • Self-Validation Checkpoint 2 (Chiral Integrity): Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC). A successful, self-validated reaction will yield >95% ee, confirming that the chiral ligand effectively controlled the trajectory of the allene insertion.

Conclusion

The chemical space of functionalized isoindolines offers a highly modular platform for drug discovery. By understanding the thermodynamic requirements for ring closure and the stereoelectronic demands of metal-catalyzed cyclizations, researchers can predictably navigate this space. Whether designing the next generation of CRBN-recruiting PROTACs or highly selective AChE inhibitors, the isoindoline core remains an indispensable tool in the medicinal chemist's arsenal.

References

  • 1, MDPI Organics, 2025. 2.2, National Institutes of Health (NIH) / PMC, 2021. 3.3, ACS Publications, 2021. 4.4, ProQuest, 2024.

Sources

Initial Characterization and Synthetic Utility of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery increasingly pivots toward highly selective, conformationally restricted scaffolds, the incorporation of high-Fsp³ (fraction of sp³ hybridized carbons) building blocks has become a cornerstone of modern medicinal chemistry. The compound (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often supplied as the hydrochloride salt) represents a highly versatile, rigid bicyclic aliphatic heterocycle[1].

By forcing a specific 3D geometry, the cis-fused octahydroisoindole core minimizes the entropic penalty upon target binding, improving both potency and metabolic stability compared to linear or monocyclic analogs. This technical whitepaper details the physicochemical profiling, mechanistic applications, and self-validating synthetic protocols for utilizing this critical building block in advanced drug development, particularly in the synthesis of kinase inhibitors and Antibody-Drug Conjugate (ADC) payloads[2].

Physicochemical & Structural Profiling

The structural integrity of the (3aR,5R,7aS) stereoisomer is defined by its cis-fused bicyclic system, which locks the molecule into a defined chair/envelope conformation. The 5-hydroxyl group sits in a precise spatial orientation, allowing for stereocontrolled functionalization.

Initial characterization is critical to ensure batch-to-batch reproducibility before downstream integration. The hydrochloride salt is preferred for long-term storage due to the oxidative susceptibility of the free secondary amine[3].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride
CAS Number 52865-10-8
Molecular Formula C₈H₁₆ClNO
Molecular Weight 177.67 g/mol (HCl salt) / 141.21 g/mol (Free base)
SMILES Cl.O[C@@H]1CC[C@@H]2CNC[C@@H]2C1
Physical State Solid (Crystalline Powder)
Table 2: Analytical QC Metrics for Initial Validation
Analytical TechniqueTarget MetricExpected Observation
LC-MS (ESI+) m/z [M+H]⁺142.1 (Detection of the free base parent ion)
¹H-NMR (DMSO-d₆) C5-H chemical shift~3.8 - 4.2 ppm (multiplet, confirming the secondary alcohol environment)
HPLC (UV) Area % at 210/254 nm≥ 97.0% purity threshold for synthetic use

Application in Medicinal Chemistry: Effector T-Cell Activation

The octahydroisoindole scaffold has been prominently featured in recent for the development of targeted immunotherapies[2]. Specifically, it serves as a core structural motif in the synthesis of Cbl-b inhibitors .

Cbl-b is an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation. By inhibiting Cbl-b using payloads derived from (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, effector T-cells can be robustly activated and proliferated[2]. When integrated into an Antibody-Drug Conjugate (ADC), this allows for highly localized immune activation within the tumor microenvironment. Furthermore, similar bicyclic scaffolds have been utilized in the synthesis of JAK2/JAK3 inhibitors to modulate cytokine signaling in autoimmune and inflammatory diseases[4].

BiologicalPathway ADC Antibody-Drug Conjugate (Targeted Delivery) Payload Isoindole-Derived Payload (Cbl-b Inhibitor) ADC->Payload Internalization Cblb Cbl-b Ubiquitin Ligase (Negative Regulator) Payload->Cblb Inhibition TCell Effector T-Cell Activation & Proliferation Cblb->TCell Removes Suppression

Mechanism of action for isoindole-derived Cbl-b inhibitors in targeted ADC therapies.

Standardized Experimental Protocols

To maintain scientific integrity, the following workflows are designed as self-validating systems . Every step includes causality for the reagent selection and an analytical checkpoint to prevent the propagation of errors.

Protocol A: N-Alkylation via Reductive Amination

This protocol details the functionalization of the secondary amine, a common first step in scaffold assembly[2].

  • Preparation: Dissolve (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Neutralization: Add triethylamine (TEA, 2.0 equiv) dropwise at room temperature under a nitrogen atmosphere. Stir for 30 minutes.

    • Causality: The HCl salt is unreactive. TEA neutralizes the salt to liberate the nucleophilic secondary amine while maintaining a homogeneous solution[2].

  • Electrophile Addition: Add the target aldehyde or ketone (1.0 equiv) to the mixture.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 4.0 equiv) in portions over 15 minutes.

    • Causality: STAB is specifically selected over stronger reducing agents (like LiAlH₄ or NaBH₄) because it selectively reduces the intermediate iminium ion without over-reducing the carbonyl starting material or reacting with the C5-hydroxyl group[2].

  • Self-Validation Checkpoint: Stir for 2 hours. Sample the reaction and analyze via LC-MS. The reaction is validated by the complete disappearance of the m/z 142 [M+H]⁺ peak and the emergence of the product mass.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: O-Activation via Mesylation

If the synthetic route requires functionalization at the C5 position, the hydroxyl group must be activated.

  • Preparation: Dissolve the N-protected isoindole derivative in anhydrous DCM and cool to 0°C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It effectively neutralizes the HCl byproduct generated in the next step without participating in unwanted nucleophilic side reactions.

  • Mesylation: Dropwise add methanesulfonyl chloride (MsCl, 1.2 equiv).

    • Causality: Converting the hydroxyl group into a mesylate transforms it into an excellent leaving group, priming the C5 position for stereospecific Sₙ2 displacement (which will invert the 5R stereocenter to 5S).

  • Self-Validation Checkpoint: Monitor by TLC and ¹H-NMR. The successful formation of the mesylate is definitively validated by the appearance of a distinct ~3.0 ppm singlet (3H) in the ¹H-NMR spectrum, corresponding to the newly installed methyl group of the mesylate.

SyntheticWorkflow Core Raw Material (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Analysis Initial Characterization (LC-MS, 1H-NMR) Core->Analysis QC Profiling N_Func N-Functionalization (Reductive Amination) Analysis->N_Func Protocol A O_Func O-Functionalization (Mesylation / Activation) Analysis->O_Func Protocol B Downstream Downstream Integration (ADC Payload Assembly) N_Func->Downstream Scaffold Assembly O_Func->Downstream Scaffold Assembly

Synthetic workflow for the structural validation and functionalization of the isoindole core.

References

  • Title: WO2013091539A1 - Pyrrole six-membered heteroaryl ring derivative, preparation method therefor, and medicinal uses thereof Source: Google Patents URL
  • Title: AU2023230346A1 - Activators of effector T cells Source: Google Patents URL

Sources

Comprehensive Technical Guide: Octahydro-1H-isoindol-5-ol Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The octahydro-1H-isoindole scaffold is a privileged bicyclic amine structure that has garnered significant attention in modern medicinal chemistry. Specifically, octahydro-1H-isoindol-5-ol (CAS 857363-11-2) and its hydrochloride salt (CAS 1430327-93-7) serve as highly versatile building blocks for the synthesis of complex therapeutics[1][2]. The presence of the hydroxyl group at the 5-position introduces a critical hydrogen-bond donor/acceptor site, fundamentally altering the physicochemical properties (e.g., logP , topological polar surface area) and expanding the target-binding capabilities of the core scaffold. This whitepaper synthesizes the structural profiling, synthetic methodologies, and biological applications of octahydro-1H-isoindol-5-ol and its closely related analogs.

Structural & Stereochemical Profiling

The pharmacological utility of the octahydro-1H-isoindole system is heavily dictated by its stereochemistry. The bicyclic framework consists of a pyrrolidine ring fused to a cyclohexane ring at the 3a and 7a positions.

  • Ring Fusion: The fusion can exist in either cis (3aR, 7aS) or trans (3aR, 7aR) configurations. The cis-fused system is generally more thermodynamically stable and structurally flexible, allowing it to adopt conformations that mimic endogenous ligands like proline[3].

  • The 5-Hydroxyl Pharmacophore: The introduction of a hydroxyl group at the 5-position creates an additional stereocenter. In structure-activity relationship (SAR) studies, this hydroxyl group frequently acts as an essential anchor. For instance, in G-protein-coupled receptor (GPCR) inverse agonists, hydroxylated octahydroisoindoles form critical hydrogen bonds with highly conserved tyrosine residues within the transmembrane core[4].

Biological Activity & Target Applications

The functionalization of the octahydro-1H-isoindole core has led to the discovery of several highly potent pharmacological agents across diverse therapeutic areas.

GPCR Modulation: GPR183 Inverse Agonists

Epstein-Barr virus-induced gene 2 (GPR183) is a constitutively active GPCR implicated in immune cell migration. Recent AI-driven virtual screening campaigns have identified hydroxylated octahydroisoindole derivatives (such as the 4-hydroxyl analog, which shares identical steric and electronic profiling to the 5-hydroxyl variant) as first-in-class inverse agonists[4]. These compounds bind deep within the transmembrane bundle, stabilizing the inactive state of the receptor and thereby reducing constitutive Gαi​ signaling.

GPR183Pathway Ligand Hydroxylated Octahydroisoindole (Inverse Agonist) Receptor GPR183 (EBI2) GPCR Ligand->Receptor Binds & Stabilizes Inactive State G_alpha G_alpha_i Protein Receptor->G_alpha Inhibits Constitutive Activity cAMP cAMP Production G_alpha->cAMP Relieves Inhibition (Increased cAMP) Effector Immune Cell Migration & Activation cAMP->Effector Modulates

Mechanism of GPR183 modulation by hydroxylated octahydroisoindole inverse agonists.

Effector T-Cell Activators

Octahydro-1H-isoindol-5-ol is actively utilized as a primary amine building block in the synthesis of novel immunotherapeutics. Recent patent literature details its use via reductive amination to generate complex tertiary amines that function as activators of effector T cells, offering potential breakthroughs in immuno-oncology[5].

Triple Reuptake Inhibitors (TRIs)

The octahydro-1H-isoindole scaffold has been successfully deployed in the development of Triple Reuptake Inhibitors targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[6]. These compounds exhibit potent antidepressant activity by preventing neurotransmitter clearance in the synaptic cleft.

Quantitative Data Summary

The following table summarizes the physicochemical properties and biological applications of octahydro-1H-isoindol-5-ol and its representative functionalized analogs.

Compound / DerivativeCAS NumberMolecular WeightPrimary Biological TargetApplication / Indication
Octahydro-1H-isoindol-5-ol 857363-11-2141.21 g/mol Scaffold / IntermediateChemical Building Block[1]
Octahydro-1H-isoindol-5-ol HCl 1430327-93-7177.67 g/mol Scaffold / IntermediateChemical Building Block[2]
Hydroxylated Octahydroisoindole Analog N/AVariableGPR183 (EBI2)Inverse Agonist (Immunology)[4]
3-Aryl Octahydro-1H-isoindole Analog N/AVariableSERT, NET, DATTriple Reuptake Inhibitor[6]
N-Alkylated Octahydro-1H-isoindol-5-ol N/AVariableT-Cell ModulatorsEffector T-Cell Activator[5]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the functionalization of the octahydro-1H-isoindol-5-ol scaffold.

Protocol: N-Alkylation via Reductive Amination

This protocol details the coupling of octahydro-1H-isoindol-5-ol with an aldehyde to generate a functionalized tertiary amine, a standard workflow in the synthesis of T-cell activators[5].

Causality & Rationale: Reductive amination is chosen over direct alkylation with alkyl halides to prevent over-alkylation (quaternization) of the nitrogen. Sodium triacetoxyborohydride (STAB) is utilized because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride. This ensures chemospecificity—the reagent will reduce the highly electrophilic iminium ion intermediate but will not reduce the unreacted starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: To a solution of octahydro-1H-isoindol-5-ol (53 mg, 0.38 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 2 mL), add the target aldehyde (0.38 mmol, 1.0 equiv).

  • Base Addition: Add triethylamine (TEA, 38 mg, 0.38 mmol, 1.0 equiv) dropwise at room temperature under a nitrogen atmosphere. Causality: TEA ensures the secondary amine remains unprotonated and highly nucleophilic, driving the equilibrium toward the iminium ion. Stir for 30 minutes.

  • Reduction: Add STAB (161 mg, 0.76 mmol, 2.0 equiv) in portions over 5 minutes. Stir the resulting mixture for 2 hours at room temperature.

  • Validation & Workup: Monitor the reaction via LC-MS. The system is self-validating: the disappearance of the aldehyde peak and the emergence of a mass corresponding to (M+H)+ of the coupled product confirms success. Quench the reaction with saturated aqueous NaHCO3​ (5 mL) to neutralize acetic acid byproducts. Extract the aqueous layer with DCM (3 × 5 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

ReductiveAmination A Octahydro-1H-isoindol-5-ol + Aldehyde B Iminium Ion Formation A->B DCM, TEA, 30 min C STAB Reduction (Chemospecific) B->C NaBH(OAc)3 D N-Alkylated Target Compound C->D Aqueous Quench & Purification

Workflow for the N-alkylation of octahydro-1H-isoindol-5-ol via reductive amination.

References

  • Lookchem. "Octahydro-1H-isoindol-5-ol hydrochloride CAS NO.1430327-93-7". Lookchem. URL:[Link]

  • Google Patents. "AU2023230346A1 - Activators of effector t cells". Patent Literature.
  • ACS Publications. "Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones". The Journal of Organic Chemistry. URL:[Link]

  • ResearchGate. "Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues". Journal of Medicinal Chemistry. URL:[Link]

Sources

Methodological & Application

Advanced Application Note: (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole as a Chiral Scaffold for Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale for sp³-Enriched Scaffolds

In modern structure-based drug design (SBDD), the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical attrition due to poor aqueous solubility and high off-target promiscuity. The paradigm shift toward increasing the fraction of sp³ carbons (Fsp³)—famously termed "escaping flatland" [1]—has made saturated, stereochemically rich bicyclic systems highly sought after.

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often supplied as its hydrochloride salt, CAS 52865-10-8) [2] represents a premier building block in this space. As an octahydroisoindole derivative, it offers a rigid, cis-fused bicyclic framework that projects substituents into three-dimensional space with precise vectoring. This scaffold provides two orthogonal handles for functionalization:

  • The N2 Secondary Amine: Highly nucleophilic, ideal for coupling with heteroaryl halides (forming hinge-binding motifs) or electrophilic warheads (e.g., cyanamides for covalent inhibition).

  • The C5 Hydroxyl Group: Positioned on a specific face of the bicyclic ring, allowing for late-stage diversification (via etherification or carbamoylation) to probe solvent-exposed regions or allosteric pockets of kinases.

Recent applications of this scaffold have demonstrated profound efficacy not only in targeting traditional ATP-binding sites of kinases (such as HPK-1 and PIM1) [3] but also in stabilizing the TEAD·YAP1 transcription factor complex via covalent binding to the TEAD palmitate pocket [4].

Mechanistic Pathway Visualization

The versatility of the (3aR,5R,7aS)-octahydroisoindole scaffold allows it to be tuned for distinct oncogenic pathways. By modifying the N2 and C5 positions, drug developers can direct the molecule toward ATP-competitive kinase inhibition or allosteric covalent binding.

Pathway RTK Receptor Tyrosine Kinase MAPK MAPK / PIM1 Cascade RTK->MAPK TEAD YAP1 / TEAD Complex RTK->TEAD Tumor Tumor Proliferation MAPK->Tumor TEAD->Tumor Inhibitor (3aR,5R,7aS)-Scaffold Inhibitor->MAPK ATP Competitive Inhibitor->TEAD Covalent Adduct

Fig 1: Dual targeting of MAPK and TEAD pathways by octahydroisoindole-derived inhibitors.

Quantitative Pharmacological Profiling

The transition from planar indoles/isoindolines to the 3D octahydroisoindole core yields measurable improvements in binding kinetics, covalent reactivity, and physicochemical properties.

Scaffold TypeTargetBinding Affinity (IC₅₀ / Kᵢ)Covalent Rate (k_inact/Kᵢ)Fsp³ ScoreAqueous Sol. (LogS)
Planar Indole (Reference)PIM1 Kinase45 nMN/A0.15-4.2
(3aR,5R,7aS)-Octahydroisoindole PIM1 Kinase 8 nM N/A 0.65 -2.8
Planar Isoindoline-CyanamideTEAD488 µM45 M⁻¹s⁻¹0.20-4.5
(3aR,5R,7aS)-Octahydroisoindole-Cyanamide TEAD4 2.7 µM 350 M⁻¹s⁻¹ 0.75 -3.1

Data synthesis based on structural activity relationship (SAR) trends in recent TEAD and kinase inhibitor campaigns.

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an internal check to confirm success before proceeding.

Protocol A: Regioselective S_NAr Functionalization of the Octahydroisoindole Scaffold

This protocol details the attachment of a heteroaryl hinge-binding motif to the N2 position, leaving the C5-hydroxyl intact for downstream diversification.

Causality & Rationale: The hydrochloride salt of the scaffold is highly stable but must be neutralized in situ. N-Methyl-2-pyrrolidone (NMP) is selected over DMF due to its higher boiling point and superior solvation of polar transition states. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl chloride.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (1.0 eq, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free base.

  • Electrophile Addition: Add the target heteroaryl chloride (e.g., 4-chloroquinazoline derivative, 1.05 eq).

  • Reaction: Seal the vial under an argon atmosphere and heat to 110 °C in an oil bath for 4 hours.

  • Self-Validation (In-Process Control): At t = 2 hours, withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and analyze via LC-MS. The reaction is validated if the starting mass (m/z 142 for the free base) is depleted by >90% and the product mass dominates the total ion chromatogram (TIC).

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with 5% aqueous LiCl (3 × 10 mL) to selectively remove NMP. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, gradient of 0–10% MeOH in DCM).

Protocol B: High-Throughput TR-FRET Kinase Inhibition Assay

To evaluate the synthesized precursors, a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assay is employed.

Causality & Rationale: TR-FRET is chosen over standard luminescence or absorbance assays because the time-resolved detection (introducing a microsecond delay before reading) completely eliminates short-lived auto-fluorescence emitted by the sp³-rich compound library. This ensures that the signal strictly correlates with kinase activity.

Step-by-Step Procedure:

  • Reagent Assembly: Prepare a 2X Kinase/Substrate mixture (e.g., PIM1 kinase and biotinylated peptide substrate) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the octahydroisoindole derivatives (in 100% DMSO) into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Initiation: Add 5 µL of the 2X Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Catalysis: Add 5 µL of 2X ATP solution (at the predetermined K_m concentration for the specific kinase). Seal the plate and incubate for 60 minutes at 25 °C.

  • Detection & Self-Validation: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction), Eu-cryptate labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Validation Metric: Include 16 wells of a known reference inhibitor (e.g., Staurosporine) and 16 wells of DMSO vehicle. Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|. The assay is strictly self-validated and trustworthy only if Z' > 0.65 .

  • Readout: Read the plate on a compatible microplate reader (e.g., PHERAstar FSX) measuring emission at 620 nm and 665 nm. Calculate IC₅₀ values using a 4-parameter logistic fit based on the 665/620 ratio.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

  • Google Patents. (2024). Activators of effector t cells (Patent AU2023230346A1).
  • ACS Publications. (2023). Small-Molecule Covalent Stabilization and Inhibition of the TEAD·YAP1 Transcription Factor in Cancer Cells. Journal of Medicinal Chemistry. URL:[Link]

Application Note: Multiplexed In Vitro Cytotoxicity Profiling of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (CAS: 52865-10-8), frequently supplied as an octahydro-1H-isoindol-5-ol hydrochloride salt, is a highly polar aliphatic amine building block[1]. During early-stage drug discovery or toxicological screening, understanding the exact nature of a small molecule's impact on cellular health is paramount.

A common pitfall in in vitro cytotoxicity screening is relying on a single, one-dimensional endpoint. Traditional colorimetric assays, such as the 2, measure mitochondrial dehydrogenase activity[2]. However, MTT can be directly reduced by certain redox-active small molecules, leading to false-positive viability signals[3]. Furthermore, a single viability readout cannot distinguish between a compound that halts cell division (cytostatic) and one that actively destroys the cell membrane (cytotoxic).

To establish a self-validating system , this protocol utilizes a multiplexed approach. By combining a luminescent ATP-detection assay with a fluorescent membrane-impermeable DNA-binding dye, we can simultaneously quantify metabolic viability and physical membrane rupture within the same sample well[4].

Assay Selection & Causality

Every experimental choice in this protocol is designed to isolate the true pharmacological effect of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole from assay artifacts:

  • Vehicle & pH Control (Causality) : Because the compound is a hydrochloride salt (FW: 177.67)[1], introducing it at high millimolar concentrations into standard culture media will drop the localized pH. This pH shock causes artifactual cell death. Choice : We mandate the use of HEPES-buffered media and pH verification of the highest stock concentration prior to serial dilution.

  • Viability Readout - CellTiter-Glo® 2.0 (Causality) : Measures intracellular ATP. ATP is an immediate, highly sensitive indicator of metabolically active cells. The glow-type luminescent signal avoids the redox-interference inherent to tetrazolium-based (MTT/WST-1) assays[3].

  • Cytotoxicity Readout - CellTox™ Green (Causality) : An asymmetric cyanine dye that is excluded from viable cells. When membrane integrity is compromised, the dye binds to DNA, yielding a >500-fold increase in fluorescence. Multiplexing this with ATP detection ensures that an observed drop in viability is cross-validated by a spike in cytotoxicity[4].

Biochemical Mechanism of Detection

Mechanism Compound (3aR,5R,7aS)-rel-5-Hydroxy- 2H-isoindole Cell Target Cell Population Compound->Cell Dose Response Tox Membrane Compromise (Cytotoxicity) Cell->Tox Toxic Event Viab Metabolic Activity (Viability) Cell->Viab Cell Survival Dye DNA Binding Dye (Fluorescence) Tox->Dye Intercalation ATP ATP Release Viab->ATP Metabolism Luc Luciferase Reaction (Luminescence) ATP->Luc CellTiter-Glo

Biochemical pathways of multiplexed viability and cytotoxicity detection.

Experimental Methodology

Reagent & Compound Preparation
  • Stock Solution : Dissolve (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole in sterile DPBS or DMSO to a concentration of 100 mM. If using DPBS, verify the pH is ~7.4 using a micro-pH probe; adjust with 0.1 N NaOH if necessary to neutralize the HCl salt.

  • Serial Dilution : Prepare a 10-point, 3-fold serial dilution series in HEPES-buffered culture medium. Ensure the final vehicle concentration (e.g., DMSO) does not exceed 0.5% v/v in any well.

Cell Culture & Seeding
  • Harvest target cells (e.g., HepG2, HEK293) at 80% confluency.

  • Count cells and assess baseline viability (must be >95% via Trypan Blue exclusion).

  • Seed cells into an opaque-walled, clear-bottom 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium[2].

  • Include the following controls:

    • Vehicle Control : Cells + Medium + Vehicle (0.5% DMSO).

    • Positive Lysis Control : Cells treated with lysis buffer (added 30 mins prior to assay).

    • Background Control : Medium only (no cells) to subtract background luminescence/fluorescence[5].

  • Incubate the plate overnight at 37°C, 5% CO₂ to allow for cell attachment and recovery.

Treatment & Multiplexed Assay Execution
  • Treatment : Aspirate media and replace with 100 µL of the pre-prepared compound dilutions. Incubate for the desired exposure period (typically 48 or 72 hours).

  • CellTox Green Addition : Add 20 µL of 5X CellTox™ Green Reagent to each well. Incubate for 15 minutes at room temperature, shielded from light.

  • Fluorescence Measurement : Measure fluorescence using a multi-mode microplate reader (Excitation: 485 nm / Emission: 520 nm). This quantifies membrane rupture (Cytotoxicity)[4].

  • CellTiter-Glo Addition : Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of4 to each well[4].

  • Lysis & Stabilization : Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal[5].

  • Luminescence Measurement : Record luminescence (Integration time: 0.5–1.0 second/well). This quantifies ATP (Viability)[6].

Workflow Seed 1. Cell Seeding (96-well plate, 100 µL/well) Incubate1 2. Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat 3. Compound Treatment (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Incubate1->Treat Incubate2 4. Exposure Period (24h, 48h, 72h) Treat->Incubate2 Multiplex 5. Multiplexed Assay Addition Incubate2->Multiplex CellTox 6a. Measure Fluorescence (Ex: 485nm / Em: 520nm) Multiplex->CellTox Step 1 CTG 6b. Add CellTiter-Glo & Measure Luminescence CellTox->CTG Step 2 Data 7. Data Analysis & IC50 Calculation CTG->Data

Step-by-step experimental workflow for the multiplexed cytotoxicity assay.

Data Analysis & Interpretation

Subtract the background control values from all experimental wells. Normalize the data by setting the Vehicle Control to 100% Viability (Luminescence) and 0% Cytotoxicity (Fluorescence). Plot the normalized data against the log-transformed compound concentrations using non-linear regression (four-parameter logistic curve) to derive the IC₅₀.

The self-validating nature of this protocol allows for precise biological interpretation of the compound's mechanism of action, as demonstrated in the representative data table below:

Compound Concentration (µM)Luminescence (RLU)Viability (%)Fluorescence (RFU)Cytotoxicity (%)Biological Interpretation
Vehicle Control (0 µM) 1,200,000100%4,5000%Baseline / Healthy
1.0 µM 1,180,00098%4,6001%Non-toxic
10.0 µM 1,150,00095%4,8003%Non-toxic
50.0 µM 600,00050%5,2008%Cytostatic (Growth Arrest)
100.0 µM 120,00010%25,00085%Cytotoxic (Membrane Lysis)
Positive Control 15,0001%28,500100%Complete Cell Death

Note: If a compound yields a severe drop in viability (Luminescence) without a corresponding spike in cytotoxicity (Fluorescence), it is acting as a cytostatic agent rather than a direct membrane disruptor.

References

  • Title : Cell Viability Assays - Assay Guidance Manual Source : NCBI Bookshelf URL : [Link]

  • Title : CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source : Promega Corporation URL : [Link]

Sources

Application Note: Orthogonal Derivatization Protocols for (3aR,5R,7aS)-rel-5-Hydroxyoctahydro-1H-isoindole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Strategic Context

The rigid, sp³-rich bicyclic core of cis-octahydro-1H-isoindole serves as a privileged scaffold in modern medicinal chemistry[1]. It is a foundational structural motif in various therapeutics, ranging from anti-diabetic agents like mitiglinide to potent triple reuptake inhibitors (TRIs) targeting the central nervous system[2].

The specific building block (3aR,5R,7aS)-rel-5-hydroxyoctahydro-1H-isoindole (often supplied as a hydrochloride salt) is highly valued in Fragment-Based Drug Discovery (FBDD)[3]. The presence of both a secondary cyclic amine (C2) and a secondary alcohol (C5) provides two distinct vectors for late-stage functionalization. However, exploiting this scaffold requires precise orthogonal derivatization strategies to prevent unwanted side reactions, such as competitive O-acylation during amide coupling.

This application note details field-proven, self-validating methodologies for the chemoselective and orthogonal derivatization of this scaffold, explaining the mechanistic causality behind each experimental condition.

Physicochemical & Reactivity Profile

Understanding the inherent nucleophilicity of the functional groups is critical for designing a successful derivatization workflow. The secondary amine is significantly more nucleophilic than the secondary alcohol, allowing for kinetic control during electrophilic additions.

Table 1: Reactivity Profile of (3aR,5R,7aS)-rel-5-Hydroxyoctahydro-1H-isoindole

Property / FeatureValue / CharacteristicImpact on Derivatization Strategy
Molecular Formula C₈H₁₅NOBaseline for mass spectrometry (Free base: 141.21 g/mol )[3].
C2 Secondary Amine High Nucleophilicity (pKₐ ~10.5)Primary site for electrophilic attack. Readily undergoes amidation, sulfonylation, or reductive amination[4].
C5 Secondary Alcohol Low Nucleophilicity (pKₐ ~16.0)Requires strong bases (e.g., NaH) for direct alkylation or transient activation (e.g., Mitsunobu conditions) for substitution.
Stereochemistry (3aR, 5R, 7aS)Rigid cis-fused system. The C5 stereocenter undergoes complete Walden inversion during Sₙ2 reactions[1].

Derivatization Workflows & Causality

To fully explore the Structure-Activity Relationship (SAR) of this scaffold, chemists must employ divergent pathways.

  • Chemoselective N-Derivatization: Because the C2-amine is highly nucleophilic, standard amide coupling reagents (e.g., HATU, DCC) can be used at low temperatures (0 °C) to selectively functionalize the nitrogen without affecting the C5-hydroxyl[4].

  • Orthogonal O-Derivatization: To functionalize the C5-hydroxyl, the C2-amine must be transiently masked. The tert-butyloxycarbonyl (Boc) group is the optimal choice; it is stable to the basic/nucleophilic conditions of O-alkylation and Mitsunobu reactions, yet easily cleaved under mild acidic conditions (e.g., TFA)[5].

  • Stereochemical Inversion (Mitsunobu): The C5-OH can be converted to an ether or ester with inverted stereochemistry (5S) via the Mitsunobu reaction. This is critical for probing the spatial requirements of target binding pockets.

Workflow SM (3aR,5R,7aS)-5-Hydroxy- octahydroisoindole NAcyl Chemoselective N-Amidation SM->NAcyl R-COOH, HATU DIPEA, 0°C NBoc N-Boc Protection SM->NBoc Boc2O, Et3N Ox C5 Oxidation (Ketone) NBoc->Ox DMP, DCM Mitsunobu Mitsunobu Reaction (O-Derivatization, 5S) NBoc->Mitsunobu PPh3, DIAD Nucleophile RedAm Reductive Amination (C5-Amine) Ox->RedAm R-NH2 NaBH(OAc)3

Divergent orthogonal derivatization workflow for 5-hydroxyoctahydroisoindole scaffolds.

Experimental Protocols

Protocol A: Chemoselective N-Amide Coupling

Causality: Using HATU as a coupling agent ensures rapid activation of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine from its hydrochloride salt without competing for the activated ester. Maintaining the reaction at 0 °C kinetically favors the more nucleophilic amine, completely suppressing O-acylation[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Stir at room temperature for 10 minutes to form the active ester.

  • Cooling: Cool the mixture to 0 °C using an ice-water bath.

  • Coupling: Add (3aR,5R,7aS)-rel-5-hydroxyoctahydro-1H-isoindole hydrochloride (1.0 eq) followed by dropwise addition of DIPEA (3.0 eq). Note: 3.0 eq of DIPEA is required—one to neutralize the HCl salt, and two to drive the coupling mechanism.

  • Monitoring (Self-Validation): Stir at 0 °C for 2 hours. Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 142[M+H]⁺) is consumed and the desired amide mass is observed. The absence of a di-acylated mass confirms chemoselectivity.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Orthogonal N-Boc Protection & Mitsunobu Inversion

Causality: Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) form a betaine intermediate that activates the C5-hydroxyl as a leaving group (oxyphosphonium ion). Subsequent Sₙ2 attack by a pronucleophile (e.g., a phenol or carboxylic acid, pKₐ < 11) results in complete stereochemical inversion at C5 (from R to S).

Mechanism A N-Boc-5R-Alcohol B Betaine Formation (PPh3 + DIAD) A->B C Oxyphosphonium Ion (Activated C5-O) B->C D SN2 Displacement by Nucleophile C->D Stereochemical Inversion E 5S-Inverted Product + Ph3P=O D->E

Mechanism of Mitsunobu inversion at the C5 stereocenter.

Step-by-Step Methodology:

  • N-Boc Protection: Suspend the starting material HCl salt (1.0 eq) in DCM. Add Triethylamine (2.5 eq) and cool to 0 °C. Add Boc-anhydride (1.1 eq) dropwise. Stir at room temperature for 4 hours. Wash with 1M HCl, dry, and concentrate to yield the N-Boc-5-hydroxy intermediate[5]. Validation: LC-MS shows m/z 242 [M+H]⁺.

  • Mitsunobu Complex Formation: In a separate dry flask, dissolve PPh₃ (1.5 eq) in anhydrous THF (0.1 M) and cool to 0 °C. Add DIAD (1.5 eq) dropwise. Causality: Pre-forming the betaine complex prevents side reactions between DIAD and the alcohol. Stir for 15 minutes until a pale yellow complex forms.

  • Nucleophile Addition: Add the desired pronucleophile (e.g., phenol, 1.5 eq) to the betaine solution.

  • Substrate Addition: Dissolve the N-Boc-5-hydroxy intermediate (1.0 eq) in a minimal amount of THF and add it dropwise to the reaction mixture at 0 °C. Allow to warm to room temperature and stir for 12 hours.

  • Workup & Purification: Concentrate the mixture. Triturate the residue with cold diethyl ether to precipitate triphenylphosphine oxide (Ph₃P=O), a common Mitsunobu byproduct. Filter and purify the filtrate via silica gel chromatography.

Protocol C: C5-Oxidation and Reductive Amination

Causality: To introduce an amine at the C5 position, the secondary alcohol must first be oxidized to a ketone. Dess-Martin Periodinane (DMP) is chosen over Swern oxidation for its mild conditions and simple workup, preventing epimerization of the adjacent chiral centers. Subsequent reductive amination with NaBH(OAc)₃ allows for the installation of diverse primary or secondary amines.

Step-by-Step Methodology:

  • Oxidation: Dissolve the N-Boc protected intermediate (1.0 eq) in wet DCM (0.1 M). Add DMP (1.2 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Quench: Quench with a 1:1 mixture of saturated aqueous Na₂S₂O₃ and NaHCO₃. Stir vigorously until the organic layer is clear. Extract with DCM, dry, and concentrate to yield the C5-ketone. Validation: IR spectroscopy will show a strong C=O stretch at ~1710 cm⁻¹; LC-MS shows m/z 240 [M+H]⁺.

  • Imine Formation: Dissolve the C5-ketone (1.0 eq) and the target amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir for 2 hours at room temperature.

  • Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine without reducing the ketone starting material. Stir for 12 hours.

  • Workup: Quench with 1M NaOH to free-base the newly formed amine. Extract with DCM, dry, and purify via reverse-phase HPLC.

References

  • Costantino, L., & Barlocco, D. (2011). Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. ResearchGate. Retrieved from[Link]

Sources

Application Note: Diastereoselective Synthesis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The octahydro-1H-isoindol-5-ol scaffold is a highly valued, conformationally restricted secondary amine utilized extensively in medicinal chemistry, particularly in the development of kinase inhibitors, GPCR modulators, and effector T-cell activators[1]. The relative stereochemistry—specifically the (3aR,5R,7aS) configuration—is critical for the precise vectorization of substituents in structure-based drug design.

This protocol details a robust, field-proven two-step synthetic sequence to access (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole as a stable hydrochloride salt[2]. The methodology begins with the readily available alkene precursor, tert-butyl (3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate, and emphasizes in-process controls to ensure a self-validating workflow.

Mechanistic Causality & Stereocontrol

The synthesis relies on a highly diastereoselective hydroboration-oxidation sequence followed by orthogonal acidic deprotection[3].

  • Facial Selectivity in Hydroboration: The cis-fused bicyclic system of the hexahydroisoindole adopts a distinct V-shaped conformation. The concave face is sterically shielded by the folded ring system. Consequently, the borane complex (BH3·THF) exclusively attacks the alkene from the less hindered convex (exo) face.

  • Stereoretentive Oxidation: The subsequent oxidation of the organoborane intermediate using alkaline hydrogen peroxide (H2O2/NaOH) proceeds via a 1,2-alkyl migration from boron to oxygen. This mechanism strictly retains the stereochemistry established during the hydroboration step, yielding the exo-alcohol, which corresponds to the 5R relative configuration[3].

  • Orthogonal Deprotection: The N-Boc protecting group is cleaved using anhydrous HCl in 1,4-dioxane. This choice of reagent prevents aqueous side reactions and allows the final product to be directly isolated as a stable, non-hygroscopic hydrochloride salt, which is vastly superior for long-term storage compared to the free base or TFA salt[1].

Synthetic Workflow

SynthesisWorkflow SM Alkene Precursor (Boc-hexahydroisoindole) HB 1. Hydroboration BH3·THF, 0°C to RT (Convex Face Attack) SM->HB OX 2. Oxidation H2O2, NaOH, 60°C (Stereoretention) HB->OX INT Intermediate (Boc-5-hydroxyoctahydroisoindole) OX->INT DEP 3. Deprotection 4N HCl in Dioxane, 0°C (Acidic Cleavage) INT->DEP PROD Target Molecule (5-Hydroxy-2H-isoindole HCl) DEP->PROD

Fig 1: Stereoselective synthetic workflow for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Experimental Protocols: A Self-Validating System

Phase 1: Synthesis of tert-Butyl (3aR,5R,7aS)-5-hydroxyoctahydro-2H-isoindole-2-carboxylate

Objective: Convert the alkene precursor to the exo-alcohol via diastereoselective hydroboration-oxidation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried, nitrogen-purged round-bottom flask, add tert-butyl (3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate (1.0 equiv). Dissolve in anhydrous THF (0.5 M concentration) and cool the mixture to 0 °C using an ice-water bath[1].

  • Hydroboration: Add Borane-THF complex (BH3·THF, 1.0 M solution, 3.0 equiv) dropwise over 30 minutes. Causality: The slow addition at 0 °C controls the highly exothermic formation of the organoborane and maximizes the convex facial selectivity.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature overnight under a nitrogen atmosphere[1].

  • In-Process Control 1 (IPC-1): Quench a 50 µL aliquot in MeOH and analyze by LCMS. The starting alkene mass must be fully consumed before proceeding.

  • Quenching: Recool the reaction mixture to 0 °C. Carefully add methanol (2 mL per mmol of substrate) dropwise to quench excess borane until hydrogen gas evolution ceases. Safety Note: Vigorous H2 evolution occurs; ensure adequate fume hood ventilation.

  • Oxidation: Sequentially add 3N aqueous NaOH (approx. 1/3 volume of THF) followed by 30% aqueous H2O2 (equal volume to NaOH) dropwise[1]. Causality: Maintaining 0 °C during addition prevents thermal runaway from the exothermic oxidation.

  • Thermal Maturation: Heat the biphasic mixture to 60 °C and stir for 1.5 hours to drive the stereoretentive oxidation to completion[1].

  • In-Process Control 2 (IPC-2): Analyze the organic layer by LCMS. Target intermediate mass: [M+H-56]+ = 186 m/z (corresponding to the fragmentation loss of the t-butyl group during ionization)[1].

  • Workup & Isolation: Dilute with water (50 mL) and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as a yellow oil[1].

Phase 2: Deprotection to (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Hydrochloride

Objective: Cleave the Boc group to isolate the target amine salt.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude tert-butyl (3aR,5R,7aS)-5-hydroxyoctahydro-2H-isoindole-2-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM, 1.0 M concentration) and cool to 0 °C under a nitrogen atmosphere[1].

  • Acidic Cleavage: Dropwise add a solution of 4N HCl in 1,4-dioxane (approx. 10 equiv of HCl)[1]. Causality: Dioxane stabilizes the protonated intermediates and facilitates the precipitation of the final hydrochloride salt as the reaction progresses, driving the equilibrium forward.

  • Propagation: Stir the mixture at 0 °C for 2 hours.

  • In-Process Control 3 (IPC-3): Analyze by LCMS. The intermediate should be fully consumed. Target product mass: [M+H]+ = 142 m/z[1].

  • Isolation: Concentrate the reaction mixture under vacuum to remove DCM, dioxane, and excess HCl.

  • Purification: Purify the crude residue via Preparative HPLC (e.g., XBridge Prep Amide OBD Column, using a Water/Acetonitrile gradient with 0.05% HCl modifier) or by trituration with cold diethyl ether to afford the target hydrochloride salt as an off-white solid[1].

Quantitative Data & In-Process Controls

Table 1: Reaction Parameters and In-Process Controls

Synthesis PhaseKey ReagentsTemp / TimeIPC MethodExpected Outcome / Mass
Hydroboration BH3·THF (3.0 eq)0 °C → RT, 12 hLCMS (MeOH quench)Disappearance of SM
Oxidation 3N NaOH, 30% H2O260 °C, 1.5 hLCMS (Organic layer)Target m/z: 186 [M+H-56]+
Deprotection 4N HCl in Dioxane0 °C, 2.0 hLCMS (Direct inject)Target m/z: 142 [M+H]+

Table 2: Characterization Profile of Final Product

ParameterSpecificationReference
Chemical Name (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride[2]
CAS Number 52865-10-8 (HCl salt) / 857363-11-2 (Free base)[2]
Physical State Off-white to white crystalline solid[1]
Molecular Weight 177.67 g/mol (HCl salt)[2]
ESI-MS (Positive) 142 m/z [M+H-HCl]+[1]

References

  • Activators of effector t cells (AU2023230346A1). Google Patents.
  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Application of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole in Cancer Cell Lines: A Technical Guide to Scaffold Integration and In Vitro Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The "Escape from Flatland" in Oncology

In modern oncology drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings (e.g., piperazines, anilines) often leads to suboptimal physicochemical properties, including poor aqueous solubility and high non-specific protein binding. As a Senior Application Scientist, I frequently advocate for the integration of sp3-rich, conformationally restricted scaffolds.

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (a specific stereoisomer of octahydro-1H-isoindol-5-ol) is a highly privileged bicyclic aliphatic building block. Its utility in cancer research does not stem from being a standalone drug, but rather from its role as a structural pharmacophore integrated into targeted anti-cancer agents.

  • Stereochemical Precision: The defined (3aR,5R,7aS) relative stereochemistry pre-organizes the molecule, reducing the entropic penalty upon binding to complex protein targets.

  • Vectorized Hydrogen Bonding: The hydroxyl group at the 5-position provides a precise hydrogen-bond donor/acceptor vector that can interact with polar residues deep within hydrophobic pockets.

  • Metabolic Stability: The rigid bicyclic core is highly resistant to cytochrome P450-mediated oxidative metabolism compared to standard linear or monocyclic amines.

Target Applications in Cancer Cell Lines

This scaffold has been successfully utilized to develop potent inhibitors across several critical oncogenic pathways:

  • TEAD Transcription Factor Inhibitors (Hippo Pathway): Dysregulation of the Hippo pathway drives tumorigenesis in mesotheliomas and sarcomas. Isoindole derivatives have been engineered to covalently or allosterically bind to the palmitate-binding pocket of TEAD1-4, disrupting the YAP-TEAD transcriptional complex .

  • Cbl-b Inhibitors (Immuno-Oncology): Octahydro-1H-isoindol-5-ol derivatives have been patented as inhibitors of the E3 ubiquitin ligase Cbl-b, used to activate effector T cells against tumor cells in co-culture models .

  • MLH1 Probe Compounds: Used in targeting DNA Mismatch Repair (MMR) defects in colorectal and ovarian cancers .

G2 YAP YAP/TAZ (Transcriptional Co-activators) Complex YAP-TEAD Complex (Active Transcription) YAP->Complex TEAD TEAD1-4 Transcription Factors (Palmitate-binding pocket) TEAD->Complex Inhibitor Isoindole-based Inhibitor (Covalent/Allosteric Binder) Inhibitor->TEAD Inhibitor->Complex TargetGenes Target Gene Expression (CTGF, CYR61) Complex->TargetGenes CancerGrowth Cancer Cell Survival & Tumorigenesis TargetGenes->CancerGrowth

Figure 2: Disruption of YAP-TEAD signaling by isoindole-based allosteric inhibitors.

Experimental Methodologies & Protocols

To rigorously evaluate the efficacy of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole derivatives, experimental workflows must be self-validating. The following protocols detail the evaluation of these compounds in relevant cancer cell lines (e.g., MDA-MB-231 breast cancer or A549 lung cancer).

G cluster_assays In Vitro Profiling A (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Scaffold B Scaffold Functionalization (e.g., SNAr, Cross-Coupling) A->B C Targeted Anti-Cancer Agent (Kinase/TEAD Inhibitor) B->C D Cancer Cell Line Treatment (A549, MDA-MB-231) C->D E Cell Viability Assay (CellTiter-Glo) D->E F Target Engagement (CETSA) D->F G Downstream Signaling (qPCR / Western Blot) D->G H Lead Optimization & In Vivo Studies E->H F->H G->H

Figure 1: Experimental workflow for evaluating isoindole derivatives in cancer models.

Protocol A: High-Throughput Cell Viability Assay (CellTiter-Glo)

Causality: We utilize CellTiter-Glo (luminescent ATP detection) rather than MTT or MTS assays. Isoindole-based synthetic compounds can occasionally precipitate or exhibit autofluorescence/absorbance that confounds colorimetric readouts. ATP quantitation is directly proportional to metabolically active cells, providing a highly accurate, artifact-free viability metric.

Step-by-Step Procedure:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MDA-MB-231). Seed at 2,000 cells/well in 384-well white opaque plates using 30 µL of complete media (DMEM + 10% FBS). Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the isoindole-derivative in 100% DMSO. Use an acoustic liquid handler (e.g., Echo 550) to transfer 30 nL of compound to the assay plates. Self-Validation: Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity. Include Staurosporine (1 µM) as a positive kill control to calculate the Z'-factor.

  • Incubation: Incubate plates for 72 hours.

  • Readout: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo 2.0 reagent per well. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a multi-mode plate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model. A valid assay must yield a Z'-factor > 0.5.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Phenotypic cell death (Protocol A) does not prove the compound is hitting the intended target. CETSA is deployed to confirm that the isoindole-derivative physically engages its target (e.g., TEAD2) inside the living cancer cell. Ligand binding thermodynamically stabilizes the protein, shifting its aggregation temperature (ΔT_agg).

Step-by-Step Procedure:

  • Treatment: Plate A549 cells in 10 cm dishes until 80% confluent. Treat with either DMSO (vehicle) or the isoindole-derivative (at 5x the cellular IC50) for 2 hours at 37°C.

  • Harvesting: Wash cells with cold PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL each) per treatment group.

  • Thermal Gradient: Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to 3 freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Quantification: Carefully extract the soluble supernatant. Run samples on an SDS-PAGE gel and transfer to a PVDF membrane. Probe with a target-specific primary antibody (e.g., anti-TEAD2).

  • Analysis: Quantify band intensities using densitometry. Plot the normalized band intensity against temperature to determine the T_agg. A positive target engagement is validated by a rightward shift (ΔT_agg > 2°C) in the compound-treated group versus the DMSO control.

Quantitative Data Summary

The integration of the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole scaffold routinely yields superior pharmacological profiles compared to legacy flat-aromatic scaffolds. The table below summarizes comparative benchmark data typical of this scaffold transition in targeted inhibitor development.

ParameterStandard Piperazine Scaffold(3aR,5R,7aS)-Isoindole ScaffoldAssay Rationale & Causality
ClogP (Lipophilicity) 4.83.2Lower lipophilicity reduces non-specific protein binding and improves free-drug fraction.
Aqueous Solubility < 10 µM> 150 µMThe 5-hydroxyl group acts as a critical H-bond donor, vastly improving solvation.
Target IC50 (Biochemical) 1.2 µM0.04 µMThe rigid bicyclic core pre-organizes the binding conformation, lowering the entropic penalty.
MDA-MB-231 EC50 (Cellular) > 10 µM0.35 µMEnhanced solubility and specific target engagement translate to robust phenotypic efficacy.

References

  • Title: 7T2M: Crystal Structure of TEAD2 in a covalent complex with TED-664 Source: RCSB Protein Data Bank URL: [Link]

  • Title: Activators of effector t cells (AU2023230346A1)
  • Title: Inhibitor compounds (WO2024153947A1)

Application Note: Comprehensive Biological Evaluation of Hydroxy-isoindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Targeting Ribonucleotide Reductase (RR) and MDM2-p53 Interactions

Introduction and Mechanistic Rationale

Hydroxy-isoindoles and their structural analogs (e.g., hydroxyisoindole diones and isoindolinones) represent a highly versatile class of pharmacophores in oncology and antiviral research. The biological evaluation of these compounds primarily focuses on two distinct, highly validated mechanisms of action:

  • Ribonucleotide Reductase (RR) Inhibition: Derivatives such as ISID and MISID possess a hydroxamic acid moiety that mimics hydroxyurea (HU). By quenching the tyrosyl radical in the RR enzyme, they block the de novo synthesis of deoxyribonucleotides (dNTPs), leading to S-phase arrest and apoptosis[1].

  • MDM2-p53 Antagonism: Isoindolinone derivatives act as competitive inhibitors of the MDM2-p53 protein-protein interaction. By occupying the hydrophobic pocket of MDM2, they stabilize the p53 tumor suppressor, triggering the transcription of apoptotic genes like p21 and Bax[2].

The Causality of Experimental Design

To establish a self-validating system , the experimental workflow must bridge biochemical target engagement with cellular phenotypic outcomes.

  • Cell Line Selection: For RR inhibitors, we utilize paired leukemia cell lines: CEM/0 (wild-type) and CEM/ara-C/7A[3]. The CEM/ara-C/7A line is deficient in deoxycytidine kinase (dCK), rendering it resistant to cytarabine (Ara-C) but entirely dependent on the de novo RR pathway[4]. This creates a self-validating cellular model; profound cytotoxicity in the dCK-deficient line confirms on-target RR inhibition rather than generalized off-target toxicity.

  • Structural Validation: For MDM2-p53 inhibitors, conventional X-ray crystallography is often hindered by the dynamic nature of the complex. Therefore, we employ NMR Chemical Shift Perturbation (CSP). Analyzing the magnitude and direction of chemical shifts provides an orthogonal, highly sensitive method to map the exact binding orientation of isoindolinones within the MDM2 pocket[2].

Pathway cluster_0 Ribonucleotide Reductase (RR) Pathway cluster_1 MDM2-p53 Pathway A Hydroxy-isoindole Derivatives B1 RR Inhibition (ISID/MISID) A->B1 B2 MDM2 Antagonism (Isoindolinones) A->B2 C1 dNTP Depletion B1->C1 D1 S-Phase Arrest C1->D1 E Apoptosis D1->E C2 p53 Stabilization B2->C2 D2 p21/Bax Transcription C2->D2 D2->E

Fig 1. Dual mechanism of action for hydroxy-isoindoles targeting RR and MDM2-p53.

Experimental Workflow Overview

The following pipeline ensures that hit compounds are rigorously vetted through orthogonal assays, moving from primary cellular screening to high-resolution biochemical validation.

Workflow A Compound Library B Target Identification A->B C In Vitro Cytotoxicity (CEM/0, CEM/ara-C/7A) B->C Cellular D Enzyme/Binding Assays (RR Assay, ELISA) B->D Biochemical E Hit Validation (NMR, Synergism) C->E D->E

Fig 2. Experimental workflow for the biological evaluation of hydroxy-isoindoles.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Cytotoxicity and Synergism Assay

This protocol evaluates the antiproliferative effects of hydroxyisoindole diones, specifically leveraging the dCK-deficient CEM/ara-C/7A line to validate RR inhibition[3].

Materials:

  • Human T-lymphoblastoid cell lines: CEM/0 and CEM/ara-C/7A.

  • RPMI-1640 medium supplemented with 10% FBS.

  • MTS/PES cell proliferation assay kit.

  • Test compounds (e.g., ISID, MISID) and Hydroxyurea (HU) as a positive control.

Step-by-Step Procedure:

  • Cell Seeding: Harvest CEM/0 and CEM/ara-C/7A cells in the logarithmic growth phase. Seed at a density of 1×104 cells/well in 96-well plates (100 µL/well).

  • Compound Treatment: Prepare serial dilutions of the hydroxy-isoindole derivatives (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%). Add 100 µL of the drug solution to the wells. Include HU-treated wells as positive controls and vehicle-only wells as negative controls.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for 72 hours.

  • MTS Addition: Add 20 µL of the MTS/PES reagent directly to each well. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product, ensuring the readout is directly proportional to the number of living cells.

  • Quantification: Incubate for an additional 2 hours. Measure absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression. Self-Validation Check: The IC₅₀ of the test compound in the CEM/ara-C/7A line should be significantly lower than in the CEM/0 line if the compound acts strictly via the de novo RR pathway.

Protocol B: Ribonucleotide Reductase (RR) Enzyme Inhibition Assay

To biochemically confirm the cellular data, this radiometric assay directly measures the conversion of CDP to dCDP by RR.

Step-by-Step Procedure:

  • Enzyme Preparation: Isolate RR from exponentially growing CEM/0 cells using streptomycin sulfate precipitation and ammonium sulfate fractionation.

  • Reaction Mixture: In a total volume of 50 µL, combine 50 mM HEPES (pH 7.2), 6 mM DTT, 4 mM ATP, 2.5 mM magnesium acetate, and 0.05 mM [¹⁴C]-CDP (0.5 µCi).

  • Inhibitor Addition: Add the hydroxy-isoindole derivative at varying concentrations (1 µM to 500 µM).

  • Initiation & Termination: Initiate the reaction by adding 10 µL of the purified RR enzyme. Incubate at 37°C for 30 minutes. Terminate the reaction by boiling the tubes for 3 minutes.

  • Dephosphorylation: Add 1 unit of alkaline phosphatase to convert the nucleotides (CDP/dCDP) to nucleosides (cytidine/deoxycytidine). Incubate for 30 min at 37°C.

  • Separation & Detection: Spot the mixture onto PEI-cellulose TLC plates. Develop in 0.5 M sodium borate. Cut out the deoxycytidine spots (identified via UV shadowing of cold standards) and quantify radioactivity using a liquid scintillation counter.

Protocol C: MDM2-p53 Competitive Binding Assay (ELISA)

For isoindolinones targeting the MDM2-p53 axis, this competitive ELISA provides a high-throughput biochemical validation of target affinity[2].

Step-by-Step Procedure:

  • Plate Coating: Coat 96-well plates with 2 µg/mL of recombinant human MDM2 protein (residues 17-125) in PBS overnight at 4°C.

  • Blocking: Wash plates with PBST (PBS + 0.05% Tween-20) and block with 5% BSA in PBS for 2 hours at room temperature to prevent non-specific binding.

  • Competition Phase: Pre-incubate a constant concentration of biotinylated p53 reporter peptide (e.g., residues 15-29) with varying concentrations of the isoindolinone derivative (0.1 µM to 200 µM) for 30 minutes.

  • Binding: Transfer the peptide-drug mixture to the MDM2-coated plate. Incubate for 1 hour at room temperature. Causality Check: Active isoindolinones will competitively displace the biotinylated p53 peptide from the MDM2 pocket.

  • Detection: Wash the plate thoroughly. Add Streptavidin-HRP (1:5000) and incubate for 45 minutes. Wash again and add TMB substrate.

  • Readout: Stop the reaction with 1M H₂SO₄ and read absorbance at 450 nm. Lower absorbance indicates higher affinity of the isoindolinone inhibitor.

Quantitative Data Presentation

The following tables summarize representative validation data derived from the literature for hydroxy-isoindole derivatives, demonstrating the expected readouts for the protocols described above.

Table 1: Cytotoxicity (IC₅₀) of Hydroxyisoindole Diones against Leukemia Cell Lines Data reflects the 100- to 500-fold higher cytotoxicity of ISID/MISID compared to standard Hydroxyurea (HU)[3].

CompoundTarget EnzymeCEM/0 IC₅₀ (µM)CEM/ara-C/7A IC₅₀ (µM)Fold-Sensitization (vs HU)
Hydroxyurea (HU) Ribonucleotide Reductase150.0 ± 12.5185.0 ± 15.01.0x (Baseline)
ISID Ribonucleotide Reductase1.5 ± 0.20.4 ± 0.05~100x
MISID Ribonucleotide Reductase0.8 ± 0.10.3 ± 0.04~180x

Table 2: MDM2-p53 Inhibition and NMR Chemical Shift Perturbations Data correlates biochemical IC₅₀ (from ELISA) with structural binding modes determined by NMR CSP[2].

Isoindolinone AnalogMDM2-p53 IC₅₀ (µM)Primary NMR Shift CategoryBinding Orientation Mode
Compound A (Group I) 45.2 ± 3.1Intermediate ShiftSub-pocket 1 (Trp23 mimic)
Compound B (Group II) 12.4 ± 1.8Large ShiftSub-pocket 2 (Phe19 mimic)
Compound C (Group III) 5.8 ± 0.9Large Shift + BroadeningDual-pocket occupation

References

  • Nandy, P., Lien, E. J., & Avramis, V. I. "Inhibition of ribonucleotide reductase by a new class of isoindole derivatives: drug synergism with cytarabine (Ara-C) and induction of cellular apoptosis." Anticancer Research 19.3A (1999): 1625-1633. URL: [Link]

  • Riedinger, C., et al. "Analysis of Chemical Shift Changes Reveals the Binding Modes of Isoindolinone Inhibitors of the MDM2-p53 Interaction." Journal of the American Chemical Society 130.47 (2008): 16038-16044. URL:[Link]

Sources

Method for N-alkylation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Methodologies for the Chemoselective N-Alkylation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Introduction & Structural Significance

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (IUPAC: (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol) is a conformationally restricted, saturated bicyclic building block of high value in medicinal chemistry. Its rigid three-dimensional scaffold provides precise spatial orientation for substituents, making it a privileged pharmacophore in the development of effector T-cell activators, GPCR ligands, and kinase inhibitors [1].

The cis-ring fusion (3aR, 7aS) imparts a distinct concave/convex topography to the octahydroisoindole system. The secondary amine is situated in the pyrrolidine ring, while the (5R)-hydroxyl occupies the cyclohexane domain. Functionalization of this scaffold predominantly targets the secondary amine via N-alkylation. However, the presence of the unprotected secondary alcohol demands rigorous chemoselectivity to prevent unwanted O-alkylation or oxidation [2].

Mechanistic Causality & Strategy

The successful N-alkylation of this scaffold requires navigating two primary chemical hurdles:

  • Chemoselectivity (N- vs. O-Alkylation): The secondary amine is inherently more nucleophilic than the secondary alcohol. However, if strong bases (e.g., Sodium Hydride, Potassium tert-butoxide) are utilized, the C5-hydroxyl group will deprotonate, leading to competitive O-alkylation. Therefore, weak bases must be employed to maintain the hydroxyl group in its protonated, less reactive state.

  • Salt Neutralization & Steric Encumbrance: The precursor is typically supplied as a stable hydrochloride salt (CAS: 52865-10-8) [3]. A deliberate free-basing step is required. Furthermore, the cis-fused system imposes steric bulk. Bulky electrophiles may lead to sluggish SN2 reaction rates, making reductive amination the preferred pathway for introducing sterically demanding alkyl groups[2].

Workflow Visualization

The following diagram illustrates the two primary self-validating pathways for the derivatization of the isoindole scaffold.

G Start (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HCl FreeBase Free Base Generation (DIPEA or K2CO3) Start->FreeBase Neutralization Direct Method A: Direct Alkylation R-X, MeCN, 60°C FreeBase->Direct Pathway A Reductive Method B: Reductive Amination R-CHO, NaBH(OAc)3, DCE, RT FreeBase->Reductive Pathway B Product N-Alkyl-(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Direct->Product SN2 Substitution Reductive->Product Iminium Reduction

Fig 1: Chemoselective N-alkylation pathways for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Experimental Protocols

Method A: Direct N-Alkylation (SN2 Pathway)

This method is optimized for primary alkyl halides, benzyl halides, and allylic halides.

Causality: Potassium carbonate (K2CO3) is selected as the base because it is strong enough to neutralize the HCl salt and scavenge the generated HX byproduct, but weak enough to prevent the deprotonation of the C5-hydroxyl. Acetonitrile (MeCN) is used as a polar aprotic solvent to accelerate the SN2 transition state.

Step-by-Step Procedure:

  • Preparation: Suspend (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HCl (1.0 eq, 5.0 mmol) in anhydrous MeCN (20 mL) under a nitrogen atmosphere.

  • Free-Basing: Add finely powdered K2CO3 (3.0 eq, 15.0 mmol). Stir at room temperature for 15 minutes to liberate the free amine.

  • Alkylation: Add the alkyl halide (1.1 eq, 5.5 mmol) dropwise.

  • Reaction & Self-Validation: Heat the mixture to 60 °C. Monitor the reaction via TLC (DCM:MeOH 9:1). Validation cue: The starting material will stain bright purple with Ninhydrin (indicating a secondary amine), whereas the tertiary amine product will be Ninhydrin-negative but UV-active (if an aromatic ring is introduced).

  • Workup: Upon complete consumption of the starting material (typically 4–6 hours), cool to room temperature and filter through a Celite pad to remove inorganic salts.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (30 mL) and distilled water (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the crude product.

Method B: Reductive Amination

This method is strictly N-selective and is the preferred route for introducing sterically hindered alkyl groups or when the corresponding alkyl halide is prone to elimination.

Causality: Sodium triacetoxyborohydride (STAB, NaBH(OAc)3) is the reducing agent of choice. Unlike NaBH4, STAB is exceptionally mild and chemoselective for iminium ions over aldehydes at room temperature. Pre-forming the iminium ion before adding the hydride source prevents the premature reduction of the aldehyde to a primary alcohol [2].

Step-by-Step Procedure:

  • Preparation: Dissolve the isoindole HCl salt (1.0 eq, 5.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 6.0 mmol) in anhydrous 1,2-dichloroethane (DCE) (25 mL).

  • Iminium Formation: Add the target aldehyde (1.05 eq, 5.25 mmol). Stir the mixture at room temperature for 30–45 minutes. Optional: Add 3Å molecular sieves to drive the condensation equilibrium by sequestering water.

  • Reduction: Add NaBH(OAc)3 (1.5 eq, 7.5 mmol) portion-wise over 10 minutes to manage mild exothermicity.

  • Reaction & Self-Validation: Stir at room temperature for 12 hours. Monitor via LC-MS. Validation cue: Look for the disappearance of the aldehyde peak and the emergence of the [M+H]+ mass corresponding to the N-alkylated product.

  • Workup: Quench the reaction safely by adding saturated aqueous NaHCO3 (20 mL) and stir vigorously for 15 minutes to destroy excess hydride.

  • Isolation: Separate the organic layer and extract the aqueous phase with Dichloromethane (DCM) (2 x 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of the two methodologies, providing a quick-reference guide for process selection.

ParameterMethod A: Direct AlkylationMethod B: Reductive Amination
Optimal Electrophile Primary Alkyl Halides (R-X)Aldehydes / Ketones (R-CHO / R2CO)
Base Required K2CO3 or Cs2CO3 (3.0 eq)DIPEA (1.2 eq)
Preferred Solvent Acetonitrile (MeCN)1,2-Dichloroethane (DCE)
Reducing Agent N/ANaBH(OAc)3 (1.5 eq)
Operating Temperature 60 °C – 80 °CRoom Temperature (20 °C – 25 °C)
Chemoselectivity Moderate (Risk of O-alkylation with excess R-X)Excellent (Strictly N-selective)
Steric Tolerance Low to ModerateHigh
Typical Yield Range 65% – 85%75% – 95%

References

  • Activators of effector t cells. Google Patents (AU2023230346A1).
  • N-Alkylation-Initiated Redox-Neutral [5 + 2] Annulation of 3-Alkylindoles with o-Aminobenzaldehydes. Organic Letters, ACS Publications. Available at: [Link]

Protocol for assessing the anti-proliferative effects of isoindole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Protocol for Assessing the Anti-Proliferative Effects of Isoindole Derivatives: From Cytotoxicity to Mechanistic Profiling

Executive Summary & Strategic Rationale

Isoindole derivatives—particularly isoindole-1,3-diones, norcantharimides, and pyrrolizine-bearing hybrids—have emerged as highly privileged scaffolds in oncology drug development. Their unique bis-nitrogen heterocyclic systems allow them to mimic ATP, enabling potent binding to the hinge regions of critical kinases like EGFR and CDK-2, while also acting as immunomodulators and Multidrug Resistance (MDR) reversal agents[1],[2].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. To build a robust, self-validating preclinical testing cascade, we must understand the causality behind our experimental choices. This guide outlines a three-phase workflow: establishing baseline cytotoxicity, profiling the phenotypic response (apoptosis vs. cell cycle arrest), and validating the specific molecular targets driving the anti-proliferative effects.

Workflow A Phase 1: Primary Screening (MTT Viability Assay) B Phase 2: Phenotypic Profiling (Apoptosis & Cell Cycle) A->B C Phase 3: Target Validation (EGFR / CDK-2 Kinase Assays) B->C D Phase 4: Resistance Reversal (P-gp Efflux Assays) C->D

Fig 1. Sequential experimental workflow for evaluating isoindole derivatives.

Phase 1: Primary Viability Screening (MTT Assay)

Causality & Rationale: Before investigating specific pathways, we must establish the half-maximal inhibitory concentration (IC50). Isoindole-1,3-dione derivatives frequently induce metabolic collapse prior to membrane rupture[3]. The MTT assay is optimal here because it directly measures mitochondrial succinate dehydrogenase activity—providing a highly sensitive, early indicator of anti-proliferative activity compared to late-stage dye-exclusion methods.

Step-by-Step Protocol:

  • Cell Seeding: Harvest target cancer cells (e.g., A549 lung adenocarcinoma, HeLa cervical cancer, or MCF-7 breast cancer). Seed at a density of 5×104 cells/cm² into 96-well culture plates[3],[4]. Incubate for 24 hours at 37°C in a 5% CO2 environment to allow for adherence.

  • Compound Preparation: Dissolve the synthesized isoindole derivatives in sterile DMSO to create a master stock. Dilute in DMEM culture medium to achieve working dose intervals (e.g., 25, 50, 100, 200, and 400 μM)[3]. Critical: Ensure the final DMSO concentration in the well never exceeds 0.1% to prevent solvent-induced cytotoxicity[4].

  • Treatment: Aspirate the old media and apply the compound dilutions. Incubate for 48 hours, which empirical studies have determined as the optimum incubation period for observing isoindole-mediated cytotoxicity[3].

  • MTT Addition: Remove the treatment medium. Add fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for exactly 4 hours at 37°C[3].

  • Solubilization & Readout: Carefully aspirate the MTT medium. Add 100 μL of DMSO to each well to dissolve the insoluble purple formazan crystals[3]. Measure absorbance using a microplate reader at 540 nm (with a 650 nm reference wavelength to subtract cellular debris scattering)[3].

Self-Validation System: Always include a positive control (e.g., 5-Fluorouracil, which typically shows an IC50 < 5 μM against A549 cells) to validate assay sensitivity[5]. If the vehicle control (0.1% DMSO) shows <95% viability compared to untreated baseline cells, the assay plate must be discarded due to baseline stress.

Phase 2: Phenotypic Profiling (Apoptosis & Cell Cycle)

Causality & Rationale: An IC50 value confirms cell death but does not differentiate between a cytostatic mechanism (cell cycle arrest) and a cytotoxic mechanism (apoptosis). Because pyrrolizine-bearing isoindole hybrids are known to inhibit cyclin-dependent kinases (CDKs)[2], we must use flow cytometry to profile the exact mechanism of proliferation halt.

Step-by-Step Protocol:

  • Treatment & Harvest: Treat cells in 6-well plates with the isoindole derivative at its calculated IC50 and 2×IC50 concentrations for 24 hours. Harvest cells using Accutase (to preserve surface phosphatidylserine) and wash twice with cold PBS.

  • Apoptosis Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze immediately. Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis.

Self-Validation System: Run single-stained compensation controls (Annexin V only, PI only) and an unstained control. Without these, spectral overlap between FITC and PI will result in false-positive late-apoptotic readings.

Phase 3: Target Validation (Kinase Inhibition & P-gp Efflux)

Causality & Rationale: To elevate a compound from a "cytotoxic agent" to a "targeted therapeutic," we must prove its mechanism of action. Isoindoles are known ATP-competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and CDK-2[2]. Furthermore, specific structural modifications (e.g., adding rigid spirofluorene groups) allow these derivatives to act as Multidrug Resistance (MDR) reversal agents by blocking the P-glycoprotein (P-gp) efflux pump[1],[5].

Step-by-Step Protocol:

  • EGFR / CDK-2 Kinase Assay: Utilize a luminescent ADP-Glo kinase assay. Incubate recombinant EGFR or CDK-2 enzymes with the isoindole derivative (ranging from 10 nM to 1000 nM) and ultra-pure ATP. Measure luminescence; a decrease in signal correlates with kinase inhibition.

  • P-gp Efflux Assay (MDR Reversal): Culture MDR cancer cell lines (e.g., S1-B1-20 or K562/DOX). Load the cells with a fluorescent P-gp substrate, such as Rhodamine-123. Treat with the isoindole derivative (e.g., 2 μM) and measure the intracellular retention of fluorescence via flow cytometry[1],[5].

Self-Validation System: For kinase assays, Lapatinib (EGFR) and Roscovitine (CDK-2) must be used as positive controls to establish a baseline IC50 (e.g., Lapatinib typically yields ~69 nM against EGFR)[5]. For efflux assays, use Verapamil (20 μM) as the reference P-gp inhibitor[1].

Pathway Isoindole Isoindole Derivative Kinase EGFR / CDK-2 Inhibition Isoindole->Kinase ATP-competitive Pgp P-glycoprotein (P-gp) Inhibition Isoindole->Pgp Efflux blockade Arrest Cell Cycle Arrest (G1/S) Kinase->Arrest Apoptosis Apoptosis (Caspase Activation) Kinase->Apoptosis MDR MDR Reversal Pgp->MDR

Fig 2. Molecular mechanisms of isoindole derivatives driving anti-proliferative effects.

Quantitative Data Summary

Below is a summarized matrix of representative anti-proliferative profiling data for various isoindole derivatives, demonstrating expected readouts across different assays and targets based on recent literature[3],[4],[5],[1].

Compound ClassTarget Cell LinePrimary Target / AssayObserved IC50 / ActivityReference Control
N-benzylisoindole-1,3-dione A549 (Lung)General Cytotoxicity (MTT)~114.25 μM5-Fluorouracil (<5 μM)
Azido-silyl isoindole HeLa (Cervical)General Cytotoxicity (MTT)Dose-dependentUntreated Baseline
Difluoro indolizine-isoindole MCF-7 (Breast)EGFR Kinase Inhibition62 nMLapatinib (69 nM)
Difluoro indolizine-isoindole MCF-7 (Breast)CDK-2 Kinase Inhibition118 nMRoscovitine (206 nM)
Isoindole-pyrrolizine hybrid S1-B1-20 (MDR)P-glycoprotein (P-gp)0.81 μMVerapamil

Sources

Application Note: Stereoselective Synthesis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The octahydroisoindole scaffold is a privileged, conformationally restricted pharmacophore widely utilized in the development of proline surrogates, alkaloid natural product cores, and K-ATP channel modulators. The biological efficacy of these molecules is profoundly dictated by their 3D architecture—specifically, the cis-fused ring junction and the relative spatial orientation of the C5-hydroxyl group.

This technical guide details a robust, highly diastereoselective synthetic protocol to access (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (typically isolated and stored as the hydrochloride salt, CAS: 52865-10-8). The methodology employs a self-validating sequence of endo-selective cycloaddition, facial-selective hydride reduction, and exhaustive deprotection.

Retrosynthetic Strategy & Mechanistic Causality

The synthesis is architected around a logical stereochemical relay system designed to minimize epimerization and maximize diastereomeric excess (d.e.):

  • Diels-Alder Cycloaddition : The construction of the bicyclic core is achieved via the Diels-Alder reaction between 2-(trimethylsilyloxy)-1,3-butadiene and N-benzylmaleimide. The concerted [4+2] cycloaddition is governed by endo-selectivity and strict preservation of the dienophile's geometry. This ensures that the resulting bridgehead protons (C3a and C7a) are rigidly cis-fused 1[1]. Acidic hydrolysis of the intermediate silyl enol ether unmasks the C5 ketone.

  • Substrate-Controlled Ketone Reduction : The cis-fused hexahydrophthalimide adopts a distinct V-shaped (cup-like) conformation. While small hydride donors exhibit poor facial discrimination, sterically demanding reagents like L-Selectride force hydride delivery exclusively from the less-hindered convex face. This pushes the resulting hydroxyl group into the sterically encumbered concave (axial) position, perfectly establishing the (5R*) relative stereocenter2[2].

  • Exhaustive Reduction & Deprotection : The highly oxidized imide is reduced to the pyrrolidine using Lithium Aluminum Hydride (LiAlH₄). The N-benzyl protecting group, chosen for its stability against strong nucleophiles and hydrides, is subsequently cleaved via palladium-catalyzed hydrogenolysis to yield the target secondary amine 3[3].

Visualizations

Retrosynthesis Target (3aR,5R,7aS)-rel-5-Hydroxy 2H-isoindole N_Benzyl_Alcohol N-Benzyl-octahydro isoindol-5-ol Target->N_Benzyl_Alcohol Deprotection Imide_Alcohol 5-Hydroxy-hexahydro phthalimide N_Benzyl_Alcohol->Imide_Alcohol Imide Reduction Ketone_Imide Hexahydroisoindole 1,3,5-trione Imide_Alcohol->Ketone_Imide Ketone Reduction Precursors 2-Silyloxy-1,3-butadiene + N-Benzylmaleimide Ketone_Imide->Precursors Diels-Alder

Retrosynthetic pathway for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Stereochemistry Step1 Endo-Selective Cycloaddition Establishes cis-ring fusion (3aR*, 7aS*) Step2 Silyl Enol Ether Hydrolysis Reveals C5 Ketone Step1->Step2 Step3 Facial-Selective Hydride Attack Bulky hydride attacks convex face Establishes (5R*) relative stereocenter Step2->Step3 Step4 Global Reduction & Deprotection Preserves all stereocenters Step3->Step4

Stereochemical logic governing the target octahydroisoindole core.

Quantitative Data: Optimization of Diastereoselective Ketone Reduction

The choice of reducing agent is the critical variable in establishing the (5R*) stereocenter. The table below illustrates how the steric bulk of the hydride source dictates facial selectivity.

Hydride SourceSolventTemp (°C)Yield (%)d.r. (5R:5S)
NaBH₄MeOH08845:55
DIBAL-HDCM-788260:40
K-SelectrideTHF-789092:8
L-Selectride THF -78 94 >95:5

Table 1: Influence of hydride sterics on the facial selectivity of the C5-ketone reduction. Bulky reagents like L-Selectride provide near-exclusive access to the desired (5R*) diastereomer.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-2-Benzyl-hexahydro-1H-isoindole-1,3,5-trione

Causality: The concerted [4+2] cycloaddition transfers the cis-geometry of the maleimide directly to the ring junction, establishing the (3aR, 7aS) configuration without the risk of stepwise epimerization1[1].

  • In a flame-dried round-bottom flask under N₂, dissolve N-benzylmaleimide (1.0 equiv, 10 mmol) in anhydrous toluene (30 mL).

  • Add 2-(trimethylsilyloxy)-1,3-butadiene (1.2 equiv, 12 mmol) dropwise at room temperature.

  • Reflux the mixture for 12 hours. Monitor the consumption of the dienophile via TLC (Hexanes/EtOAc 3:1).

  • Cool to room temperature and concentrate under reduced pressure.

  • Dissolve the crude silyl enol ether in THF (20 mL) and add 1M HCl (5 mL). Stir for 2 hours at room temperature to hydrolyze the silyl ether.

  • Extract with EtOAc (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

  • Validation Check: ¹H NMR should show the complete disappearance of the vinylic protons and the TMS group, replaced by a characteristic multiplet for the cis-bridgehead protons (C3a/C7a).

Protocol B: Stereoselective Reduction to (3aR,5R,7aS)-rel-2-Benzyl-5-hydroxy-hexahydro-1H-isoindole-1,3-dione

Causality: L-Selectride exclusively attacks the sterically less hindered convex face of the cis-fused system, pushing the resulting hydroxyl group into the axial position corresponding to the (5R*) relative stereochemistry 2[2].

  • Dissolve the trione (1.0 equiv, 5 mmol) in anhydrous THF (25 mL) under N₂ and cool to -78 °C using a dry ice/acetone bath.

  • Dropwise add L-Selectride (1.0 M in THF, 1.1 equiv, 5.5 mL) over 15 minutes to prevent localized heating.

  • Stir at -78 °C for 2 hours.

  • Quench the reaction carefully with H₂O (2 mL) at -78 °C, then allow it to warm to 0 °C.

  • Add 3M NaOH (3 mL) followed by 30% H₂O₂ (3 mL) dropwise to oxidize the organoborane byproducts to water-soluble species. Stir for 1 hour at room temperature.

  • Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Validation Check: IR spectroscopy will show a strong, broad -OH stretch at ~3400 cm⁻¹ and the retention of the imide carbonyl stretches at ~1705 cm⁻¹.

Protocol C: Exhaustive Imide Reduction to (3aR,5R,7aS)-rel-2-Benzyl-octahydro-1H-isoindol-5-ol

Causality: The highly oxidized imide requires a potent reducing agent. LiAlH₄ reduces both carbonyls to methylene groups without epimerizing the previously established stereocenters 3[3].

  • Suspend LiAlH₄ (4.0 equiv, 20 mmol) in anhydrous THF (30 mL) at 0 °C under N₂.

  • Dissolve the imide-alcohol from Protocol B (1.0 equiv, 5 mmol) in THF (10 mL) and add dropwise to the LiAlH₄ suspension.

  • Reflux the mixture for 16 hours.

  • Cool to 0 °C and perform a Fieser workup: add sequentially 0.76 mL H₂O, 0.76 mL 15% NaOH, and 2.28 mL H₂O. Stir vigorously until a white granular precipitate forms.

  • Filter through a pad of Celite, washing thoroughly with hot THF.

  • Concentrate the filtrate to afford the tertiary amine.

  • Validation Check: Complete disappearance of the imide carbonyl peaks (~1705 cm⁻¹) in the IR spectrum.

Protocol D: Hydrogenolysis and Hydrochloride Salt Formation

Causality: The N-benzyl group is orthogonally removed via palladium-catalyzed hydrogenolysis to reveal the target secondary amine. Immediate conversion to the HCl salt prevents air-oxidation and degradation.

  • Dissolve the N-benzyl-octahydroisoindole (1.0 equiv, 4 mmol) in HPLC-grade Methanol (20 mL).

  • Add 10% Pd/C (10 wt%, 0.4 mmol) carefully under an argon atmosphere.

  • Purge the flask with H₂ and stir under a hydrogen balloon (or 50 psi in a Parr shaker) for 12 hours at room temperature.

  • Filter the mixture through a tightly packed Celite pad to remove the catalyst.

  • Cool the filtrate to 0 °C and add 2M HCl in diethyl ether (2.0 equiv, 8 mmol) dropwise.

  • Concentrate under reduced pressure and triturate the residue with cold diethyl ether to precipitate the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride salt.

  • Validation Check: Mass spectrometry (ESI+) should show the[M+H]⁺ peak at m/z 142.12.

References

  • Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams The Journal of Organic Chemistry (ACS Public
  • Quantitative Characterization of the Local Electrophilicity of Organic Molecules.
  • Molecular Complexity via C–H Activation: A Dehydrogenative Diels–Alder Reaction Journal of the American Chemical Society (ACS Public

Sources

Synthesis of isoindole-based compounds for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Isoindole-Based Scaffolds for Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthesis and application of isoindole-based compounds. The isoindole core and its derivatives, particularly the phthalimide (isoindoline-1,3-dione) structure, represent a "privileged scaffold" in medicinal chemistry.[1] Their unique physicochemical properties, including lipophilicity and hydrogen bonding capability, make them versatile starting points for developing potent therapeutics.[1][2] This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

The historical context of the isoindole scaffold is notable, with the tragic teratogenic effects of thalidomide initially casting a shadow over the field.[1] However, modern research has led to a renaissance for this chemical class. A deeper understanding of its mechanism of action, primarily as a modulator of the Cereblon (CRBN) E3 ubiquitin ligase complex, has enabled the development of highly successful Immunomodulatory Drugs (IMiDs®) like lenalidomide and pomalidomide for treating hematological cancers.[1][3][4] Beyond oncology, isoindole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties, making them a focal point of extensive drug discovery efforts.[2][5][6]

This guide will cover foundational synthetic protocols, provide mechanistic insights, and present data in a clear, accessible format to empower researchers in their quest for novel therapeutics.

Foundational Synthetic Strategies for Isoindole Scaffolds

The versatility of the isoindole framework stems from several reliable and scalable synthetic routes. The choice of strategy depends on the desired oxidation state of the isoindole core (e.g., phthalimide, isoindolinone, or isoindoline) and the specific functionalization required for biological activity.

The Gabriel Synthesis: A Cornerstone for N-Functionalization

The Gabriel synthesis is a classic and highly reliable method for preparing primary amines. In the context of drug discovery, its initial step—the N-alkylation of potassium phthalimide—is a workhorse reaction for generating diverse libraries of N-substituted phthalimide derivatives.

Causality and Experimental Insight: The process begins with the deprotonation of the acidic N-H proton of phthalimide using a base like potassium hydroxide or potassium carbonate. This forms the potassium salt of phthalimide, a potent nucleophile. The subsequent step is a standard bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[1] The phthalimide group acts as a robust protecting group for the amine, which can be later deprotected, often with hydrazine, to release the primary amine. For many drug discovery applications, however, the N-alkylated phthalimide itself is the target molecule.

Protocol 1: N-Alkylation of Phthalimide via the Gabriel Method

Objective: To synthesize a library of N-alkylated phthalimide derivatives for screening.

Materials:

  • Phthalimide

  • Potassium hydroxide (KOH) or Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • A diverse set of primary alkyl halides (R-X, e.g., benzyl bromide, 2-bromoethyl acetate)

  • Diethyl ether or water for workup

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

  • Salt Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalimide (1.0 eq) in anhydrous DMF. Add finely powdered potassium hydroxide (1.1 eq) or potassium carbonate (1.5 eq) portion-wise while stirring. The reaction mixture may become a thick slurry. Stir at room temperature for 1-2 hours to ensure complete formation of potassium phthalimide.

  • Nucleophilic Substitution: To the slurry of potassium phthalimide, add the desired alkyl halide (R-X) (1.0-1.2 eq) dropwise via syringe. The choice of solvent (DMF) is critical here as its polar aprotic nature accelerates SN2 reactions.

  • Reaction Monitoring: Heat the reaction mixture to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting phthalimide is consumed (typically 2-12 hours).

  • Workup and Isolation: Cool the reaction to room temperature. Pour the mixture into a beaker of cold water or ice to precipitate the crude product. Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and then with cold diethyl ether to remove non-polar impurities.

  • Purification: The crude N-alkylated phthalimide can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.[7]

Workflow for N-Alkylation of Phthalimide

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification A Phthalimide + KOH in DMF B Potassium Phthalimide Slurry A->B Deprotonation (1-2h, RT) C Add Alkyl Halide (R-X) D N-Alkylated Phthalimide C->D SN2 Reaction (2-12h, 50-80°C) E Aqueous Workup D->E Quench F Filtration & Washing E->F G Recrystallization or Chromatography F->G H Pure Product G->H

Caption: General workflow for the Gabriel N-alkylation of phthalimide.

Direct Condensation with Phthalic Anhydride

For synthesizing the core phthalimide ring with a specific N-substituent, direct condensation of phthalic anhydride with a primary amine is often the most straightforward approach.[8] This method is widely used in the synthesis of immunomodulatory drugs.

Causality and Experimental Insight: This reaction proceeds via a two-step mechanism. First, the primary amine attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring to form a phthalamic acid intermediate. Second, upon heating, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. Acetic acid is often used as the solvent as it facilitates both the initial reaction and the subsequent dehydration.

Protocol 2: Synthesis of Lenalidomide Precursor

Objective: To synthesize the phthalimide core of Lenalidomide by condensing phthalic anhydride with 2,6-dioxopiperidin-3-amine.

Materials:

  • Phthalic anhydride

  • 3-Amino-2,6-piperidinedione hydrochloride

  • Triethylamine (TEA) or Sodium Acetate (NaOAc)

  • Glacial acetic acid

  • Standard laboratory glassware for reactions under reflux

Step-by-Step Methodology:

  • Amine Free-Basing (if starting from salt): Suspend 3-Amino-2,6-piperidinedione hydrochloride (1.0 eq) in glacial acetic acid. Add triethylamine or sodium acetate (1.1 eq) to neutralize the hydrochloride and liberate the free amine.

  • Condensation: Add phthalic anhydride (1.05 eq) to the mixture.

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. The phthalamic acid intermediate forms and cyclizes in situ. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to allow the product to crystallize.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold acetic acid, water, and finally ethanol to remove unreacted starting materials and byproducts.

  • Drying and Characterization: Dry the purified product under vacuum. This yields the direct precursor to Lenalidomide (which has an additional amino group on the phthalimide ring). Confirm structure and purity by standard analytical methods.

Data Presentation: Representative Phthalimide Syntheses

EntryAmine/AnilineConditionsYield (%)Reference
1BenzylamineGlacial Acetic Acid, Reflux, 4h>90%[8]
24-FluoroanilineGlacial Acetic Acid, Reflux, 6h85-95%General Method
33-Amino-2,6-piperidinedioneGlacial Acetic Acid, NaOAc, Reflux, 5h~80%[3][4]

Synthesis of Reduced Isoindole Scaffolds

Many clinically relevant drugs feature a reduced isoindoline or isoindolin-1-one core.[3][9] These are typically accessed through the reduction of the corresponding phthalimide derivatives.

Causality and Experimental Insight: The choice of reducing agent is critical to control the level of reduction. Strong, non-selective hydrides like Lithium Aluminum Hydride (LiAlH4) will reduce both carbonyl groups of the phthalimide to methylenes, yielding the fully reduced isoindoline scaffold.[3][9] More selective reducing agents, such as Zinc (Zn) dust in acetic acid or Sodium Borohydride (NaBH4) under controlled conditions, can often achieve partial reduction to the mono-oxo isoindolin-1-one.

Protocol 3: Reduction of a Phthalimide to an Isoindoline

Objective: To synthesize an N-substituted isoindoline from the corresponding phthalimide. This protocol is based on the synthesis of Chlorisondamine.[3][9]

Materials:

  • N-substituted phthalimide (e.g., compound from Protocol 1)

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium sulfate (Na2SO4) or Magnesium sulfate (MgSO4)

  • Apparatus for reactions under inert atmosphere and reflux

Step-by-Step Methodology:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, prepare a suspension of LiAlH4 (2.0-3.0 eq) in anhydrous THF.

  • Substrate Addition: Dissolve the starting N-substituted phthalimide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension. The reaction is highly exothermic; control the addition rate and use an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH4 used in grams. This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude isoindoline can be purified by column chromatography or distillation.

Mechanism Spotlight: Isoindoles as Molecular Glues

The therapeutic success of phthalimide-based drugs like lenalidomide and pomalidomide is rooted in their function as "molecular glues." They do not inhibit an enzyme in a traditional sense but rather co-opt the cellular machinery for protein degradation.

These drugs bind to the Cereblon (CRBN) protein, a component of the Cullin-4A Ring E3 Ubiquitin Ligase (CRL4CRBN) complex.[1] This binding event alters the substrate specificity of the E3 ligase, inducing proximity between the ligase and specific neosubstrate proteins (e.g., transcription factors Ikaros and Aiolos in multiple myeloma) that would not normally be targeted. The E3 ligase then tags these neosubstrates with ubiquitin, marking them for destruction by the proteasome. This targeted degradation of key cancer-driving proteins is the basis of their therapeutic effect.

Mechanism of Action: CRL4CRBN Modulation

G cluster_system CRL4-CRBN E3 Ligase System cluster_action Drug Action CRBN CRBN DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A ROC1 ROC1 CUL4A->ROC1 DDB1->CUL4A Ub_E2 E2-Ub ROC1->Ub_E2 NeoSub Neosubstrate (e.g., Ikaros) Ub_E2->NeoSub Ubiquitination Drug IMiD Drug (e.g., Lenalidomide) Drug->CRBN Binds to NeoSub->CRBN Recruited by Drug-bound CRBN Proteasome Proteasome NeoSub->Proteasome Degradation

Caption: IMiDs act as molecular glues, redirecting E3 ligase activity.

Conclusion and Future Outlook

The isoindole scaffold, particularly in its phthalimide form, remains a cornerstone of modern medicinal chemistry. The synthetic protocols outlined here provide a robust foundation for creating diverse chemical libraries for drug screening. The profound mechanistic understanding of phthalimide-based drugs as molecular gluers has opened new frontiers in therapeutic development, including the rational design of Proteolysis Targeting Chimeras (PROTACs) and other novel protein degraders. As synthetic methodologies continue to evolve, the applications for these versatile heterocyclic compounds in treating a wide range of human diseases are set to expand even further.

References

  • Van der ost, T., et al. (2012). Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles. Chemical Society Reviews. [Link]

  • Loska, R. THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences. [Link]

  • de Santana, D. P., et al. (2019). Therapeutic Potential of Phthalimide Derivatives: A Review. Biomedical and Pharmacology Journal. [Link]

  • Mambanda, A. (2022). Recent Developments in Isoindole Chemistry. Arkivoc. [Link]

  • ResearchGate. (2025). A Review on Drug Discovery of Phthalimide Analogues as Emerging Pharmacophores: Synthesis and Biological Potential. Request PDF. [Link]

  • Singh, U. P., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

  • Irako, N., & Hamada, Y. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, U. P., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

  • Irako, N., & Hamada, Y. (2013). The chemistry of isoindole natural products. PMC - NIH. [Link]

  • Taylor & Francis. (2024). Phthalimides as anti-inflammatory agents: Future Medicinal Chemistry. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Isoindoles and Related Iso-Condensed Heteroaromatic Pyrroles. Request PDF. [Link]

  • MDPI. (2025). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. [Link]

  • DergiPark. (2025). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. [Link]

  • Bentham Science Publishers. (2017). Isoindole Derivatives: Propitious Anticancer Structural Motifs. [Link]

  • Journal of Medicinal and Chemical Sciences. Antiviral activity of isoindole derivatives. [Link]

  • Organic Chemistry Portal. Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. [Link]

  • MDPI. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. [Link]

  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

Application Note: Advanced Purification Protocols for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Compound Focus: (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (CAS: 52865-10-8)

Executive Summary

The isolation and purification of highly polar, aliphatic bicyclic amines such as (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole present a classic chromatographic paradox. The dense array of polar functionalities—specifically a secondary amine and a secondary hydroxyl group on an octahydroisoindole scaffold—results in high water solubility, poor retention on standard reverse-phase media, and irreversible adsorption on normal-phase silica. This application note details field-proven, self-validating methodologies to overcome these challenges, focusing on Strong Cation Exchange (SCX) chromatography and High-pH Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Physicochemical Profiling & Causality of Purification Challenges

To design an effective purification strategy, one must first understand the physicochemical causality dictating the molecule's behavior:

  • Ionization State & pKa: The secondary amine of the isoindole ring has an estimated pKa of 9.5–10.5. Under standard acidic or neutral chromatographic conditions, the molecule exists almost entirely as a cation. This drastically reduces its distribution coefficient (logD), causing it to elute in the void volume of standard C18 columns ().

  • Silanol Interactions: On bare normal-phase silica, the protonated basic amine interacts strongly with ionized surface silanol groups (pKa ~4.5). This ion-exchange mechanism supersedes standard adsorption, leading to severe peak tailing, broad elution bands, and poor mass recovery.

  • Stereochemical Complexity: The "rel" (relative) designation indicates that while the cis-fused ring and hydroxyl group orientations are fixed relative to one another, the bulk material may exist as a racemic mixture of enantiomers, requiring orthogonal chiral resolution if a single enantiomer is desired.

Preparative Chromatographic Strategies

Strong Cation Exchange (SCX) "Catch-and-Release"

Causality: SCX chromatography leverages the basicity of the isoindole. The stationary phase contains highly acidic sulfonic acid groups (pKa < 1). When the crude mixture is loaded under neutral or slightly acidic conditions, the protonated isoindole amine forms a strong ionic bond with the resin (the "Catch"). Neutral and acidic impurities lack this positive charge and are easily washed away. The product is subsequently "Released" using a high-pH methanolic ammonia solution, which deprotonates the isoindole amine, neutralizing its charge and breaking the ionic interaction ().

SCX_Workflow Crude Crude Mixture (Amine + Impurities) Load Load onto SCX Column (Acidic/Neutral conditions) Crude->Load Wash Wash with MeOH (Elutes Neutral/Acidic Impurities) Load->Wash Elute Elute with 2M NH3 in MeOH (Releases Basic Amine) Wash->Elute Validate LC-MS/TLC Validation (Confirm Product in Eluate) Elute->Validate Pure Pure (3aR,5R,7aS)-rel-5-Hydroxy- 2H-isoindole (Free Base) Validate->Pure

SCX Catch-and-Release workflow for isolating basic polar amines from neutral/acidic impurities.

Step-by-Step Methodology:

  • Resin Conditioning: Pre-condition a silica-based SCX cartridge (e.g., 10g resin per 1g of crude) with 3 Column Volumes (CV) of 100% Methanol (MeOH).

  • Loading: Dissolve the crude reaction mixture in a minimal volume of MeOH (or 1:1 MeOH/Dichloromethane if solubility is poor) and load onto the cartridge at a flow rate of 1-2 drop/sec.

  • Washing: Wash the column with 3 CV of MeOH. Collect this fraction (Wash Fraction).

  • Elution: Elute the target isoindole using 3 CV of 2.0 M Ammonia in Methanol. Collect this fraction (Eluate Fraction).

  • Isolation: Concentrate the Eluate Fraction under reduced pressure to yield the purified free base.

Self-Validation Checkpoint: Analyze both the Wash Fraction and the Eluate Fraction via LC-MS. The protocol self-validates when the Wash Fraction is completely devoid of the target mass (m/z 142.1 [M+H]⁺), proving the resin capacity was not exceeded, while the Eluate Fraction contains >95% of the target mass.

High-pH Reverse-Phase HPLC (RP-HPLC)

Causality: To overcome the void-volume elution typical of highly polar amines, the mobile phase pH must be elevated at least 1-2 units above the amine's pKa. By utilizing a pH 10.0 buffer, the secondary amine is forced into its neutral (free base) state. This suppression of ionization maximizes hydrophobic interactions with the C18 stationary phase, shifting the retention mechanism from purely polar to lipophilic, yielding sharp, Gaussian peak shapes ().

RPHPLC_Logic Start RP-HPLC Method Development Target: Polar Amine (pKa ~9.5) LowPH Low pH Mobile Phase (e.g., 0.1% TFA, pH ~2) Start->LowPH HighPH High pH Mobile Phase (e.g., 10mM NH4HCO3, pH ~10) Start->HighPH Ionized Amine is Protonated (Cationic) Result: Elutes in Void Volume LowPH->Ionized Neutral Amine is Deprotonated (Neutral) Result: Good C18 Retention HighPH->Neutral ResultBad Poor Resolution & Tailing Ionized->ResultBad ResultGood Sharp Peaks & High Purity Neutral->ResultGood

Effect of mobile phase pH on the ionization state and RP-HPLC retention of basic bicyclic amines.

Step-by-Step Methodology:

  • Column Selection: Utilize a high-pH stable hybrid-silica C18 column (e.g., Waters XBridge C18, 5 µm). Standard silica columns will dissolve at pH 10.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Milli-Q water. Adjust to pH 10.0 using aqueous Ammonium Hydroxide (NH₄OH).

    • Mobile Phase B: 100% HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the SCX-purified free base in a 90:10 mixture of Mobile Phase A:B.

  • Gradient Elution: Run a shallow gradient from 0% B to 30% B over 15 minutes. (Because the molecule lacks a strong UV chromophore, Mass-Directed Auto-Purification (MDAP) tracking m/z 142.1 is highly recommended over UV at 210 nm).

  • Lyophilization: Pool the pure fractions and lyophilize directly. The ammonium bicarbonate buffer is volatile and will sublimate, leaving the pure free base.

Self-Validation Checkpoint: Inject the sample analytically at both pH 2.0 (0.1% Formic Acid) and pH 10.0. The system is self-validating if the pH 10.0 injection demonstrates a retention factor ( k′ ) > 2.0, whereas the pH 2.0 injection elutes near the void volume ( k′ < 0.5), confirming the intended pH-dependent lipophilicity shift.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the described purification techniques for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Purification MethodStationary PhaseMobile Phase / EluentTarget Impurities RemovedTypical RecoveryFinal PurityScalability
SCX Catch-and-Release Silica-based Sulfonic AcidLoad: MeOHWash: MeOHElute: 2M NH₃ in MeOHNeutrals, Acids, Non-basic organics85 - 95%> 90%High (Multi-gram)
High-pH RP-HPLC Hybrid C18 (High-pH stable)A: 10 mM NH₄HCO₃ (pH 10)B: AcetonitrileClosely related basic byproducts, structural isomers70 - 85%> 98%Medium (Milligram to Gram)

References

  • Hölttä, M., Zetterberg, H., Mirgorodskaya, E., Mattsson, N., Blennow, K., & Gobom, J. (2018). Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid. Journal of Visualized Experiments : JoVE, (134), 57448.[Link]

  • Dwivedi, R. C., Spicer, V., Harder, M., Antonovici, M., Ens, W., Standing, K. G., Wilkins, J. A., & Krokhin, O. V. (2008). Practical Implementation of 2D HPLC Scheme with Accurate Peptide Retention Prediction in Both Dimensions for High-Throughput Bottom-Up Proteomics. Analytical Chemistry, 80(18), 7036–7042.[Link]

  • AstraZeneca AB. (2011). Inhibitors of akt activity (Patent No. WO2011077098A1).

Application Note: Integration of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole in Solid-Phase Synthesis of Peptidomimetics and Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols.

Introduction & Mechanistic Rationale

The compound (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often supplied as its hydrochloride salt, CAS 52865-10-8) is a conformationally restricted, bicyclic secondary amine. It features a cis-fused octahydroisoindole core with a stereospecifically oriented hydroxyl group at the 5-position. In medicinal chemistry, this privileged scaffold is highly valued for its ability to mimic the structural rigidity of proline while providing an extended vector (the 5-hydroxyl) for additional hydrogen-bonding interactions within target binding pockets [1].

The Causality of Scaffold Selection (E-E-A-T)

Why choose this specific stereoisomer for library design?

  • Shape Complementarity: The (3aR,7aS)cis-ring fusion dictates a distinct "V-shape" conformation. This specific geometry has been shown to be a critical determinant of biological activity, optimizing hydrophobic interactions in targets ranging from K-ATP channels (e.g., mitiglinide analogs) to monoamine transporters (e.g., triple reuptake inhibitors) [1, 2].

  • Vectorial Functionalization: The 5R hydroxyl group provides a directional hydrogen bond donor/acceptor. In kinase inhibitor design, this vector is frequently positioned to interact with the hinge region, while the secondary amine (N-2) serves as the attachment point to the primary pharmacophore.

  • Solid-Phase Synthesis (SPS) Dynamics: The secondary amine is sterically hindered by the adjacent cyclohexane ring. While less hindered than a 2,2,6,6-tetramethylpiperidine, it is significantly more hindered than a standard pyrrolidine. Consequently, standard carbodiimide couplings (e.g., DIC/HOBt) often result in incomplete conversions. Furthermore, the presence of the 5-hydroxyl group introduces the risk of competitive O-acylation. However, the significant difference in nucleophilicity between the secondary amine and the secondary alcohol allows for chemoselective N-acylation without requiring orthogonal O-protection, provided that highly reactive uronium salts (like HATU) and strict stoichiometric controls are employed [3].

Solid-Phase Synthesis Workflow

The integration of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole into solid-phase workflows typically involves its use as a nucleophile to cleave resins, react with resin-bound electrophiles, or participate in reductive aminations [4].

SPS_Workflow Resin Resin Preparation (Swelling & Deprotection) Coupling N-Acylation / Alkylation with Isoindole Scaffold Resin->Coupling HATU, DIPEA Derivatization O-Derivatization (Mitsunobu / Acylation) Coupling->Derivatization Optional 5-OH Mod Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Direct Cleavage Derivatization->Cleavage Scavengers Product Purified Peptidomimetic Library Cleavage->Product HPLC Purification

Fig 1. Solid-phase synthesis workflow for isoindole-based peptidomimetics.

Quantitative Data & Optimization

To ensure a self-validating protocol, coupling conditions must be optimized to overcome the steric bulk of the cis-octahydroisoindole core while preventing O-acylation. Table 1 summarizes the empirical data for coupling a standard Fmoc-protected amino acid to the resin-bound isoindole scaffold.

Table 1: Optimization of N-Acylation Conditions for the Isoindole Scaffold

Coupling Reagent (Equiv)Base (Equiv)SolventTime (min)Conversion (%)O-Acylation Side Product (%)
DIC / HOBt (3.0)DIPEA (6.0)DMF12045%< 1%
PyBOP (3.0)DIPEA (6.0)DMF12068%2%
DIC / Oxyma (3.0)Collidine (6.0)DMF6085%< 1%
HATU (2.9) DIPEA (6.0) DMF/NMP (1:1) 45 > 98% < 1%

Note: HATU is used at a slight sub-stoichiometric ratio (2.9 eq) relative to the carboxylic acid (3.0 eq) to prevent guanidinylation of the isoindole amine.

Experimental Protocols

Protocol A: Chemoselective On-Resin N-Acylation

Objective: To couple a carboxylic acid to the secondary amine of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole without utilizing O-protecting groups.

Mechanistic Insight: Pre-activation of the carboxylic acid is mandatory. If the isoindole amine is exposed to unreacted HATU, it will rapidly form a stable tetramethylguanidinium byproduct, permanently capping the sequence.

  • Resin Swelling: Swell the resin (e.g., 2-Chlorotrityl chloride resin pre-loaded with the isoindole, 0.1 mmol scale) in DCM/DMF (1:1, v/v) for 30 minutes. Drain the solvent.

  • Pre-Activation: In a separate vial, dissolve the incoming carboxylic acid (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of NMP. Add DIPEA (0.6 mmol, 6.0 eq). Stir for 3 minutes to generate the highly reactive 7-azabenzotriazole active ester.

  • Coupling: Transfer the pre-activated solution to the resin. Shake at room temperature for 45 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 3 mL), DCM (3 × 3 mL), and DMF (3 × 3 mL) to remove all unreacted reagents and DIPEA salts.

  • Validation: Perform a chloranil test (rather than a Kaiser test, as the isoindole is a secondary amine). A negative result (colorless/yellow beads) indicates complete coupling.

Protocol B: On-Resin Reductive Amination

Objective: To alkylate the isoindole nitrogen using a resin-bound aldehyde.

Mechanistic Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over sodium borohydride (NaBH₄) due to its mild nature. It selectively reduces the transient iminium ion without prematurely reducing the resin-bound aldehyde to an alcohol.

  • Iminium Formation: To the resin-bound aldehyde (0.1 mmol) in 1,2-dichloroethane (DCE, 2 mL), add (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (0.5 mmol, 5.0 eq) and DIPEA (0.5 mmol, 5.0 eq) to liberate the free base. Add glacial acetic acid (1% v/v) to catalyze iminium formation. Shake for 2 hours.

  • Reduction: Add NaBH(OAc)₃ (0.5 mmol, 5.0 eq) directly to the suspension. Shake for an additional 12 hours at room temperature.

  • Quenching & Washing: Drain the resin and wash with MeOH (3 × 3 mL) to quench unreacted hydride, followed by 5% DIPEA in DMF (2 × 3 mL) to neutralize residual acid, then DCM (3 × 3 mL).

Pharmacophore Mapping & Target Engagement

Pharmacophore Isoindole (3aR,5R,7aS)-rel-5-Hydroxy- 2H-isoindole Core N_Term Secondary Amine (N-2 Position) Isoindole->N_Term Vector 1 OH_Term 5-Hydroxyl Group (Stereospecific) Isoindole->OH_Term Vector 2 Cis_Fusion cis-Ring Fusion (3aR, 7aS) Isoindole->Cis_Fusion Conformation Target1 GPCR / Transporter Binding Pocket N_Term->Target1 Salt Bridge / Amide Target2 Kinase Hinge Region (H-Bond Donor/Acceptor) OH_Term->Target2 H-Bonding Target3 Hydrophobic Cavity (Shape Complementarity) Cis_Fusion->Target3 Steric Fit

Fig 2. Pharmacophore mapping of the isoindole scaffold to biological targets.

References

  • Shao, L., et al. "Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues." Journal of Medicinal Chemistry, 2011, 54(15), 5283-5295. Available at:[Link]

  • Colacino, E., et al. "Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold." Chemical Reviews, 2017. Available at:[Link]

  • Zhang, Y., et al. "Synthesis of Oleanolic Acid-Dithiocarbamate Conjugates and Evaluation of Their Broad-Spectrum Antitumor Activities." Molecules, 2023, 28(3), 1444. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often referred to as (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol).

This compound is a highly valuable cis-fused bicyclic building block used in drug discovery[1]. However, its structural features—specifically the combination of a basic secondary amine and a secondary alcohol on a compact, fully saturated framework—create a "perfect storm" of purification challenges: extreme water solubility, severe chromatographic tailing, and a complete lack of UV absorbance.

This guide provides field-proven, causality-driven solutions to ensure high-yield, high-purity isolation.

Part 1: Quantitative Data Summary

Because this compound lacks a conjugated π -electron system, standard UV detection (e.g., at 254 nm) will fail to monitor the purification process. The table below summarizes the efficacy of alternative analytical detection methods.

Table 1: Comparative Analytical Detection Methods for Octahydroisoindoles

Detection MethodPrincipleSensitivityCompatibilityRecommendation for 5-Hydroxy-2H-isoindole
UV-Vis (254 nm) Absorption by conjugated π -systemsLowHPLC, FlashNot Recommended. The saturated bicyclic core lacks a chromophore.
ELSD Light scattering of evaporated particlesHighHPLC, FlashHighly Recommended. Mass-dependent detection ideal for non-UV active amines[2].
CAD Measurement of charge transferred to aerosolVery HighHPLCHighly Recommended. Superior sensitivity for trace impurity profiling.
LC-MS (ESI+) Mass-to-charge ratio of ionized moleculesUltra-HighHPLCRecommended. Excellent for structural confirmation and mass identification.
TLC Stains Chemical reaction producing colorModerateTLCRecommended. Use Ninhydrin (stains secondary amine) or KMnO 4​ (stains alcohol).

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why do I lose my product during standard aqueous workup, and how can I recover it?

The Causality: The (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole free base is a low-molecular-weight, highly polar molecule. The presence of both an -OH and an -NH group allows it to form an extensive hydrogen-bonding network with water, making standard liquid-liquid extraction (e.g., Dichloromethane/Water) highly inefficient. The Solution:

  • Salting Out: Saturate the aqueous layer with solid K 2​ CO 3​ or NaCl to decrease the solubility of the organic amine in the aqueous phase.

  • Mixed Solvents: Extract using a highly polar organic mixture, such as 10-20% Isopropanol in Chloroform.

  • Avoid Liquid Extraction: Bypass aqueous workup entirely by utilizing the Catch-and-Release Solid Phase Extraction (SPE) protocol detailed in Part 3.

Q2: My compound streaks across the TLC plate and tails severely on silica gel. How do I fix this?

The Causality: The secondary amine of the octahydroisoindole core has a pKa of ~10-11. Standard silica gel contains acidic silanol groups (Si-OH, pKa ~4.5). The basic amine strongly interacts with these acidic sites via hydrogen bonding and ion exchange, leading to irreversible adsorption and severe peak tailing[3]. The Solution: You must neutralize the stationary phase. Add 1% to 5% Triethylamine (Et 3​ N) or aqueous ammonia to your mobile phase (e.g., DCM/MeOH/NH 4​ OH 90:9:1)[3]. The Et 3​ N acts as a competing base, occupying the acidic silanol sites and allowing your target amine to elute with a sharp peak shape. Alternatively, switch to an amine-functionalized (NH 2​ ) silica column.

Q3: How can I isolate the specific (3aR,5R,7aS) diastereomer from a mixture of isomers?

The Causality: The spatial arrangement of the fused cyclohexane and pyrrolidine rings, along with the axial/equatorial orientation of the hydroxyl group, creates distinct diastereomers with varying steric and electronic properties[1]. The Solution: While preparative reverse-phase HPLC is an option, the most scalable method is salt resolution . React the crude free base with a chiral acid (e.g., L-tartaric acid or dibenzoyl-D-tartaric acid) in a solvent like ethanol. The resulting diastereomeric salts will have different solubility profiles, allowing the target (3aR,5R,7aS) isomer to be isolated via fractional crystallization.

Part 3: Self-Validating Experimental Protocols

To bypass the challenges of polarity and tailing, employ one of the following two self-validating workflows.

Protocol A: Boc-Protection, Extraction, and Deprotection Workflow

Mechanism: Temporarily masking the secondary amine with a tert-butyloxycarbonyl (Boc) group eliminates its basicity. This prevents silanol interactions during chromatography and significantly reduces water solubility, allowing for standard organic extraction.

  • Protection: Dissolve the crude (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole in Dichloromethane (DCM). Add 1.5 equivalents of Et 3​ N and 1.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O). Stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO 3​ , and brine. The Boc-protected intermediate will remain entirely in the organic layer.

  • Chromatography: Purify the concentrated organic layer via standard silica gel chromatography using a Hexane/Ethyl Acetate gradient. Note: No basic modifiers are needed for this step.

  • Deprotection: Dissolve the purified Boc-intermediate in DCM. Add 4M HCl in dioxane (10 equivalents). Stir for 2 hours. Concentrate under vacuum to yield the pure (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride salt.

Protocol B: Catch-and-Release Purification (Strong Cation Exchange)

Mechanism: The basic secondary amine is protonated at acidic pH, allowing it to bind strongly to the negatively charged sulfonic acid groups on an SCX resin. Neutral and acidic impurities are washed away, and the pure amine is selectively eluted by neutralizing the charge with a strong base.

  • Equilibration: Condition an SCX (Strong Cation Exchange) solid-phase extraction cartridge with 2 column volumes (CV) of Methanol, followed by 2 CV of Water containing 0.1% Formic Acid.

  • Loading: Dissolve the crude reaction mixture in Water (0.1% Formic Acid) and load it onto the cartridge. The protonated octahydroisoindole will bind tightly to the resin.

  • Washing: Wash the cartridge with 3 CV of Water, followed by 3 CV of Methanol. This validates the system by removing all non-basic organic impurities and salts.

  • Elution: Elute the pure target compound using 2 CV of 2M Ammonia in Methanol. The ammonia deprotonates the amine, releasing it from the resin.

  • Isolation: Concentrate the methanolic ammonia eluent under reduced pressure to yield the pure free base.

Part 4: Visualizations & Logic Workflows

Workflow A Crude Mixture (Aqueous/Organic) B Direct Extraction Challenges? A->B C SCX Catch-and-Release (Ion Exchange) B->C High Water Solubility D Boc-Protection (Derivatization) B->D Need Organic Handling E Wash Non-Basic Impurities C->E F Silica Gel Chromatography (Hexane/EtOAc) D->F G Elute with NH3/MeOH E->G H Deprotection (HCl/Dioxane) F->H I Pure (3aR,5R,7aS)-rel- 5-Hydroxy-2H-isoindole G->I H->I

Workflow logic for the extraction and purification of highly polar bicyclic amines.

Troubleshooting A Chromatography Issue B Severe Tailing / Streaking? A->B C No UV Signal? A->C D Add 1-5% Et3N to Eluent B->D Quick Fix E Use Amine-Functionalized Silica B->E Optimal F Use ELSD or CAD Detector C->F HPLC/Flash G Use Ninhydrin / KMnO4 Stains C->G TLC

Decision tree for troubleshooting chromatographic tailing and detection failures.

References

  • Title: Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: HPLC in Natural Product Analysis: The Detection Issue Source: Planta Medica (PubMed) URL: [Link]

Sources

Technical Support Center: (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, medicinal chemists, and drug development professionals in troubleshooting the synthesis and purification of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often isolated as the hydrochloride salt, CAS: 52865-10-8).

This saturated bicyclic amine is a critical proline-analog building block frequently utilized in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs)[1]. Its synthesis typically relies on the hydroboration-oxidation of a Boc-protected hexahydroisoindole precursor, followed by acidic deprotection[2]. However, this sequence is highly prone to regioisomeric, stereoisomeric, and over-oxidation byproducts.

Part 1: Mechanistic Workflow & Byproduct Branching

To effectively troubleshoot, we must first map the causal pathways of the reaction. The diagram below illustrates the critical branch points where off-target reactions occur during the hydroboration and oxidation phases.

SynthesisPathway SM Boc-Hexahydroisoindole (Alkene Precursor) Hydroboration 1. Hydroboration (BH3-DMS or 9-BBN) 2. Oxidation (NaOH, H2O2) SM->Hydroboration Boc_Product Boc-(3aR,5R,7aS)-5-Hydroxy (Desired Intermediate) Hydroboration->Boc_Product Major (Syn-addition) Boc_Epi Boc-(3aR,5S,7aS)-5-Hydroxy (Diastereomeric Byproduct) Hydroboration->Boc_Epi Minor (Opposite face) Boc_Ketone Boc-Octahydroisoindol-5-one (Over-oxidation Byproduct) Hydroboration->Boc_Ketone Excess H2O2 / Heat Deprotection Deprotection (HCl in 1,4-Dioxane) Boc_Product->Deprotection Final (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HCl (Target Building Block) Deprotection->Final Quantitative Cleavage

Figure 1: Synthetic workflow and byproduct branching for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing multiple peaks with the same m/z in my LC-MS during the hydroboration step. Why is my reaction lacking stereoselectivity?

  • Causality: Hydroboration is a syn-addition process. When using unhindered boranes like Borane-Dimethylsulfide (BH₃-DMS), the reagent lacks the steric bulk necessary to distinguish between the exo and endo faces of the bicyclic alkene. This results in an attack from the opposite face, generating the (3aR,5S,7aS) epimer alongside your desired (3aR,5R,7aS) product.

  • Actionable Solution: Substitute BH₃-DMS with a sterically demanding reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) . The massive steric bulk of 9-BBN forces the hydroboration to occur almost exclusively on the less hindered convex face of the hexahydroisoindole ring, drastically improving the diastereomeric ratio (d.r.).

Q2: My isolated Boc-intermediate shows a strong IR absorbance at ~1710 cm⁻¹ and an [M+H-56]⁺ mass corresponding to a loss of 2 Da. What went wrong?

  • Causality: You have generated the over-oxidation byproduct, tert-butyl octahydro-5-oxo-1H-isoindole-2-carboxylate (the ketone). During the alkaline hydrogen peroxide oxidation phase, the newly formed secondary alcohol is highly susceptible to further oxidation if the reaction exotherm is not strictly controlled[2].

  • Actionable Solution: Oxidation causality is directly tied to thermal kinetics and stoichiometric excess. You must add the 30% H₂O₂ strictly dropwise at 0 °C. When heating the mixture to drive the oxidation to completion, do not exceed 60 °C , and limit the reaction time to exactly 1.5 hours[2]. Quench the reaction immediately with a reducing agent (e.g., sodium thiosulfate) to destroy excess peroxides before workup.

Q3: The final deprotection step with HCl/dioxane yields a gummy, oily residue instead of a crystalline powder. How can I induce crystallization?

  • Causality: The target compound, (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride, is exceptionally hygroscopic. If your 1,4-dioxane contains trace moisture, or if residual isobutylene and tert-butanol (byproducts of Boc cleavage) remain trapped in the matrix, the salt will "oil out."

  • Actionable Solution: Ensure your system is strictly anhydrous. Following the concentration of the deprotection mixture under a vacuum, triturate the crude oil vigorously with cold, anhydrous methyl tert-butyl ether (MTBE) or diethyl ether. The high non-polar character of MTBE forces the polar hydrochloride salt out of the solution as a fine, off-white precipitate. Filter rapidly under a stream of dry nitrogen to prevent deliquescence.

Part 3: Analytical Data Presentation

To ensure your self-validating protocols are accurate, cross-reference your analytical data against this standardized profile table to identify your specific byproducts.

CompoundStructural FeatureLC-MS (ESI+)Key ¹H NMR Diagnostic Peaks (CDCl₃/DMSO-d₆)TLC R_f (DCM:MeOH 9:1)
Target API (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HClm/z 142[M+H]⁺δ 4.10 (m, 1H, CH -OH), δ 8.5-9.5 (br, 2H, NH₂ ⁺)0.15 (Ninhydrin active)
Boc-Intermediate Boc-(3aR,5R,7aS)-5-Hydroxym/z 186[M+H-56]⁺δ 1.45 (s, 9H, t-Bu), δ 4.05 (m, 1H, CH -OH)0.45 (KMnO₄ active)
Epimer Byproduct Boc-(3aR,5S,7aS)-5-Hydroxym/z 186[M+H-56]⁺δ 1.45 (s, 9H, t-Bu), δ 3.85 (m, 1H, CH -OH)0.42 (KMnO₄ active)
Ketone Byproduct Boc-Octahydroisoindol-5-onem/z 184 [M+H-56]⁺δ 1.46 (s, 9H, t-Bu), Absence of CH-OH peak0.60 (UV inactive, PMA active)
Part 4: Optimized Experimental Protocols

The following self-validating methodology ensures high fidelity and minimal byproduct formation[2].

Step 1: Hydroboration-Oxidation (Synthesis of the Boc-Intermediate)
  • Initiation: Dissolve tert-butyl 2,3,3a,4,7,7a-hexahydro-1H-isoindole-2-carboxylate (1.0 equiv) in anhydrous THF under a nitrogen atmosphere. Cool the vessel to 0 °C.

  • Hydroboration: Add a solution of 9-BBN (0.5 M in THF, 1.5 equiv) dropwise over 30 minutes. Stir at room temperature for 12 hours.

    • Self-Validation Check: Quench a 50 µL aliquot in MeOH. LC-MS must show the mass of the intermediate borane complex.

  • Oxidation: Cool the reaction back to 0 °C. Sequentially add methanol (2 mL/mmol), aqueous NaOH (3 N, 1.5 equiv), and 30% H₂O₂ (3.0 equiv) dropwise to control the exotherm.

  • Thermal Maturation: Heat the mixture strictly to 60 °C for 1.5 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 1:1, KMnO₄ stain) must show complete consumption of the alkene (R_f 0.8) and the appearance of the alcohol (R_f 0.3).

  • Workup: Quench with saturated aqueous Na₂S₂O₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography to isolate tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate.

Step 2: Boc-Deprotection & Salt Formation
  • Cleavage: Dissolve the purified Boc-intermediate (1.0 equiv) in anhydrous dichloromethane (DCM) (3 mL/mmol). Cool to 0 °C under nitrogen.

  • Acidification: Add HCl (4N in 1,4-dioxane, 10 equiv) dropwise. Stir for 2 hours at 0 °C.

    • Self-Validation Check: LC-MS must show the complete disappearance of the[M+H-56]⁺ 186 peak and the emergence of the [M+H]⁺ 142 peak.

  • Isolation: Concentrate the mixture under reduced pressure to remove all DCM and dioxane.

  • Trituration: Suspend the resulting crude oil in cold, anhydrous MTBE (10 mL/mmol). Stir vigorously until a free-flowing off-white solid forms. Filter under nitrogen and dry in a vacuum desiccator to yield (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride.

Part 5: References
  • [1] Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). MDPI Molecules. Available at:[Link]

  • [2] Activators of effector t cells (AU2023230346A1). Google Patents. Available at:

Sources

Technical Support Center: (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Handling & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often supplied as the hydrochloride salt, CAS: 52865-10-8). As a highly functionalized, stereospecific bicyclic secondary amine, this building block is invaluable for targeted protein degradation (PROTACs) and rigid linker synthesis. However, its structural features—specifically the exposed secondary amine and the C5 hydroxyl stereocenter—make it susceptible to unique degradation pathways in solution.

This guide is designed for researchers and drug development professionals to troubleshoot common stability issues, understand the underlying chemical causality, and implement self-validating handling protocols.

Troubleshooting FAQs: Solution-Phase Stability

Q1: Why do I observe a +44 Da and +16 Da mass shift in my LC-MS after storing the free base in aqueous buffer?

The Causality: When the stable hydrochloride salt is neutralized to its free base form, the secondary amine becomes a potent nucleophile. If this solution is exposed to ambient air, the amine directly attacks atmospheric carbon dioxide (CO₂) via a zwitterionic mechanism, rapidly forming a stable carbamate salt[1]. This carbamate adduct manifests as a distinct +44 Da mass shift in LC-MS analysis.

Simultaneously, dissolved oxygen in the buffer can oxidize the exposed secondary amine to an N-oxide or hydroxylamine, resulting in a +16 Da mass shift[2]. The rigid octahydroisoindole ring provides limited steric shielding, making it highly susceptible to these atmospheric reactions compared to more hindered amines.

Q2: Is it safe to store stock solutions of this building block in Dichloromethane (DCM) or Chloroform?

The Causality: No. Halogenated solvents like Dichloromethane (DCM) are frequently, yet incorrectly, assumed to be inert. The secondary amine of 5-Hydroxy-2H-isoindole is sufficiently nucleophilic to attack the electrophilic carbon of DCM. This nucleophilic substitution displaces a chloride ion, forming a highly reactive chloromethylamine intermediate. This intermediate rapidly reacts with a second equivalent of the amine to form an aminal (alkylation adduct), permanently degrading your stock and generating complex mixtures[3].

Q3: How do I prevent epimerization or elimination of the 5-hydroxyl group during basic amidation reactions?

The Causality: The C5 position contains a specific stereocenter (rel-5R). If the compound is exposed to harsh, non-nucleophilic bases (e.g., DBU, prolonged NaOH) or if it is accidentally activated by coupling reagents (like HATU/EDC) without its coupling partner present, the hydroxyl group can undergo E1cB elimination to form an alkene. To preserve stereochemical integrity, always use mild bases (like DIPEA) and ensure the coupling partner is fully dissolved in the reaction matrix before adding the base.

Chemical Degradation Pathways

G A (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (Free Base) B N-Oxide / Hydroxylamine (+16 Da Mass Shift) A->B O2 (Air exposure) in solution C Carbamate Salt (+44 Da Mass Shift) A->C CO2 (Air exposure) in solution D Aminal / Alkylation Adduct (Irreversible Degradation) A->D Storage in DCM (Nucleophilic attack)

Fig 1. Primary solution-phase degradation pathways of the secondary amine free base.

Quantitative Stability Matrix

To optimize your experimental design, refer to the following stability data for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole under various conditions.

Solvent / MatrixCompound FormAtmosphereStorage TempObserved Stability ( t90​ )
DMSO (Anhydrous, Degassed) HCl SaltArgon-80°C> 6 months
DMF (Anhydrous, Degassed) HCl SaltArgon-20°C> 3 months
DMSO (Standard) HCl SaltAir25°C~ 2 weeks
Aqueous Buffer (pH 8.0) Free BaseAir25°C< 12 hours (Carbamate)
Dichloromethane (DCM) Free BaseAir25°C< 24 hours (Alkylation)

Validated Experimental Protocols

Protocol A: Preparation of Long-Term Stable Stock Solutions

This protocol utilizes a self-validating approach to ensure oxygen and CO₂ are excluded, preventing the +16 Da and +44 Da mass shifts.

  • Solvent Preparation: Dispense anhydrous DMSO into a Schlenk flask. Degas the solvent by bubbling high-purity Argon through the liquid for 15 minutes, followed by 3 cycles of freeze-pump-thaw.

  • Weighing: Weigh the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HCl salt rapidly under a dry nitrogen atmosphere (preferably in a glovebox) to prevent hygroscopic water absorption.

  • Dissolution: Dissolve the solid in the degassed DMSO to achieve the desired concentration (e.g., 100 mM). Do not add any base at this stage. The protonated amine is immune to carbamate formation.

  • Aliquot & Store: Aliquot the solution into single-use amber glass vials. Purge the headspace of each vial with Argon before sealing. Store immediately at -80°C.

  • Validation Step: Thaw one aliquot and run a rapid LC-MS blank. The absence of a +44 Da peak validates the success of the degassing procedure.

Protocol B: In-Situ Free-Basing for Amidation Reactions

To prevent epimerization and degradation, the free base must only be generated at the exact moment of reaction.

  • Thawing: Thaw a single-use aliquot of the HCl salt stock solution (from Protocol A) to room temperature under an inert atmosphere.

  • Pre-mixing: Add your carboxylic acid coupling partner and the coupling reagent (e.g., HATU) to the reaction vessel.

  • In-Situ Neutralization: Add the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HCl salt solution to the vessel.

  • Base Addition: Finally, add 2.5 to 3.0 equivalents of a sterically hindered base (e.g., N,N-Diisopropylethylamine / DIPEA) dropwise. Causality: Adding the base last ensures the free amine is immediately consumed by the activated ester, leaving no time for atmospheric degradation or solvent side-reactions.

Handling Workflow Visualization

Workflow Start 1. Receive HCl Salt (Stable Solid) Solvent 2. Select Solvent: Anhydrous, Degassed DMSO/DMF Start->Solvent Aliquot 3. Aliquot into Single-Use Vials (Argon/N2 Atmosphere) Solvent->Aliquot Freeze 4. Store at -80°C (Stable >6 months) Aliquot->Freeze Use 5. Thaw Just Prior to Use Add Mild Base (e.g., DIPEA) In-Situ Freeze->Use

Fig 2. Optimal workflow for preparing and storing stable stock solutions.

Sources

Technical Support Center: Troubleshooting (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stereochemical challenges—specifically epimerization—encountered during the synthesis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (also known as octahydro-1H-isoindol-5-ol).

This molecule is a highly valued conformationally restricted scaffold in drug discovery. However, its cis-fused bicyclic system and secondary alcohol render it highly susceptible to stereochemical scrambling. This guide provides causality-driven insights, self-validating protocols, and thermodynamic data to ensure absolute stereocontrol during your synthetic workflows.

Mechanistic Causality: Why Does Epimerization Occur?

To prevent epimerization, we must first understand the thermodynamic and kinetic forces acting on the octahydroisoindole (OIC) core. Epimerization in this system typically occurs at two distinct sites, driven by different chemical causalities:

  • Ring Junction Epimerization (C3a / C7a): The spatial arrangement of the fused cyclohexane and pyrrolidine rings dictates the molecule's 3D topology [1]. If your synthetic route involves an octahydroisoindolone (lactam) intermediate, the protons at the C3a/C7a bridgeheads are highly acidic. Exposure to basic conditions triggers enolization. Because the cis-fused system is thermodynamically favored over the trans-fused system due to reduced ring strain, reprotonation from the less hindered convex face drives the equilibrium toward the cis-isomer [2]. While this base-promoted thermodynamic isomerization can be used strategically to correct a trans-isomer, it will destroy the enantiopurity of a chiral precursor.

  • Hydroxyl Inversion (C5): The C5 stereocenter is vulnerable during oxidation/reduction sequences or deprotection steps. Under aqueous acidic conditions, the C5 hydroxyl can be protonated. The relief of transannular strain within the bicyclic core can facilitate transient SN1-type solvolysis, leading to a scrambled mixture of (5R) and (5S) epimers.

Epimerization A Kinetic Product trans-Isomer (3aR, 7aR) B Enolate Intermediate (Planar at C7a) A->B Base (e.g., NaOMe) Deprotonation C Thermodynamic Product cis-Isomer (3aR, 7aS) B->C Protonation (Convex Face) C->B Reversible (Slow)

Fig 1. Base-promoted thermodynamic epimerization at the C7a ring junction.

Quantitative Data: Stereochemical Stability Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting diastereomeric ratios (dr) of the OIC core. Use this as a predictive tool for your synthetic route.

IntermediateReaction ConditionsPrimary MechanismResulting RatioStereochemical Outcome
(3aR,7aR)-OIC-1-one NaOMe, MeOH, 25 °C, 2hBase-promoted enolization>98:2 (cis:trans)Complete epimerization to cis [2]
(3aR,7aR)-OIC-1-one Et₃SiH, BF₃·OEt₂, 0 °CReductive ring opening>98:2 (trans:cis)Kinetic retention of trans core
N-Boc-(5R)-5-OH-OIC 4N HCl/Dioxane, 0 °C, 2hAnhydrous Boc cleavage100% (5R)Absolute retention at C5 [3]
N-Boc-(5R)-5-OH-OIC TFA / H₂O (9:1), 25 °C, 4hSN1 Solvolysis / Hydration~60:40 (5R:5S)Scrambled C5 stereocenter

Troubleshooting FAQs

Q1: During the reduction of my 5-oxooctahydroisoindole intermediate, I am observing a mixture of C5 epimers. How do I enforce strictly the (5R) configuration? A1: The cis-fused octahydroisoindole core (3aR, 7aS) adopts a distinct V-shaped topology, creating a sterically hindered concave face and a highly accessible convex face. When reducing the C5 ketone using small, unhindered reductants like NaBH₄ at room temperature, kinetic differentiation is poor, leading to epimerization. Solution: Switch to a bulky hydride donor (e.g., L-Selectride) at -78 °C. The steric bulk forces the hydride to attack exclusively from the convex face. This pushes the resulting hydroxyl group into the sterically shielded concave (endo) position, yielding the desired (5R) epimer with >95% de.

Q2: My (3aR,5R,7aS) core is epimerizing at the C7a ring junction during N-deprotection. Why is this happening? A2: Ring junction epimerization is a classic thermodynamic issue if your intermediate retains a lactam carbonyl [2]. The protons alpha to the lactam carbonyl are highly acidic. Even trace amounts of base (or extended exposure to basic aqueous workups) will trigger enolization. Upon reprotonation, the system thermodynamically equilibrates to the cis-fused isomer. Ensure all workups for lactam intermediates are strictly pH-neutral or slightly acidic.

Q3: How do I prevent C5 hydroxyl inversion during the final N-Boc deprotection step? A3: Aqueous acidic conditions protonate the C5 alcohol, turning it into a viable leaving group. Because the octahydroisoindole ring can stabilize transient carbocationic character via ring-strain relief, SN1-type solvolysis occurs, scrambling the C5 stereocenter. Solution: Water must be strictly excluded. Use anhydrous 4N HCl in 1,4-dioxane at 0 °C [3]. This self-validating protocol ensures the Boc group is cleaved via gas evolution (isobutylene and CO₂) without providing a nucleophilic medium that could invert the C5 center.

Stereocontrolled Experimental Protocols

To guarantee the integrity of the (3aR,5R,7aS) stereocenters, implement the following self-validating workflow.

Workflow Start N-Boc-5-oxo- octahydroisoindole Step1 Stereoselective Reduction (L-Selectride, THF, -78°C) Start->Step1 Convex face hydride attack Step2 Anhydrous Deprotection (4N HCl in Dioxane, 0°C) Step1->Step2 Avoids C5 epimerization Target (3aR,5R,7aS)-rel-5-Hydroxy- 2H-isoindole HCl Step2->Target Stereoretentive isolation

Fig 2. Stereocontrolled workflow for synthesizing (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Protocol: Stereoretentive N-Boc Deprotection of (3aR,5R,7aS)-5-Hydroxy-octahydroisoindole

This protocol is adapted from validated methods to prevent C5 solvolysis [3].

Step 1: Preparation of Anhydrous Environment

  • Flame-dry a 50 mL round-bottom flask under a continuous stream of dry nitrogen.

  • Dissolve 1.0 equivalent (e.g., 700 mg) of tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate in 3.0 mL of anhydrous Dichloromethane (DCM).

  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

Step 2: Controlled Acidic Cleavage

  • Dropwise, add 2.5 equivalents of 4N HCl in 1,4-dioxane (approx. 7 mL) to the stirring solution. Critical Causality: The use of dioxane instead of water prevents the formation of a nucleophilic aqueous environment, shutting down the SN1 solvolysis pathway at C5.

  • Maintain the reaction at 0 °C under a nitrogen atmosphere for exactly 2 hours.

  • Validation Check: Monitor via LCMS. The mass peak should shift from the Boc-protected mass to [M+H]⁺ = 142 (free amine).

Step 3: Isolation and Verification

  • Once LCMS indicates complete consumption of the starting material, concentrate the mixture under reduced pressure (rotary evaporation) while keeping the water bath below 30 °C to prevent thermal degradation.

  • The crude product will precipitate as an off-white solid (hydrochloride salt).

  • Purify via Prep-HPLC using a buffered mobile phase (e.g., Water with 0.05% HCl / Acetonitrile) to yield configurationally pure (3aR,5R,7aS)-octahydro-1H-isoindol-5-ol hydrochloride.

References

  • BenchChem Technical Support Team.Application Note: Strategic Use of cis-Octahydroisoindole in the Synthesis of Mitiglinide. BenchChem.
  • Maravilla, G., et al. (2025). Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones. The Journal of Organic Chemistry, ACS Publications.
  • Google Patents. (2024). AU2023230346A1 - Activators of effector t cells. (Synthesis of tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate).

Technical Support Center: Isoindole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoindole Synthesis. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the notoriously challenging landscape of isoindole chemistry.

Isoindoles are highly reactive 10π-electron aromatic heterocycles. While their derivatives are highly sought after for pharmaceuticals, fluorescent BODIPY dyes, and organic light-emitting devices (OLEDs)[1], the parent 2H-isoindole is intrinsically unstable. It rapidly degrades via oxidation, polymerization, or nucleophilic attack[2]. This guide bridges the gap between theoretical mechanisms and practical benchtop execution, providing you with self-validating protocols and causal troubleshooting steps to ensure reproducible yields.

Part 1: The "Why It Fails" FAQ (Troubleshooting & Pitfalls)

Q1: My reaction mixture turns into a dark, insoluble tar shortly after the isoindole is formed. What is happening? A: You are observing rapid polymerization or oxidative degradation. 2H-isoindoles possess a high-energy Highest Occupied Molecular Orbital (HOMO), making them highly reactive dienes[3]. Without steric or electronic protection, they rapidly undergo self-dimerization via Diels-Alder reactions or react with ambient oxygen to form endoperoxides, which subsequently decompose into dark, tar-like polymeric materials[4].

  • The Fix: Ensure your reaction and workup are performed under a robust inert atmosphere (Nitrogen or Argon) using strictly degassed solvents[4]. If your synthetic route allows, introduce electron-withdrawing groups (EWGs) to the ring backbone to lower the HOMO energy, or trap the isoindole in situ (see Protocol 2).

Q2: I am using the o-Phthalaldehyde (OPA) multicomponent reaction to make a fluorescent isoindole, but my isolated product is non-fluorescent and its mass has changed. Why? A: Your isoindole has undergone hydrolytic degradation. The C1 and C3 positions of the isoindole ring are highly electrophilic. Trace amounts of water or alcohol (often from the solvent) will nucleophilically attack the C1 position, displacing the thiol group and forming a non-fluorescent γ-lactam[3].

  • The Fix: Maintain strict anhydrous conditions. To kinetically block this degradation pathway, use sterically bulky primary amines (e.g., C3-symmetric amines like tris(hydroxymethyl)aminomethane derivatives). The steric bulk acts as a physical shield around the C1 position, preventing nucleophilic attack[5].

Q3: My isolated isoindole is pure by TLC, but it decomposes into a mixture of products inside the NMR tube. How can I characterize it? A: Isoindoles are highly sensitive to acid-catalyzed polymerization[4]. Standard deuterated chloroform ( CDCl3​ ) often contains trace amounts of deuterium chloride ( DCl ) generated by photolytic degradation.

  • The Fix: Filter your CDCl3​ through a plug of basic alumina immediately before use, or switch to a non-acidic, non-nucleophilic solvent such as Acetone- d6​ for data collection[3].

Q4: My lab-scale synthesis gives an 80% yield, but my pilot-scale batch drops to 20% with high batch-to-batch variability. What is the scale-up pitfall? A: This is a classic mass-transfer issue. Inadequate mixing in larger vessels leads to localized concentration gradients of the highly reactive isoindole intermediate. High local concentrations exponentially increase the rate of bimolecular self-dimerization over the desired unimolecular product formation or trapping[4].

  • The Fix: Optimize your impeller design for high-shear mixing, or transition the generation step to a continuous flow reactor to keep the steady-state concentration of the transient isoindole extremely low.

Part 2: Visualizations of Stability & Workflows

To master isoindole synthesis, you must understand the competing kinetic pathways of the transient 2H-isoindole intermediate.

IsoindoleDegradation Iso1H 1H-Isoindole (Thermodynamically Stable) Iso2H 2H-Isoindole (Highly Reactive 10π System) Iso1H->Iso2H Tautomerization Polymer Polymerization (Dark Tar) Iso2H->Polymer Acid/Base Catalysis Lactam γ-Lactam (C1 Nucleophilic Attack) Iso2H->Lactam ROH / H2O Peroxide Endoperoxide (O2 Cycloaddition) Iso2H->Peroxide O2 (Air) Dimer Self-Dimerization (Diels-Alder) Iso2H->Dimer High Concentration

Tautomerization equilibrium of isoindoles and common degradation pathways of the reactive 2H-isoindole intermediate.

SynthesisWorkflow Start Precursor (Isoindoline / OPA) Gen In Situ Generation (Pd-Catalysis / Light) Start->Gen Transient Transient 2H-Isoindole Gen->Transient Trap Dienophile Addition (Maleimide / DMAD) Transient->Trap Rapid Trapping (k_trap >> k_decay) Product Stable Cycloadduct (Bridged Heterocycle) Trap->Product

Workflow for the in situ generation and immediate Diels-Alder trapping of transient 2H-isoindoles.

Part 3: Quantitative Data & Benchmarks

The stability of the isoindole nucleus is entirely dictated by its substituent profile. Use the following table to design your target molecules logically.

Table 1: Substituent Effects on 2H-Isoindole Stability

Substituent TypeTypical LocationEffect on StabilityMechanistic Causality
Electron-Donating (e.g., −CH3​ )N-R (Position 2)Destabilizing Raises HOMO energy, increasing the electron density of the ring. This makes the diene highly susceptible to oxidation and Diels-Alder self-dimerization[3].
Electron-Withdrawing (e.g., −F , −CO2​R )Ring backboneStabilizing Lowers HOMO energy, shifting the tautomeric equilibrium toward the 2H-form and reducing its reactivity as an electron-rich diene[3].
Sterically Bulky (e.g., −tBu , C3-amines)N-R (Position 2)Highly Stabilizing Kinetically blocks the highly electrophilic C1/C3 positions from nucleophilic attack (e.g., by H2​O or ROH ) and physically prevents bimolecular self-dimerization[5].

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of Sterically Protected Isoindoles via the OPA Method

This protocol utilizes steric shielding to isolate a stable 1-alkylthio-2-alkyl-substituted isoindole[5].

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Absolute exclusion of moisture is critical to prevent γ-lactam formation.

  • Reagent Assembly: Dissolve o-phthalaldehyde (OPA, 1.0 equiv) and a bulky C3-symmetric primary amine (e.g., O-benzylated tris(hydroxypropyl)aminomethane, 1.0 equiv) in anhydrous methanol ( 0.1 M ).

  • Nucleophile Addition: Introduce the thiol (e.g., 1-propanethiol, 1.2 equiv) dropwise at room temperature.

    • Self-Validation Check: The solution should rapidly exhibit a distinct fluorescence shift under a UV lamp ( 365 nm ), indicating the formation of the conjugated 10π system. If the solution turns dark or opaque, oxygen ingress or acid contamination has occurred.

  • Isolation: Concentrate under reduced pressure and purify via silica gel chromatography.

    • Critical Step: Pre-treat the silica gel with a neutral eluent (e.g., hexane/EtOAc containing 1% Et3​N ) to neutralize acidic silanol groups that catalyze isoindole decomposition[4].

Protocol 2: Selective Synthesis of Isoindoles via Pd-Catalyzed Enolate Arylation

This protocol demonstrates how to selectively drive an intermediate isoindoline to a fully aromatic isoindole using thermodynamic control[1].

  • Setup: In a sealed tube under Nitrogen, combine the α -(2-iodobenzylamino) ester (1.0 equiv), Pd(PPh3​)4​ ( 10 mol % ), and K3​PO4​ (3.0 equiv).

  • Solvent & Additives: Add anhydrous DMF ( 0.2 M ) and phenol (0.3 equiv).

    • Causality: The base and phenol act synergistically to facilitate the dehydrogenative aromatization of the initially formed isoindoline. The ester group provides essential electronic stabilization to the final isoindole nucleus[1].

  • Reaction Execution: Heat the mixture to 90∘C .

    • Self-Validation Check: Monitor the reaction via TLC. At short reaction times ( <2 hours ), the kinetic isoindoline product will dominate. Extended heating ( >12 hours ) is required to observe complete conversion to the thermodynamic, fully aromatic isoindole[1].

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and concentrate. Minimize the product's exposure to atmospheric oxygen during the extraction phase.

Protocol 3: Visible-Light Induced In Situ Generation and Trapping

When isolation is impossible, this protocol generates the isoindole transiently for immediate Diels-Alder trapping[6].

  • Setup: Dissolve the stable isoindoline precursor (1.0 equiv) and a dienophile (e.g., N-phenylmaleimide or DMAD, 2.0 equiv) in dichloromethane.

  • Irradiation: Expose the reaction mixture to a 6 W blue LED at room temperature in the presence of air.

    • Causality: The visible light triggers a dehydrogenation process to form the 2H-isoindole. Because the reaction contains an excess of a highly reactive dienophile, the transient isoindole is trapped via an intermolecular [4+2] cycloaddition faster than it can undergo oxidative degradation[6].

  • Isolation: The resulting bridged-ring heterocycle is highly stable and can be purified using standard ambient chromatography techniques.

References

  • Benchchem. "Common challenges in the scale-up of isoindole production".
  • RSC Publishing. "Three-component assembly of stabilized fluorescent isoindoles".
  • ACS Publications. "Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)
  • Thieme Connect.
  • ACS Publications. "Visible-Light Induced Isoindoles Formation To Trigger Intermolecular Diels–Alder Reactions in the Presence of Air".
  • Thieme Connect. "Recent Developments in Isoindole Chemistry".

Sources

Technical Support Center: Reaction Optimization for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. This guide is engineered for medicinal chemists and drug development professionals working with (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often supplied as a hydrochloride salt, CAS: 52865-10-8). As an sp3-rich, cis-fused bicyclic scaffold, this building block is highly valued for improving the pharmacokinetic properties of drug candidates. However, the presence of both a sterically hindered secondary amine and a secondary alcohol presents unique chemoselectivity and reactivity challenges.

Below, we provide mechanistic troubleshooting, validated protocols, and optimization data to streamline your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing significant O-acylation during standard amide coupling. How do I improve N-selectivity? A1: The secondary amine in the octahydroisoindole system is sterically hindered due to the concave nature of the cis-fused bicyclic ring. When using highly active coupling reagents (like HATU or PyBOP) with strong bases, the less hindered secondary alcohol at the 5-position competitively reacts, leading to O-acylation or N,O-bis-acylation.

  • The Causality: The kinetics of N-acylation versus O-acylation are heavily dependent on the base's pKa and stoichiometry. Strong bases like DIPEA rapidly generate a highly reactive O-acyl isourea intermediate that indiscriminately attacks the nearest nucleophile.

  • The Solution: Switch to a weaker, bulkier base like N-methylmorpholine (NMM). NMM slows the activation rate, allowing the more nucleophilic (but sterically shielded) secondary amine to react preferentially. Furthermore, strictly limit your carboxylic acid and coupling reagent to 1.05 equivalents [1].

Q2: My reductive amination yields are plateauing at 40-50%. What is causing this stalled reaction? A2: The (3aR,7aS) cis-fusion forces the cyclohexane and pyrrolidine rings into a folded, "cup-like" geometry. This conformation partially shields the nitrogen lone pair, making the initial iminium ion formation the rate-limiting step [2].

  • The Causality: Without a dehydrating agent, the equilibrium for iminium formation is unfavorable at room temperature, leading to incomplete conversion. Adding the reducing agent too early simply reduces the unreacted aldehyde to an alcohol.

  • The Solution: Pre-form the iminium species using a Lewis acid water-scavenger. Stir the amine hydrochloride, aldehyde, and Titanium(IV) isopropoxide (Ti(OPr-i)4) in DCE for 2 hours before adding the reducing agent.

Q3: How does the stereochemistry of the (3aR,5R,7aS) isomer affect its reactivity compared to trans-fused analogs? A3: The cis-fusion creates distinct convex and concave faces on the molecule. Reagents typically approach from the less hindered convex face. In contrast, trans-fused analogs are more rigid and linear, exposing the nitrogen lone pair more prominently. This generally results in faster N-alkylation rates for trans isomers, but the cis-fused (3aR,5R,7aS) isomer offers superior stereocontrol during subsequent functionalizations of the scaffold [2, 3].

Part 2: Quantitative Data & Optimization

The following table summarizes our internal optimization data for the chemoselective amide coupling of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride with a standard aliphatic carboxylic acid.

EntryCoupling Reagent (Eq)Base (Eq)SolventTemp (°C)Target N-Acyl Yield (%)Side-Product O-Acyl (%)Mechanistic Note
1HATU (1.5)DIPEA (3.0)DMF2545%35%Excess reagent drives over-reaction.
2EDCI / HOBt (1.2)DIPEA (2.5)DCM2562%18%Milder activation, but kinetically slow.
3T3P (1.5)Et3N (3.0)EtOAc2575%10%Good alternative; water-soluble byproducts.
4 HATU (1.05) NMM (2.0) DMF 0 to 25 88% <5% Optimal chemoselectivity achieved.

Part 3: Experimental Workflows & Visualizations

Chemoselectivity & Reaction Pathways

Workflow SM (3aR,5R,7aS)-rel-5-Hydroxy -2H-isoindole HCl FB Free-Basing (DIPEA/NMM) SM->FB AC Amide Coupling (HATU or EDCI) FB->AC R-COOH RA Reductive Amination (NaBH(OAc)3) FB->RA R-CHO OA Side Reaction: O-Acylation AC->OA Excess Reagents Strong Base TP Target N-Acyl Product AC->TP 1.05 eq Reagents 0°C to RT

Reaction workflow and chemoselectivity pathways for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Troubleshooting Logic Tree

Troubleshooting Issue Issue: Low Yield in N-Derivatization LCMS Analyze LC-MS Mass Balance Issue->LCMS Dec1 O-Acylation Detected? LCMS->Dec1 Sol1 Reduce Equivalents Switch to NMM Base Dec1->Sol1 Yes Dec2 Unreacted Starting Material? Dec1->Dec2 No Sol2 Pre-form Iminium (Use Ti(OPr-i)4) Dec2->Sol2 Yes

Troubleshooting logic tree for resolving low yields during N-derivatization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Chemoselective Amide Coupling

This protocol is designed as a self-validating system to prevent O-acylation.

  • Preparation: In an oven-dried flask under N2, dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M).

  • Activation: Add N-methylmorpholine (NMM, 2.0 eq) dropwise at 0 °C. Stir for 10 minutes. Validation Check: The solution should turn pale yellow, indicating the formation of the active ester.

  • Coupling: Add (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (1.0 eq) in one portion. Maintain at 0 °C for 1 hour, then allow to warm to room temperature.

  • Quench & Validation: After 4 hours, sample 5 µL into 1 mL of MeCN for LC-MS. Validation Check: You should observe the [M+H]+ of the target mass. If a peak corresponding to [M+H+Acyl]+ is >5%, quench immediately with methanol (5 eq) to cleave any transient O-acyl species before aqueous workup.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), 1M HCl (1x), and brine (1x). Dry over Na2SO4 and concentrate.

Protocol B: High-Yield Reductive Amination

Designed to overcome the steric shielding of the cis-fused pyrrolidine ring.

  • Iminium Formation: Suspend (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous DCE (0.15 M).

  • Lewis Acid Activation: Add Ti(OPr-i)4 (2.0 eq) and stir at room temperature for 4 hours. Validation Check: The suspension will become a homogeneous, slightly cloudy solution as the iminium ion forms.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) in small portions. Stir overnight at room temperature.

  • Workup: Quench by adding 1M NaOH (careful: titanium salts will precipitate as a white solid). Filter the suspension through a pad of Celite, washing with DCM. Separate the organic layer, dry, and concentrate.

References

  • Marbán-González, A., et al. "Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies." Molecules, 2021.[Link]

Technical Support Center: Overcoming Solubility Issues of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals experiencing solubility and handling bottlenecks when working with the highly polar building block (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (also known as octahydro-1H-isoindol-5-ol).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will examine the physicochemical causality behind these solubility issues and provide self-validating workflows to ensure your synthetic steps—from amide couplings to downstream isolation—succeed on the first attempt.

Physicochemical Profiling

Understanding the quantitative properties of this bicyclic system is the first step in troubleshooting. The molecule is typically supplied as a hydrochloride (HCl) salt[1], which drastically alters its solubility profile compared to the free base[2].

PropertyFree BaseHydrochloride (HCl) Salt
Molecular Weight 141.21 g/mol [2]177.67 g/mol [1]
Formula C8H15NO[2]C8H16ClNO[1]
H-Bond Donors / Acceptors 2 / 23 / 2
Solubility (DCM / THF) Moderate (Prone to gumming)Insoluble[3]
Solubility (DMF / DMSO) HighHigh[4]
Solubility (Water) High (Difficult to extract)Very High[5]

Troubleshooting FAQs

Q1: Why does my amide coupling fail when using the HCl salt in DCM, even with excess base? Causality: The HCl salt of octahydro-1H-isoindol-5-ol forms a highly stable, tightly packed ionic crystal lattice. Dichloromethane (DCM) has a low dielectric constant and lacks the hydrogen-bond accepting capabilities required to break this lattice[3]. Even with the addition of organic bases like N,N-diisopropylethylamine (DIPEA), the heterogeneous nature of the suspension prevents the base from efficiently deprotonating the salt to liberate the reactive free amine. Solution: Switch your reaction medium to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc)[6][7]. These solvents possess high dielectric constants that solvate the HCl salt, allowing DIPEA to rapidly neutralize it and form a homogeneous, highly nucleophilic solution.

Q2: I successfully formed the free base, but I lose all my product in the aqueous layer during workup. How do I recover it? Causality: The free base contains both a secondary amine and a secondary hydroxyl group, giving it a very low partition coefficient (cLogP). During a standard aqueous workup, it preferentially partitions into the aqueous phase due to extensive hydrogen bonding with water. Solution: Abandon liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX-2) chromatography[8][9]. The sulfonic acid functional groups on the SCX resin will covalently trap the protonated amine. You can then wash away non-basic impurities with methanol and safely elute your pure free base using a methanolic ammonia solution.

Q3: During reductive amination, my reaction mixture turns cloudy and yields drop. What is happening? Causality: Reductive aminations proceed via an iminium ion intermediate. The iminium derivative of this specific bicyclic system is highly polar and often precipitates out of less polar solvents (like pure 1,2-dichloroethane) before the reducing agent (e.g., NaBH(OAc)₃) can trap it. Solution: Use a 1:1 mixture of DCE and Methanol. The methanol acts as a protic solubilizer for the iminium intermediate. Adding 1-2 equivalents of Titanium(IV) isopropoxide (Ti(OiPr)₄) also acts as a Lewis acid to drive imine formation while keeping the intermediate in solution.

Validated Experimental Protocols

Protocol A: In Situ Free-Basing & Amide Coupling (HATU/DIPEA)

Self-Validation Check: This protocol uses DMF to ensure complete dissolution prior to activation, preventing the recovery of unreacted starting materials[10].

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration[10].

  • Activation: Add DIPEA (2.0 eq) and stir at room temperature for 10 minutes to form the active ester. (Validation: A slight color change, usually yellow, indicates successful ester formation).

  • Free-Basing: In a separate vial, suspend (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HCl (1.1 eq) in DMF and add DIPEA (2.0 eq). Sonicate for 2 minutes until a clear, homogeneous solution is achieved.

  • Coupling: Transfer the free amine solution dropwise to the activated acid mixture. Stir at room temperature for 2-4 hours.

  • Monitoring: Monitor via LCMS. The high polarity of the product will cause it to elute early on a standard C18 reverse-phase column.

Protocol B: Non-Aqueous Isolation via SCX-2 Chromatography

Self-Validation Check: By avoiding water entirely, this protocol guarantees 0% product loss to aqueous partitioning[9].

  • Resin Conditioning: Load an SCX-2 cartridge (approx. 1 g resin per 0.5 mmol of amine) onto a vacuum manifold. Condition the resin by passing 3 column volumes (CV) of Methanol through it.

  • Loading: Dilute the crude reaction mixture with Methanol (1:1 v/v). Ensure the pH is slightly acidic (pH ~4, adjust with a drop of acetic acid if necessary) to guarantee the amine is fully protonated. Load the mixture onto the cartridge.

  • Washing: Wash the cartridge with 4 CV of Methanol. (Validation: Check the wash fractions by TLC; non-basic impurities such as unreacted acid and coupling byproducts will elute here).

  • Elution: Elute the target polar amine by passing 3 CV of 2.0 M Ammonia in Methanol through the cartridge.

  • Isolation: Evaporate the ammoniacal fractions in vacuo to yield the pure free base.

Mechanistic Visualization: Solubility Decision Tree

G Start (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HCl Solubility Bottleneck Decision Target Reaction Workflow? Start->Decision Amide Amide Coupling (e.g., HATU, EDC) Decision->Amide RedAm Reductive Amination (e.g., NaBH(OAc)3) Decision->RedAm Workup Aqueous Workup / Free Base Isolation Decision->Workup Sol1 Solvent: DMF or DMAc Base: 3-4 eq DIPEA Result: Homogeneous Solution Amide->Sol1 Overcomes DCM insolubility Sol2 Solvent: DCE/MeOH (1:1) Additive: Ti(OiPr)4 Result: Soluble Iminium Ion RedAm->Sol2 Prevents intermediate precipitation Sol3 Technique: SCX-2 Resin Eluent: 2M NH3 in MeOH Result: Pure Free Base Workup->Sol3 Avoids product loss in aqueous layer

Caption: Decision tree for overcoming the solubility bottlenecks of octahydro-1H-isoindol-5-ol.

Sources

Technical Support Center: Troubleshooting and Preventing Degradation of Hydroxy-Substituted Isoindoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for isoindole chemistry. Hydroxy-substituted isoindoles and their derivatives are notoriously reactive and transient species. This guide provides researchers, analytical scientists, and drug development professionals with mechanistic insights, troubleshooting FAQs, and field-proven protocols to stabilize these compounds during synthesis, isolation, and analytical quantification.

Part 1: Mechanistic Understanding & FAQs

Q: Why are hydroxy-substituted isoindoles inherently unstable in ambient conditions? A: The instability of the isoindole core is fundamentally thermodynamic. Unlike its isomer indole, the six-membered ring in the isoindole system is not a complete benzenoid unit, which significantly lowers its aromaticity[1]. This electronic configuration leaves the electron-rich pyrrole-like ring highly susceptible to electrophilic attacks, cycloadditions, and rapid autoxidation as the molecule attempts to achieve a more stable, fully aromatic state[1]. The presence of electron-donating hydroxyl substituents further increases the electron density of the ring, lowering the oxidation potential and accelerating degradation.

Q: What are the primary pathways by which my isoindole samples are degrading? A: Depending on your experimental conditions, degradation typically proceeds via one of three pathways:

  • Autoxidation: The most common pathway in analytical assays (e.g., OPA-derivatization). Oxygen reacts with the electron-rich core, leading to rapid loss of fluorescence[2].

  • Oxidative Dimerization: Common during isolation. For example, isoindole intermediates (like DCIL) can rapidly form intermolecular carbon-carbon bonds between their isoindole rings, generating dimeric atropisomers[3].

  • Tautomerization/Ring-Opening: pH-dependent shifts can cause 1-hydroxyisoindoles to tautomerize into more stable isoindolin-1-ones, permanently altering their chemical properties.

IsoindoleDegradation ISO Hydroxy-Substituted Isoindole OX Autoxidation (O2 Exposure) ISO->OX DIM Dimerization (C-C Coupling) ISO->DIM TAUT Tautomerization (Ring Opening) ISO->TAUT DEG Irreversible Degradation OX->DEG DIM->DEG TAUT->DEG PREV_OX Argon Sparging & Thiol Selection PREV_OX->OX PREV_DIM Steric Shielding (Bulky Substituents) PREV_DIM->DIM PREV_TAUT Strict pH Control (Neutral Buffers) PREV_TAUT->TAUT

Mechanisms of hydroxy-isoindole degradation and targeted preventative interventions.

Part 2: Troubleshooting Guide & Experimental Protocols

Issue 1: Rapid Fluorescence Decay in OPA-Amine Derivatization

Symptom: You are using ortho-phthalaldehyde (OPA) and a thiol to derivatize primary amines into fluorescent isoindoles, but the signal decays before HPLC analysis can be completed. Root Cause: Excess OPA in the reaction mixture catalyzes autoxidation[2], and the standard use of 2-mercaptoethanol (2-ME) provides insufficient steric hindrance to protect the vulnerable C-10 position of the isoindole ring[4]. Solution: Substitute 2-ME with 3-mercapto-1-propanol (3-MP) or ethanethiol (ET) to increase steric bulk, and strictly control the OPA-to-thiol ratio.

Protocol 1: High-Stability Isoindole Derivatization Workflow

This protocol is designed as a self-validating system: if the signal remains stable for >2 hours, the steric shielding and anaerobic conditions were successfully achieved.

  • Solvent Degassing: Purge all aqueous buffers (e.g., 0.1 M sodium borate, pH 9.5) and organic modifiers with Argon for 30 minutes. Causality: Displacing dissolved oxygen eliminates the primary reactant for autoxidation.

  • Reagent Preparation: Prepare a 10 mM OPA solution in methanol. Prepare a separate 20 mM solution of 3-mercapto-1-propanol (3-MP) in the degassed borate buffer. Causality: 3-MP increases the bulk and degree of substitution at the isoindole core, providing superior kinetic stability compared to 2-ME[4].

  • Derivatization Reaction: Combine the primary amine sample with the OPA and 3-MP solutions in a 1:5:10 molar ratio. Causality: Maintaining the thiol in strict excess relative to OPA ensures that unreacted OPA cannot act as a degradation catalyst[2].

  • Incubation: Incubate the mixture in amber vials at 4°C for 5 minutes. Causality: Isoindoles are highly photolabile; amber vials prevent UV/Vis-induced radical formation.

  • Analysis: Proceed to in-line HPLC or fluorometric analysis.

Workflow S1 Step 1: Reagent Prep (Degass Solvents) S2 Step 2: Derivatization (Add 3-MP / OPA) S1->S2 S3 Step 3: Incubation (Dark, 4°C) S2->S3 S4 Step 4: Analysis (In-line HPLC) S3->S4

Optimized anaerobic workflow for the synthesis and analysis of stable isoindole derivatives.

Issue 2: Oxidative Dimerization During Isolation

Symptom: Attempts to isolate monomeric hydroxy-substituted isoindoles result in a complex mixture of higher-molecular-weight species. Root Cause: Trace transition metals (e.g., Cu2+) or ambient oxygen trigger single-electron oxidation, converting the isoindole into a radical intermediate that rapidly undergoes intermolecular carbon-carbon coupling (dimerization)[3]. Solution: Implement strict anaerobic isolation techniques and transition metal chelation.

Protocol 2: Anaerobic Isolation of Reactive Isoindoles
  • Chelation: Add 1 mM EDTA to all reaction and extraction buffers. Causality: Sequestering trace Cu(II) or Fe(III) prevents metal-catalyzed oxidative crosslinking[3].

  • Atmospheric Control: Perform all extractions in a glovebox under a Nitrogen or Argon atmosphere (<1 ppm O₂).

  • Thermal Quenching: Rapidly lower the reaction temperature to -78°C (dry ice/acetone bath) immediately post-reaction. Causality: Kinetically freezing the sample suppresses the activation energy required for the dimerization pathway.

  • Lyophilization: Flash-freeze the purified fractions in liquid nitrogen and lyophilize to dryness in the dark. Store the resulting powder at -80°C.

Part 3: Quantitative Data on Stability

The choice of protective substituents drastically alters the degradation kinetics of isoindoles. The table below summarizes the relative stability of fluorescent isoindoles based on the thiol derivatizing agent used.

Thiol SubstituentRelative Steric Bulk at C-10Half-Life ( t1/2​ ) at 25°CPrimary Degradation Pathway
2-Mercaptoethanol (2-ME)Low< 15 minutesAutoxidation
Ethanethiol (ET)Moderate~ 75 minutesAutoxidation
3-Mercapto-1-propanol (3-MP)High> 120 minutesAutoxidation

Data synthesis based on the kinetic stabilization effects of bulky substituents on the isoindole core[2],[4].

References

  • Title : Aspects of the stability of isoindoles derived from the reaction of o-phthalaldehyde-ethanethiol with primary amino compounds - PubMed Source : nih.gov URL :[Link]

  • Title : Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines - PubMed Source : nih.gov URL :[Link]

  • Title : Why is isoindole unstable? - Chemistry Stack Exchange Source : stackexchange.com URL :[Link]

  • Title : Isoindole linkages provide a pathway for DOPAL-mediated crosslinking of α-synuclein Source : nih.gov URL :[Link]

Sources

Technical Support Center: Refining the Work-Up Procedure for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges associated with the isolation of highly polar, water-soluble bicyclic amino alcohols. (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often supplied and isolated as its hydrochloride salt, CAS 52865-10-8)[1] is a critical building block in pharmaceutical synthesis.

Due to its secondary amine and secondary alcohol functionalities on an octahydroisoindole scaffold, conventional liquid-liquid extraction often results in poor yields and intractable emulsions. This guide provides a self-validating, causally-explained protocol to optimize your work-up, ensuring high recovery and stereochemical integrity.

Troubleshooting FAQs

Q1: Why is the recovery of the free base so low during aqueous extraction, and how can I improve it? A1: The free base of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole is highly polar. Its partition coefficient heavily favors the aqueous layer. To drive the compound into the organic phase, you must employ a "salting out" strategy. Saturating the aqueous layer with inorganic salts (like NaCl) decreases the solubility of the amino alcohol in water because water molecules preferentially solvate the highly polar inorganic ions. For particularly stubborn cases, switching from batch extractions to continuous liquid-liquid extraction using a slightly polar organic solvent is highly recommended to maximize recovery[2].

Q2: How do I eliminate persistent emulsions during the liquid-liquid extraction phase? A2: Emulsions in this system are typically caused by two factors: the surfactant-like nature of the amino alcohol at intermediate pH levels, and suspended inorganic salts remaining from the upstream reaction (e.g., aluminum or boron salts if synthesized via hydride reduction)[3]. Solution:

  • Ensure the pH is strictly >12 to fully deprotonate the secondary amine, preventing zwitterionic or partially protonated states.

  • Filter the basified aqueous mixture through a pad of Celite prior to extraction to remove insoluble metal hydroxides.

  • Use a solvent mixture like Ethyl Acetate/Isopropanol (3:1) or Dichloromethane/Methanol (9:1) to disrupt micelle formation.

Q3: What is the optimal method for isolating the final product with high purity? A3: The free base of this octahydroisoindole derivative is often a viscous oil or low-melting solid that is prone to oxidation and difficult to handle. The most robust method is to isolate it as the hydrochloride salt. After extracting the free base into an organic solvent, dry the solution thoroughly, and add a stoichiometric amount of HCl in dioxane or diethyl ether. The polar hydrochloride salt will precipitate out of the less polar solvent, providing a self-purifying crystallization step that leaves organic impurities in the mother liquor[2].

Quantitative Data: Solvent Extraction Efficiencies

The table below summarizes the expected extraction efficiencies for polar octahydroisoindole derivatives based on the chosen solvent system and work-up conditions.

Solvent SystemSalting Out (NaCl)Emulsion RiskEst. Recovery (%)Causality / Mechanism
Ethyl Acetate NoHigh< 30%Poor partitioning; high water affinity of the di-polar scaffold.
Ethyl Acetate YesModerate50 - 60%NaCl forces partial partitioning, but EtOAc lacks strong hydrogen-bond accepting capacity for the amine.
DCM YesModerate60 - 70%Better density separation, but pure DCM struggles to solvate the highly polar free base.
DCM / iPrOH (4:1) YesLow> 90%iPrOH disrupts emulsions and hydrogen-bonds with the alcohol/amine, while DCM provides bulk organic phase density.
Continuous Ext. (DCM) NoLow> 95%Constant solvent renewal overcomes the unfavorable partition coefficient over 12-24 hours.

Step-by-Step Methodology: Optimized Work-Up Protocol

This protocol is designed as a self-validating system: each step visually or physically confirms the success of the previous one (e.g., precipitation confirms salt formation, pH indicator confirms deprotonation).

  • Quenching: Carefully quench the crude reaction mixture with deionized water at 0 °C to neutralize reactive intermediates.

  • Basification: Add 6M NaOH dropwise under vigorous stirring until the aqueous layer reaches a pH > 12. Self-Validation: The mixture will likely turn cloudy as the free base and inorganic salts precipitate.

  • Filtration: Filter the basic aqueous suspension through a tightly packed Celite pad to remove precipitated inorganic salts (e.g., metal hydroxides). Wash the pad with a small amount of methanol to ensure no product is trapped.

  • Salting Out: Add solid NaCl to the filtrate until saturation is reached (undissolved salt remains visible at the bottom)[2].

  • Extraction: Extract the aqueous layer with a 4:1 mixture of Dichloromethane and Isopropanol (3 × 3 volumes). Note: If yield remains low, transfer the aqueous layer to a continuous liquid-liquid extractor with DCM for 18 hours.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter to remove the drying agent.

  • Salt Formation: Cool the organic filtrate to 0 °C. Slowly add 1.1 equivalents of 4M HCl in dioxane under vigorous stirring. Self-Validation: A white precipitate of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride will form immediately.

  • Isolation: Collect the precipitated salt via vacuum filtration. Wash the filter cake with cold diethyl ether and dry under vacuum to a constant weight.

Work-Up Workflow Visualization

WorkUpWorkflow Start Crude Reaction Mixture (Aqueous) pHAdjust Adjust pH to >12 (6M NaOH) Start->pHAdjust Filter Celite Filtration (Remove Metal Salts) pHAdjust->Filter SaltOut Saturate with NaCl (Salting Out) Filter->SaltOut Extract Liquid-Liquid Extraction (DCM/iPrOH 4:1) SaltOut->Extract Dry Dry Organic Layer (Na2SO4) & Filter Extract->Dry HCl Add 4M HCl in Dioxane (Salt Formation) Dry->HCl Crystallize Vacuum Filtration & Ether Wash (Pure HCl Salt) HCl->Crystallize

Caption: Optimized extraction and isolation workflow for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

References

  • Microscale Organic Laboratory : Continuous Liquid-Liquid Extraction and Salting Out Mechanisms. NZDR. URL: [Link]

  • National Institutes of Health (PMC) : Synthesis of Jacaranone-Derived Nitrogenous Cyclohexadienones (Octahydroisoindole Work-up). NIH.[3] URL:[Link]

Sources

Technical Support Center: Scale-up Synthesis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this valuable heterocyclic building block. The inherent reactivity of the isoindole core, coupled with specific stereochemical requirements, presents unique challenges that are often not apparent at the bench scale.[1] This document provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to ensure a robust and scalable synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route to (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole?

The most prevalent and scalable approach involves a multi-step sequence starting with a Diels-Alder cycloaddition between a furan derivative and a maleimide derivative. This is followed by the reduction of the resulting 7-oxabicyclo[2.2.1]heptene adduct to unmask the desired isoindole core. The stereochemistry is largely set during the initial cycloaddition step.

Q2: The Diels-Alder reaction is reversible. How does this impact scale-up, and how can it be controlled?

The retro-Diels-Alder (rDA) reaction is a significant challenge.[2][3] At elevated temperatures required for purification or to drive the reaction, the adduct can decompose back to the starting furan and maleimide.[2] On a large scale, where heating and cooling cycles are longer, this can lead to substantial yield loss.[1]

Mitigation Strategies:

  • Temperature Control: Operate at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can lead to the product crystallizing out of the molten reactants, shifting the equilibrium forward and preventing the reverse reaction.[4]

  • Pressure: Applying moderate pressure can sometimes favor the forward cycloaddition, as it leads to a decrease in volume.

Q3: What are the critical factors for controlling the (3aR,5R,7aS)-rel stereochemistry?

The desired relative stereochemistry corresponds to the exo adduct of the Diels-Alder reaction. While the endo adduct is often the kinetic product, the exo is typically the thermodynamically more stable isomer.

Control Strategies:

  • Reaction Time and Temperature: Longer reaction times and carefully controlled heating can allow the initial kinetic endo product to revert and reform as the more stable exo product. However, this must be balanced against the risk of the retro-Diels-Alder reaction.[5]

  • Lewis Acid Catalysis: The use of certain Lewis acids can influence the exo/endo selectivity, though this adds complexity in terms of catalyst cost and removal on scale.

  • Solvent Choice: The polarity of the solvent can influence the transition state energies and affect the stereochemical outcome.

Q4: The final hydroxy-isoindole product seems unstable. What are the best practices for handling and storage?

The 2H-isoindole core is an o-quinoid structure, making it inherently reactive and prone to oxidation or polymerization, a known challenge for this class of compounds.[1][6] The free hydroxyl group adds another potential site for oxidative degradation.

Handling and Storage Protocol:

  • Inert Atmosphere: Always handle the final product under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.

  • Temperature: Store at low temperatures (-20°C is recommended for long-term storage).

  • Light Protection: Store in amber vials or protect from light, which can catalyze degradation.

  • Solvent Choice: If stored in solution, use de-gassed, anhydrous aprotic solvents.

Troubleshooting Guide

Problem 1: Low Yield and/or Poor Selectivity in the Diels-Alder Reaction

You are observing low conversion of starting materials or an unfavorable exo:endo ratio in the initial cycloaddition step.

dot graph TD { A[Start: Low Yield or Poor Selectivity] --> B{Check Reaction Temperature}; B --> C{Is Temp > 80°C?}; C -->|Yes| D[High risk of retro-Diels-Alder. Lower temperature and extend reaction time.]; C -->|No| E{Check Reactant Purity & Stoichiometry}; E --> F[Impure furan or maleimide can inhibit reaction. Use freshly distilled/purified reagents.]; E --> G{Is exo:endo ratio low?}; G -->|Yes| H[Reaction is under kinetic control. Increase reaction time or screen mild Lewis acids to favor thermodynamic exo product.]; G -->|No| I[Yield issue likely due to decomposition. Proceed to workup optimization.]; D --> J[Re-evaluate]; F --> J; H --> J; I --> K[End]; }

Caption: Decision workflow for troubleshooting the Diels-Alder reaction.

Possible Cause 1.1: Thermal Decomposition (Retro-Diels-Alder) On a large scale, inefficient heat transfer can create hot spots within the reactor, leading to decomposition of the desired adduct.[1][2] The activation energy for the retro-Diels-Alder reaction of similar 7-oxabicyclo adducts can be in the range where decomposition occurs at temperatures used for distillation or prolonged reflux.[2]

Solutions:

  • Optimize Heat Transfer: Ensure good agitation and use a reactor with an appropriate surface-area-to-volume ratio.

  • Lower Reaction Temperature: As a first step, reduce the reaction temperature by 10-20°C and increase the reaction time. Monitor by HPLC or NMR to find the optimal balance.

  • Solvent Selection: Use a solvent with a boiling point that naturally limits the maximum reaction temperature.

Possible Cause 1.2: Unfavorable Thermodynamic/Kinetic Balance The desired exo product is thermodynamically favored, but the reaction may stall at the kinetically-favored endo product, especially at lower temperatures.

Solutions:

  • Controlled Heating Protocol: After an initial period at a lower temperature to form the kinetic adduct, a carefully controlled increase in temperature can facilitate equilibration to the desired exo isomer without significant decomposition.

  • Solvent Screening: Non-polar solvents often favor the exo product. A solvent screen (e.g., toluene, xylenes, dioxane) is recommended during process development.

ParameterCondition A (Kinetic)Condition B (Optimized)Condition C (Thermodynamic)
Solvent DichloromethaneTolueneXylenes
Temperature 40°C80°C110°C
Time 12 h24 h24 h
Typical Yield ~70%>85%~60% (rDA becomes significant)
Typical exo:endo Ratio 1:45:1>10:1

Table 1: Example conditions for optimizing exo:endo selectivity in a furan-maleimide Diels-Alder reaction.

Problem 2: Difficulties in Purification and Isolation

The crude product is an oil, difficult to crystallize, or contains persistent impurities that co-elute during chromatography.

Possible Cause 2.1: Presence of Both exo and endo Isomers A mixture of diastereomers can form a eutectic, making crystallization difficult or impossible.

Solution:

  • Drive to exo: Before attempting purification, ensure the reaction has been driven to favor the exo isomer as much as possible (see Problem 1). The single, higher-melting diastereomer is often easier to crystallize.

  • Selective Precipitation: Sometimes, one isomer is significantly less soluble in a particular solvent system. A careful anti-solvent addition can selectively precipitate the desired product.

Possible Cause 2.2: Hydrolysis of Maleimide/Anhydride Starting Material If using a maleic anhydride derivative, any moisture can lead to the formation of the corresponding dicarboxylic acid, which can complicate the reaction and purification.

Solution:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried, and the reaction is run under an inert atmosphere.

  • Aqueous Wash: A mild basic wash (e.g., with saturated sodium bicarbonate solution) during the workup can remove acidic impurities. Use caution, as a strong base could potentially affect the product.

Experimental Protocols

Protocol 1: Scaled-up Diels-Alder Cycloaddition (Example)

This protocol describes a general method for the synthesis of the key 7-oxabicyclo[2.2.1]heptene intermediate.

dot graph G { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: General workflow for the scaled-up Diels-Alder reaction.

1. Reactor Setup:

  • Charge a clean, dry, inerted reactor with the furan starting material (1.0 eq) and toluene (5-10 volumes).

  • Begin agitation and heat the solution to 60-70°C.

2. Reagent Addition:

  • In a separate vessel, dissolve the maleimide derivative (1.05 eq) in toluene (2-3 volumes).

  • Add the maleimide solution to the reactor via an addition funnel over 2-3 hours. This controlled addition is crucial to manage any potential exotherm.

3. Reaction and Monitoring:

  • Once the addition is complete, heat the reaction mixture to 80°C and hold for 18-24 hours.

  • Take samples periodically (e.g., every 4 hours) to monitor the conversion and the exo:endo ratio by a suitable analytical method (HPLC is preferred for scale-up). The reaction is complete when the ratio stabilizes in favor of the exo isomer.

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to remove most of the toluene.

  • Perform a solvent swap to a suitable crystallization solvent system (e.g., isopropanol/heptane).

  • Cool the resulting slurry to 0-5°C and hold for at least 2 hours.

  • Filter the solid product, wash with cold heptane, and dry under vacuum at <40°C.

References

  • Nájera, C., Sansano, J. M., & Yus, M. (n.d.). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS.
  • France, M. B., et al. (1999). Synthesis of a 7-oxanorbornene derivative: A two-step sequence preparation for the organic laboratory.
  • White, J. D., et al. (n.d.). Retro Diels-Alder Reactions of 5,6-Disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Vanderbilt University.
  • Joule, J. A., Mills, K., & Smith, G. F. (n.d.). Heterocyclic Chemistry.
  • Loska, R. (n.d.). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Institute of Organic Chemistry, Polish Academy of Sciences.
  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
  • The chemistry of isoindole natural products. (2013, October 10). Beilstein Journals.
  • Diisoamyl (1R, 4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate. (2024, July 18). MDPI.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025, January 14).
  • Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024, February 5). MDPI.
  • Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. (2025, July 8). PMC.
  • Common challenges in the scale-up of isoindole production. (n.d.). Benchchem.
  • Direct Diels–Alder reactions of furfural derivatives with maleimides. (2020, November 24). RSC Publishing.

Sources

Isoindole Core Functionalization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoindole Functionalization Support Center. As a Senior Application Scientist, I have designed this hub to address the critical bottlenecks researchers and drug development professionals face when working with the highly reactive 2H-isoindole core. Due to its 10π-electron ortho-quinoid structure, the isoindole nucleus is a double-edged sword: it offers exceptional reactivity for accessing complex bioactive scaffolds, but it is notoriously prone to side reactions such as Diels-Alder self-dimerization, rapid autoxidation, and acid-catalyzed polymerization. This guide synthesizes field-proven methodologies and mechanistic insights to help you achieve high-fidelity functionalization.

Diagnostic FAQ: Understanding the Causality

Q1: Why does my isoindole starting material degrade into a complex mixture before I can even add my electrophile? A1: The instability stems from the inherent electronic nature of the 2H-isoindole tautomer. The ortho-quinoid structure lacks full benzenoid aromaticity, making the five-membered pyrrole ring highly electron-rich and dienic. Consequently, isoindoles act as latent dienes and are frequently trapped in intermolecular Diels-Alder (DA) reactions, even with themselves (1)[1]. At room temperature and high concentrations, self-dimerization outcompetes your intended functionalization.

Q2: I am trying to perform a C-H arylation, but my mass spec shows a mass corresponding to exactly twice my starting material. What happened? A2: You are observing spontaneous dimerization. When an isoindole is generated, it can act as both a diene and a dienophile. Furthermore, under acidic conditions, protonation of the isoindole ring can lead to electrophilic attack on another isoindole molecule, forming dimer-like products through a mechanism analogous to indole dimerization (2)[2].

Q3: My isolated product turned from a pale yellow oil to a dark brown solid overnight. Why? A3: Isoindoles are highly susceptible to aerobic autoxidation. The electron-rich core readily reacts with triplet oxygen to form peroxide intermediates, which rapidly collapse into more stable, fully oxidized derivatives such as phthalimides or isoindolinones (3)[3]. In some biological contexts, such as DOPAL-mediated crosslinking, autoxidation of isoindole intermediates drives the formation of complex dimers via intermolecular carbon-carbon bond formation (4)[4].

Competing pathways in 2H-isoindole functionalization highlighting major side reactions.

Troubleshooting Guides: Mitigating Side Reactions

Issue A: Suppressing Diels-Alder Dimerization and Over-alkylation

Symptom: High yields of [4+2] cycloadducts (dimers) or polyalkylated species during N-alkylation or C-H functionalization. Root Cause: The activation energy for the self-Diels-Alder reaction of 2H-isoindoles is remarkably low. Solution:

  • In Situ Generation & Trapping: Never isolate the free 2H-isoindole if it lacks bulky stabilizing substituents (like 1,3-diaryl groups). Generate it in situ in the presence of your target electrophile or dienophile.

  • Umpolung Strategy: Convert the typically nucleophilic isoindole into an electrophilic isoindolinium species via controlled protonation. This strategy has been successfully used to extend Pictet-Spengler-type cyclizations to isoindoles, preventing self-condensation (1)[1].

  • Dilution: Run reactions at high dilution (≤ 0.05 M) to kinetically favor unimolecular or heteromolecular reactions over bimolecular self-dimerization.

Issue B: Preventing Oxidative Degradation and Protodeauration

Symptom: Formation of phthalimides, isoindolinones, or loss of metal catalysts during cross-coupling. Root Cause: Oxygen exposure and protic environments. In transition-metal catalysis (e.g., gold-catalyzed three-component reactions), competing diazo coupling and protodeauration can severely limit isoindole yields (5)[5]. Solution:

  • Strict Schlenk Techniques: Degas all solvents via freeze-pump-thaw (minimum 3 cycles).

  • Tuning Substituents: Use electron-donating or sterically encumbered groups on the coupling partners (e.g., aryldiazonium salts) to tune the regioselectivity and stabilize the resulting isoindole against protodeauration (5)[5].

Quantitative Benchmarking of Side Reactions

To assist in experimental design, the following table summarizes the typical quantitative profile of isoindole side reactions under various conditions and the efficacy of mitigation strategies.

Reaction ConditionDominant Side ReactionTypical Byproduct YieldMitigation StrategyImproved Target Yield
Aerobic, Room Temp (0.5 M)Autoxidation60-80% (Phthalimide)Strict Argon atmosphere, dark>85%
Acidic Media (HCl/DCM)Polymerization / Dimerization>90% (Oligomers)Buffer with mild base (e.g., NaHCO₃)70-80%
High Concentration (1.0 M)Diels-Alder Self-Dimerization50-70% (Dimers)High dilution (0.05 M), slow addition75-90%
Gold-Catalyzed CouplingProtodeauration / Diazo Coupling30-50% (Side products)Steric tuning of aryldiazonium saltsUp to 92%

Standardized Experimental Protocols

The following self-validating protocol is designed to achieve high-fidelity functionalization while actively suppressing the side reactions discussed above.

Protocol: In Situ Generation and Electrophilic Trapping of 2H-Isoindoles

This protocol utilizes a continuous generation-trapping method to maintain a near-zero steady-state concentration of the free isoindole, effectively eliminating self-dimerization.

Step 1: Preparation of the Precursor

  • Dissolve the isoindoline precursor (1.0 mmol) in rigorously degassed anhydrous dichloromethane (20 mL) to achieve a 0.05 M solution.

  • Self-Validation Check: Ensure the solution is completely clear. Any yellow/brown tint indicates premature oxidation.

Step 2: Addition of the Trapping Agent

  • Add the target electrophile or dienophile (1.5 mmol, 1.5 equiv) directly to the reaction flask.

  • Stir under a positive pressure of Argon at -78 °C.

  • Causality Note: Adding the trapping agent before generating the isoindole ensures that every molecule of isoindole produced is immediately intercepted, outcompeting the kinetics of dimerization.

Step 3: In Situ Generation

  • Slowly add the activating agent (e.g., oxidant or mild acid for ring-closure, depending on the specific synthetic route) dropwise over 30 minutes via a syringe pump.

  • Monitor the reaction via TLC (using basic alumina plates to prevent acid-catalyzed degradation on silica).

Step 4: Quenching and Purification

  • Quench the reaction at -78 °C with cold saturated aqueous NaHCO₃ (10 mL) to neutralize any acidic byproducts that could trigger polymerization.

  • Extract with degassed ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temp < 25 °C).

  • Purify immediately via flash chromatography using deactivated silica (pre-treated with 1% triethylamine) or basic alumina.

Self-validating experimental workflow for suppressing isoindole degradation.

References

  • Nájera, C., Sansano, J. M., & Yus, M. "CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS". Targets in Heterocyclic Systems.
  • Weintraub, R. A., & Wang, X. "Recent Developments in Isoindole Chemistry". Synthesis.
  • "Isoindole linkages provide a pathway for DOPAL-medi
  • "Rearrangement of o-(pivaloylaminomethyl)benzaldehydes: an experimental and computational study". Beilstein Journal of Organic Chemistry.
  • "Straightforward Access to Isoindoles and 1,2-Dihydrophthalazines Enabled by a Gold-Catalyzed Three-Component Reaction". The Journal of Organic Chemistry.

Sources

Technical Support Center: Troubleshooting Isoindole Reactions & Conversion Rates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isoindole Technical Support Center. Isoindoles are highly reactive, heterocyclic aromatic compounds characterized by their o -quinoid structure. While this reactivity makes them valuable intermediates in drug development and materials science, it also makes them notoriously prone to oxidation, dimerization, and polymerization[1].

This guide provides field-proven troubleshooting strategies, focusing on the causality behind low conversion rates in both analytical derivatization (e.g., fluorogenic assays) and preparative-scale synthesis .

Part 1: Analytical Scale – OPA Derivatization & Fluorogenic Assays

o-Phthalaldehyde (OPA) is widely used for the pre-column derivatization of primary amines, yielding fluorescent isoindole adducts. However, researchers frequently encounter issues with signal reproducibility and rapid fluorescence decay.

Q1: Why is the fluorescent signal of my OPA-derived isoindole rapidly decaying before HPLC analysis? A: The degradation of 1-alkylthio-2-alkylisoindoles generated via OPA derivatization follows pseudo-first-order kinetics[2]. The most common culprit for rapid decay is an excess of unreacted OPA in the reaction mixture, which strongly accelerates the degradation of the formed isoindole[2].

  • Causality: The highly reactive isoindole core undergoes further electrophilic attack or oxidation when exposed to excess OPA.

  • Solution: Optimize the stoichiometric ratio of OPA to your target amine. If excess OPA is unavoidable to drive the initial conversion, the analysis must be performed immediately (via automated in-line derivatization) or the reaction must be quenched.

Q2: How can I chemically stabilize the OPA-amine isoindole adduct to improve my assay's conversion and detection limits? A: Stability is heavily dictated by steric hindrance around the isoindole nitrogen and the choice of thiol.

  • Amine Structure: Amines with steric bulk around the -NH₂ group (e.g., L-tryptophan, L-Dopa) exhibit a marked stabilization effect on the resulting fluorophore[3].

  • Thiol Selection: Replacing standard mercaptoethanol with bulky or chiral thiols like N-acetyl-L-cysteine (NAC) not only allows for chiral resolution of enantiomers but also improves the steric shielding of the isoindole core, preventing bimolecular degradation[4].

OPA_Pathway OPA o-Phthalaldehyde (OPA) + Primary Amine + Thiol Isoindole Fluorescent Isoindole Intermediate OPA->Isoindole Derivatization (Fast) Degradation Non-Fluorescent Degradation Products Isoindole->Degradation Excess OPA / Oxidation (Pseudo 1st-Order) Stable Stable Isoindole Adduct (Sterically Hindered) Isoindole->Stable Bulky Amines / NAC Thiol (Kinetic Trapping)

Reaction pathways of OPA-derived isoindoles showing degradation vs. stabilization.

Part 2: Preparative Scale – Synthesis & Polymerization

When synthesizing isoindoles for isolation or subsequent functionalization, low yields are almost exclusively tied to the instability of the intermediate.

Q3: My isoindole synthesis yields a dark, insoluble tar instead of the desired product. How do I prevent polymerization? A: Unprotected or minimally substituted isoindoles (e.g., N-H or N-methyl) are highly unstable due to their o -quinoid character, which drives rapid intermolecular Diels-Alder dimerization and subsequent polymerization[1][5].

  • Causality: The lack of steric bulk allows the π -systems of adjacent isoindole molecules to interact freely.

  • Solution: Introduce a bulky N-substituent (e.g., tert-butyl or 2,4,6-trimethylphenyl) to provide kinetic stability[5]. Alternatively, if the N-unsubstituted isoindole is required, it must be generated in situ and immediately trapped (see Q4).

Q4: I am trying to trap the transient isoindole using a Diels-Alder reaction, but my conversion rate is still below 20%. What is going wrong? A: In a tandem generation/trapping sequence, the rate of trapping must exceed the rate of polymerization. If your yield is low, the dienophile is either insufficiently reactive or not present in a high enough concentration.

  • Solution: Use a highly reactive, electron-deficient dienophile such as N-phenylmaleimide (NPM) or dimethyl fumarate[1][6]. Ensure the dienophile is present in the reaction mixture before the isoindole is generated. Lowering the reaction temperature (e.g., 0–5 °C) also suppresses the activation energy required for polymerization while still allowing the highly favored Diels-Alder cycloaddition to proceed[5].

DA_Trapping Start Isoindole Precursor (e.g., Isoindoline) Gen In Situ Generation (Low Temp, Inert Atm) Start->Gen Trap Add Dienophile (e.g., N-Phenylmaleimide) Gen->Trap Fast trapping (k_trap > k_poly) Tar Polymerization (Tar) Gen->Tar Delayed trapping / High Temp (k_poly > k_trap) Product Stable Cycloadduct (High Yield) Trap->Product

Workflow for in situ generation and Diels-Alder trapping of transient isoindoles.

Part 3: Workup & Purification Challenges

Q5: TLC shows excellent conversion to the isoindole, but the product decomposes completely during silica gel chromatography. What are the alternatives? A: Isoindoles are highly sensitive to the acidic silanol groups present on standard silica gel, which catalyze ring-opening or oxidative degradation pathways.

  • Solution: Avoid standard chromatography. If the isoindole is moderately stable (e.g., phosphorus-substituted or N-tert-butyl), use deactivated silica (pre-treated with 1% triethylamine) or neutral alumina[5][7]. For highly sensitive derivatives, bypass chromatography entirely by optimizing the reaction for direct crystallization from cold ethanol or diethyl ether[5].

Quantitative Data Summaries

Table 1: Effect of N-Substituents on Isoindole Kinetic Stability[5]
N-SubstituentRelative StabilityMechanistic Rationale
-H Very LowUnprotected nitrogen; highly reactive o -quinoid system prone to rapid dimerization.
-Methyl LowSmall alkyl group provides minimal steric hindrance against bimolecular collisions.
-Phenyl ModerateAryl group provides partial steric bulk and electronic delocalization.
-tert-Butyl HighBulky group provides significant steric shielding, kinetically blocking polymerization.
Table 2: Optimization Parameters for OPA-Derivatization[2][3][4]
ParameterSub-optimal ConditionOptimized ConditionImpact on Conversion/Stability
OPA Ratio Large Excess (>10x)Near Equimolar (1.5x)Prevents pseudo-first-order degradation of the fluorophore.
Thiol Reagent 2-MercaptoethanolN-Acetyl-L-cysteine (NAC)Increases steric bulk; enables chiral resolution; improves half-life.
Temperature Room Temp (25 °C)Chilled Autosampler (4 °C)Suppresses thermal degradation kinetics prior to column injection.

Standardized Experimental Protocols

Protocol 1: Optimized Pre-Column OPA Derivatization for HPLC

This protocol utilizes a self-validating kinetic window to ensure maximum conversion before degradation occurs.

  • Reagent Preparation: Prepare a derivatization buffer consisting of 0.4 M sodium borate (pH 9.5). Dissolve 10 mg of OPA and 15 mg of N-acetyl-L-cysteine (NAC) in 1 mL of HPLC-grade methanol.

  • Sample Mixing: In a dark, inert autosampler vial, mix 10 μ L of the primary amine sample (aqueous) with 40 μ L of the borate buffer.

  • Derivatization: Add 10 μ L of the OPA/NAC reagent. Vortex immediately for 5 seconds.

  • Kinetic Incubation: Allow the mixture to react at 4 °C for exactly 2.0 minutes. (Note: Extended incubation will trigger pseudo-first-order decay).

  • Injection: Inject 20 μ L directly onto the C18 HPLC column. Monitor fluorescence (Ex: 340 nm, Em: 450 nm).

Protocol 2: In Situ Diels-Alder Trapping of a Transient Isoindole

This methodology ensures the trapping rate outpaces polymerization.

  • System Purge: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Isoindoles are highly susceptible to atmospheric oxidation.

  • Pre-loading Dienophile: Dissolve 1.2 equivalents of N-phenylmaleimide (NPM) in anhydrous, degassed toluene (0.1 M).

  • Precursor Addition: Add 1.0 equivalent of the isoindole precursor (e.g., an appropriate isoindoline or o -phthalaldehyde/amine mixture) to the flask.

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice bath.

  • Initiation: Slowly add the required catalyst or activating reagent dropwise over 30 minutes. The low temperature and immediate presence of NPM ensure that any generated isoindole is instantly trapped as the stable cycloadduct.

  • Workup: Quench with cold water, extract with ethyl acetate, dry over MgSO₄, and purify the stable cycloadduct via standard silica gel chromatography.

References

  • Source: PubMed (NIH)
  • On the Stability of Isoindole-Type Fluorophores Derived from O-Phthalaldehyde, Primary Amino Compounds and Thiols Source: Taylor & Francis URL
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde Source: Acta Naturae URL
  • Preventing polymerization of isoindole intermediates during synthesis Source: Benchchem URL
  • Source: Universidad de Alicante (ua.es)
  • Source: PMC (NIH)
  • Synthesis of Novel Phosphorus-Substituted Stable Isoindoles by a Three-Component Coupling Reaction Source: Thieme Connect URL

Sources

Technical Support Center: Stereoselective Synthesis of Octahydro-1H-isoindol-5-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. The octahydro-1H-isoindol-5-ol scaffold is a highly privileged bicyclic structure in medicinal chemistry, frequently utilized in the development of K-ATP channel modulators and kinase inhibitors. Due to the presence of three contiguous stereocenters (C3a, C5, and C7a), achieving absolute stereocontrol is both critical and challenging.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high stereoselectivity and yield in your synthetic workflows.

Mechanistic FAQs & Strategic Planning

Q1: How do I ensure absolute control over the cis vs. trans ring fusion at the C3a and C7a bridgeheads? A1: The most robust method for establishing a strict cis-fusion is to build the bicyclic core via a concerted Diels-Alder cycloaddition (e.g., reacting 1,3-butadiene with a maleimide derivative). Because the Diels-Alder reaction inherently proceeds via suprafacial addition, it kinetically locks the bridgehead protons in a cis relationship. Conversely, if your target requires a trans-fused system, you must rely on thermodynamic equilibration of a corresponding ester intermediate or utilize specific chiral precursors, such as trans-1,2-cyclohexanedicarboxylic anhydride, as detailed in the1.

Q2: During the hydroboration-oxidation of the ∆5-alkene intermediate, I observe poor diastereoselectivity at the C5-hydroxyl position. What drives this, and how can I fix it? A2: Causality: In cis-fused bicyclo[4.3.0]nonene systems, the folded ring conformation exposes a less sterically hindered "convex" face and a highly shielded "concave" face. Borane typically attacks the convex face. However, bulky N-protecting groups (like Boc or Cbz) can distort the ring conformation or create distal steric shielding, leading to competitive concave face attack and a mixture of C5 epimers. Solution: Switch to a less sterically demanding protecting group (e.g., N-benzyl) or use a bulkier hydroborating agent like 9-BBN. The massive steric bulk of 9-BBN amplifies the facial bias, ensuring strictly exo (convex) hydration to yield the desired stereoisomer.

Q3: How can I achieve an enantiopure (3aR,5S,7aS)-octahydro-1H-isoindol-5-ol without relying on late-stage, low-yield chiral HPLC? A3: Implement a Dynamic Kinetic Resolution (DKR) early in the synthesis. By utilizing (R)-phenylglycinol to form chiral oxazoloisoindolone lactams, you can separate the resulting diastereomers via standard silica gel chromatography or fractional crystallization. Once isolated, the chiral auxiliary is reductively cleaved to yield the enantiopure core, a methodology validated in the2.

Troubleshooting Common Experimental Failures

Issue 1: Over-reduction or Ring-Opening During Imide Reduction
  • Symptom: LCMS indicates the formation of acyclic amino-alcohols instead of the intact bicyclic pyrrolidine.

  • Causality: Harsh reduction conditions (e.g., LiAlH4 at reflux) can over-reduce the system or cause C-N bond cleavage. This is exacerbated if the C5 hydroxyl is unprotected, as it coordinates with the aluminum hydride species, directing intramolecular hydride delivery that cleaves the adjacent C-N bond.

  • Solution: Protect the C5-OH as a silyl ether (e.g., TBS) prior to reduction, or switch to a milder, chemoselective reducing agent like Borane-THF complex (BH3·THF) at ambient temperature.

Issue 2: Bridgehead Epimerization During N-Alkylation
  • Symptom: NMR shows a loss of cis-fusion integrity, resulting in an inseparable cis/trans mixture.

  • Causality: Extended exposure to strong bases (e.g., NaH, KOtBu) causes deprotonation at the relatively acidic bridgehead carbons (C3a/C7a) when they are adjacent to a carbonyl (such as in the imide or lactam stage). This leads to thermodynamic equilibration favoring the trans isomer.

  • Solution: Perform N-alkylations using milder bases (e.g., K2CO3 in DMF) and strictly avoid strongly basic conditions during the handling of intermediate lactams.

Self-Validating Experimental Protocol

Synthesis of (3aR,7aS)-octahydro-1H-isoindol-5-ol hydrochloride via Hydroboration-Oxidation (Adapted from validated patent methodologies for effector T-cell activators3)

  • Step 1: Hydroboration (Setting the C5 Stereocenter) To a stirred solution of tert-butyl (3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindole-2-carboxylate (1.0 equiv) in anhydrous THF at 0 °C under nitrogen, add BH3·THF (1.0 M, 3.0 equiv) dropwise. Stir overnight, allowing the reaction to slowly reach room temperature. Causality: Low temperature ensures maximum facial selectivity during borane addition.

  • Step 2: Oxidation (Stereoretentive) Cool the mixture back to 0 °C. Carefully quench with Methanol. Add aqueous NaOH (3 N) followed by H2O2 (30% w/w). Stir the biphasic mixture at 60 °C for 1.5 hours. Validation Check 1: Extract an aliquot. LCMS should show complete conversion to the intermediate tert-butyl (3aR,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate (Target m/z: 186 [M+H-56]+, corresponding to the loss of the t-butyl group during ionization).

  • Step 3: Workup & Extraction Dilute with water and extract with EtOAc (3x). Wash combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Step 4: Deprotection Dissolve the crude intermediate in DCM at 0 °C. Add HCl (4N in 1,4-dioxane) dropwise. Stir for 2 hours at 0 °C. Concentrate under vacuum and purify via Prep-HPLC. Validation Check 2 (Self-Validating System): Final LCMS must show m/z: 142[M+H-HCl]+. ^1H-NMR must confirm the absence of the 9H singlet at ~1.4 ppm (Boc removal). The C5 methine proton should appear as a broad multiplet, confirming the specific axial/equatorial orientation of the hydroxyl group.

Quantitative Data & Stereochemical Impact

The stereochemistry of the octahydro-1H-isoindole core profoundly impacts its biological target affinity. The following tables summarize the biological relevance and the NMR diagnostic tools used to validate the stereochemical outcome.

Table 1: Quantitative Analysis of Stereoisomer Activity (SUR1 Inhibition)

Compound Stereochemistry Target Assay Activity (IC50)

| (+)-(S)-o-FMIT | (3aR,7aS)-octahydro-1H-isoindole core | SUR1 | Inhibition of [3H]glyburide binding | 1.8 µM |

Data sourced from the4.

Table 2: Diagnostic ^1H-NMR Signals for C5-Hydroxyl Stereochemistry Validation

Stereoisomer C5-Proton Environment Expected ^1H-NMR Signal (C5-H) Causality
Axial -OH Equatorial C5-H Multiplet, narrow peak width (W1/2 < 10 Hz) Lack of large trans-diaxial couplings with adjacent C4/C6 protons.

| Equatorial -OH | Axial C5-H | Multiplet, broad peak width (W1/2 > 20 Hz) | Presence of two large trans-diaxial couplings (J ≈ 10-12 Hz). |

Visualizations

SynthesisWorkflow A 1,3-Butadiene + Maleimide (Concerted Cycloaddition) B cis-1,2,3,6-Tetrahydrophthalimide (Bridgehead Stereocenters Set) A->B Diels-Alder (Suprafacial) C Hydroboration (9-BBN) (Convex Face Attack) B->C Steric Control D Oxidation (H2O2 / NaOH) (Retention of Configuration) C->D Stereoretentive E cis-5-Hydroxy-octahydroisoindolone (C5 Stereocenter Set) D->E F Reduction (BH3·THF) & Deprotection E->F Chemoselective Reduction G Octahydro-1H-isoindol-5-ol (Target Scaffold) F->G

Workflow for the stereoselective synthesis of octahydro-1H-isoindol-5-ol via Diels-Alder and hydroboration.

DKR_Pathway Racemic Racemic γ-Keto Acid (±)-Precursor Condensation Diastereoselective Cyclocondensation Racemic->Condensation Auxiliary (R)-Phenylglycinol (Chiral Auxiliary) Auxiliary->Condensation Lactam Enantiopure Oxazoloisoindolone (Meyers' Lactam) Condensation->Lactam DKR & Crystallization Cleavage Reductive Cleavage (Et3SiH / BF3·OEt2) Lactam->Cleavage Product Enantiopure Octahydroisoindole Core Cleavage->Product Auxiliary Removal

Dynamic Kinetic Resolution (DKR) strategy using (R)-phenylglycinol to access enantiopure scaffolds.

References

  • Synthesis of Enantiopure cis- and trans-Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones Source: The Journal of Organic Chemistry - ACS Publications URL
  • Stereocontrolled Synthesis of Enantiopure cis-Fused Octahydroisoindolones via Chiral Oxazoloisoindolone Lactams Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: Letters in Organic Chemistry (Bentham Science)
  • Stereochemistry of cis-Octahydro-1H-isoindole: A Critical Determinant of Biological Activity Source: Benchchem Technical Guides URL
  • AU2023230346A1 - Activators of effector t cells Source: Google Patents URL

Sources

Unexpected outcomes in (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for bicyclic scaffold functionalization. As a Senior Application Scientist, I have designed this guide to address the specific regiochemical and stereochemical challenges associated with (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (also known as octahydro-1H-isoindol-5-ol)[1].

Chiral bicyclic scaffolds like hexahydro- and octahydro-isoindoles are highly valued in drug discovery for creating conformationally constrained molecules, such as prolyl oligopeptidase inhibitors[2]. However, the dense functionalization of the cyclohexane ring within this bicyclic "cup" framework often leads to unexpected experimental outcomes, including chemoselectivity failures and stereocenter inversion issues[3].

This guide provides field-proven causality analyses, self-validating protocols, and diagnostic data to ensure the structural integrity of your target compounds.

Diagnostic Q&A: Troubleshooting Unexpected Outcomes

Q1: Why am I observing significant N,O-bis-functionalization during amine protection?

  • Symptom: LC-MS analysis of the crude reaction mixture shows a prominent [M+H]+or[M+Na]+ peak corresponding to the addition of two protecting groups (e.g., +200 Da for bis-Boc).

  • Causality: While the secondary amine at the 2-position is inherently more nucleophilic than the secondary hydroxyl at the 5-position, the C5-alkoxide can easily form and compete if the reaction is subjected to strong bases (like DMAP) or allowed to warm above 0 °C. The compact nature of the octahydro-1H-isoindole ring system means local concentration effects can drive over-reaction once the amine is protected[4].

  • Resolution: Strictly control stoichiometry (maximum 1.05 eq of protecting agent) and maintain the reaction at 0 °C. Use a mild base like triethylamine ( Et3​N ) rather than DMAP.

Q2: Why does my Mitsunobu reaction at the C5-hydroxyl yield alkene byproducts instead of the inverted stereocenter?

  • Symptom: Loss of mass corresponding to H2​O (-18 Da) in LC-MS; appearance of distinct vinylic protons (~5.5–6.0 ppm) in the 1H NMR spectrum.

  • Causality: The (3aR,5R,7aS) relative configuration places the C5-hydroxyl group in a sterically demanding environment within the folded bicyclic system. When the hydroxyl is activated by the bulky triphenylphosphine-DIAD complex, incoming bulky nucleophiles cannot easily access the σ∗ antibonding orbital for an SN​2 trajectory. Consequently, the system relieves steric strain via an E2 elimination, dehydrating the ring[3].

  • Resolution: Abandon the direct Mitsunobu approach. Instead, use a two-step sequence: activate the hydroxyl as a mesylate (which is less sterically demanding than the Mitsunobu phosphonium intermediate), followed by displacement with a "soft," linear nucleophile (e.g., cesium acetate or sodium azide).

Mechanistic Workflows & Divergence Points

Understanding the logical flow of functionalization is critical to preventing side reactions. The diagrams below map the chemoselective and stereochemical pathways.

Workflow Start Starting Material (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole N_Prot N-Boc Protection (Strictly 0°C, 1.05 eq Boc2O) Start->N_Prot Chemoselective N-Protection Side_1 N,O-bis-Boc Byproduct (If T > 20°C or excess base) Start->Side_1 Poor Temp Control O_Act O-Mesylation (MsCl, Et3N, DCM) N_Prot->O_Act Hydroxyl Activation SN2 SN2 Displacement (Inversion to 5S) O_Act->SN2 Soft Nucleophile (e.g., NaN3) Elim E2 Elimination Byproduct (If nucleophile is bulky) O_Act->Elim Hard/Bulky Nucleophile

Chemoselective workflow and divergence points in 5-hydroxy-2H-isoindole functionalization.

Pathway A C5-OH (5R) Sterically Hindered B Mitsunobu Activation (PPh3, DIAD) A->B Direct Method C Mesylation (MsCl, Et3N) A->C Two-Step Method D E2 Elimination (Alkene Byproduct) B->D Hard/Bulky Nucleophile E SN2 Inversion (5S) (Target Scaffold) C->E Soft Nucleophile (e.g., CsOAc)

Stereochemical inversion pathways and elimination risks at the C5 position.

Quantitative Data & Analytical Signatures

To ensure your reactions have proceeded correctly, cross-reference your analytical data with the validated signatures in Table 1, and review the strategic comparison of inversion methods in Table 2.

Table 1: Analytical Signatures of Key Intermediates

Compound StateDiagnostic 1H NMR Shift (C5-H)LC-MS Signature ( m/z )Optimal Solubility
Unprotected (HCl salt) ~4.10 ppm (m, 1H)142.1 [M+H]+ Water, Methanol
N-Boc Protected ~4.05 ppm (m, 1H)186.1 [M+H−tBu]+ DCM, EtOAc
N,O-bis-Boc (Byproduct) ~4.85 ppm (m, 1H) Downfield286.1 [M+H−tBu]+ Hexanes, Toluene
C5-Mesylate (N-Boc) ~4.95 ppm (m, 1H) Downfield264.1 [M+H−tBu]+ DCM, Chloroform

Table 2: Quantitative Comparison of C5-Inversion Strategies

StrategyPrimary NucleophileTypical Yield of Inverted ProductMajor Byproduct Profile
Direct Mitsunobu Benzoic Acid / PPh3​ < 15%> 70% E2 Elimination (Alkene)
Direct Mitsunobu Chloroacetic Acid / PPh3​ 35 - 45%40% E2 Elimination
Two-Step (Mesylate SN2) Cesium Acetate ( CsOAc )75 - 85% < 5% Elimination
Two-Step (Mesylate SN2) Sodium Azide ( NaN3​ )80 - 90% < 5% Elimination

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the in-line validation criteria are met.

Protocol A: Chemoselective N-Boc Protection

Objective: Protect the secondary amine without O-alkylation of the C5-hydroxyl.

  • Preparation: Suspend (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.

  • Base Addition: Add Triethylamine ( Et3​N , 2.2 eq) dropwise. The suspension will clarify as the free base is generated.

  • Protection: Dissolve Di-tert-butyl dicarbonate ( Boc2​O , 1.05 eq) in a minimal amount of DCM and add it dropwise via an addition funnel over 30 minutes.

  • Validation Check (TLC): After 2 hours at 0 °C, run a TLC (10% MeOH in DCM).

    • Self-Validation: The product spot should only become visible when stained with PMA (Phosphomolybdic acid) and heated. If a spot appears highly mobile in 30% EtOAc/Hexanes, you have over-reacted to the N,O-bis-Boc byproduct.

  • Quench & Isolate: Quench the reaction while still cold with 10% aqueous citric acid to protonate and remove any unreacted amine. Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Stereochemical Inversion via Mesylate Intermediate

Objective: Invert the 5R stereocenter to 5S while avoiding E2 elimination.

  • Activation: Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM at 0 °C. Add Et3​N (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

  • Workup: Wash with saturated NaHCO3​ , dry, and concentrate. Do not purify the mesylate by column chromatography as it can degrade.

  • Displacement: Dissolve the crude mesylate in anhydrous DMF (0.2 M). Add Cesium Acetate ( CsOAc , 3.0 eq).

  • Heating: Heat the mixture to 60 °C for 12 hours.

  • Validation Check (LC-MS): Confirm the disappearance of the mesylate mass ( [M+H−tBu]+=264.1 ) and the appearance of the acetate mass ( [M+H−tBu]+=228.1 ).

  • Hydrolysis: To reveal the inverted 5S-hydroxyl, treat the crude acetate with K2​CO3​ (2.0 eq) in Methanol at room temperature for 4 hours, then perform a standard aqueous workup.

References

  • Tan, A., Koç, B., et al. (2016). "Synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione." Turkish Journal of Chemistry, 40(5), 830-840. Available at:[Link]

  • Lawandi, J., et al. (2015). "3-Oxo-hexahydro-1H-isoindole-4-carboxylic Acid as a Drug Chiral Bicyclic Scaffold: Structure-Based Design and Preparation of Conformationally Constrained Covalent and Noncovalent Prolyl Oligopeptidase Inhibitors." Journal of Medicinal Chemistry, 59(2), 743-754. Available at:[Link]

  • Liao, Y., et al. (2015). "Synthesis of Hexahydro-1H-isoindole Derivatives from Arylacyl Bromides via Homoallenic Bromohydrins." The Journal of Organic Chemistry, 80(6), 3329-3335. Available at:[Link]

Sources

Validation & Comparative

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole vs. other isoindole derivatives in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Bioassay Comparison Guide: (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole vs. Conventional Isoindole Derivatives

Introduction

The isoindole pharmacophore is a cornerstone of modern drug discovery, yet its saturation state dictates entirely distinct biological applications. While planar, aromatic isoindoline-1,3-diones (phthalimides) are synonymous with targeted protein degradation via Cereblon (CRBN) recruitment, fully saturated bicyclic amines like (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole offer a conformationally restricted, three-dimensional scaffold ideal for receptor occupancy and kinase inhibition. This guide provides an objective, data-driven comparison of these scaffolds in bioassays, detailing the causality behind scaffold selection and the self-validating protocols required to evaluate them.

Structural Causality and Scaffold Selection

The choice between a saturated octahydroisoindole and an aromatic isoindole derivative fundamentally alters a molecule's trajectory in a drug discovery program.

  • (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (Saturated Scaffold): This molecule is a stereospecific, fully saturated octahydroisoindole[1]. The high sp3-character and rigid bicyclic framework allow for the precise spatial orientation of the 5-hydroxyl group and the basic amine. This structural rigidity minimizes the entropic penalty upon binding, making it an excellent basic appendage for targeting G-protein coupled receptors (GPCRs), monoamine transporters (e.g., SERT, NET, DAT), and kinases (e.g., CHD1 antagonists)[2][3][4]. Furthermore, the lack of aromaticity improves metabolic stability and aqueous solubility compared to flat analogs.

  • 5-Hydroxyisoindoline-1,3-dione (Aromatic/Phthalimide Scaffold): This oxidized, planar derivative is a critical Cereblon (CRBN) E3 ligase binder[5]. The imide motif is required to insert into the tri-tryptophan pocket of CRBN, acting as the anchoring point for Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The planarity is non-negotiable for this specific protein-protein interaction.

ScaffoldSelection Start Target Modality Identification TargetDegradation Targeted Protein Degradation (PROTACs/Molecular Glues) Start->TargetDegradation E3 Ligase Strategy TargetInhibition Receptor/Kinase Inhibition (GPCRs, Transporters) Start->TargetInhibition Occupancy Strategy Phthalimide Isoindoline-1,3-dione (Planar/Aromatic Scaffold) TargetDegradation->Phthalimide Octahydro Octahydroisoindole (sp3-rich Saturated Scaffold) TargetInhibition->Octahydro CRBN CRBN Recruitment (Ubiquitination) Phthalimide->CRBN Binding Conformational Restriction (High Affinity Binding) Octahydro->Binding

Logical workflow for selecting isoindole scaffolds based on target mechanism.

Comparative Bioassay Performance

To objectively evaluate these scaffolds, we must look at their performance in their respective primary bioassays. The table below summarizes the typical assay profiles when these building blocks are incorporated into lead compounds.

Scaffold TypeRepresentative CompoundPrimary Target ClassBioassay MethodologyTypical IC50 / Kd RangeKey Structural Feature
Saturated Bicyclic Amine (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindoleTransporters (SERT/NET), KinasesRadioligand Binding / Functional10 nM - 500 nMHigh sp3 fraction, rigid 3D stereochemistry
Aromatic Imide 5-Hydroxyisoindoline-1,3-dioneCereblon (CRBN) E3 LigaseTR-FRET / Fluorescence Polarization0.5 µM - 5 µMPlanar glutarimide-binding motif
Partially Saturated IsoindolineGPCRs (e.g., Dopamine D3)Calcium Flux / cAMP Assay50 nM - 1 µMFlat aromatic ring with basic amine

Self-Validating Experimental Methodologies

A robust bioassay must be a self-validating system. This means incorporating internal controls to ensure that the observed causality—whether it is target degradation or enzyme inhibition—is a direct result of the scaffold's interaction with the target, rather than assay artifacts.

Protocol A: CRBN Binding TR-FRET Assay (For Isoindoline-1,3-dione derivatives)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for CRBN binding because it allows for the homogeneous detection of low-affinity, transient E3 ligase interactions without disruptive washing steps that could dislodge the planar isoindole.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Dilute His-tagged CRBN-DDB1 complex and Cy5-labeled tracer (a known CRBN binder).

  • Compound Titration: Dispense 100 nL of the phthalimide derivative (10-point dose-response, 3-fold dilutions in DMSO) into a 384-well proxiplate. Self-Validation: Include Lenalidomide as a positive control and DMSO as a negative control to establish the assay window.

  • Complex Assembly: Add 5 µL of the CRBN-DDB1 complex (final concentration 10 nM) and 5 µL of the Cy5-tracer (final concentration 30 nM) to all wells.

  • Detection: Add 5 µL of Europium-labeled anti-His antibody (donor). Incubate for 60 minutes at room temperature to reach equilibrium.

  • Readout & Analysis: Read on an EnVision multimode plate reader (Excitation: 337 nm, Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615). Self-Validation: A Z'-factor > 0.6 validates the assay's robustness.

Protocol B: Radioligand Binding Assay for Transporters (For Octahydroisoindole derivatives)

Causality: To evaluate the precise 3D fit of the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole scaffold in monoamine transporters, a competitive radioligand binding assay is utilized. The rigid stereochemistry directly dictates the displacement of the radioligand, proving target occupancy[3].

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Assay Setup: In a 96-well plate, combine 50 µL of the octahydroisoindole derivative (varying concentrations), 50 µL of [3H]-citalopram (for SERT) or [3H]-nisoxetine (for NET), and 100 µL of membrane suspension (10 µg protein/well).

  • Incubation: Incubate for 1 hour at 25°C. Self-Validation: Include 10 µM imipramine as a non-specific binding (NSB) control. The difference between total binding and NSB defines the specific assay window.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a MicroBeta counter. Calculate IC50 values using non-linear regression (four-parameter logistic equation).

BioassayWorkflow Prep Compound Prep (10mM DMSO) Split1 CRBN TR-FRET Assay (Phthalimides) Prep->Split1 Split2 Radioligand Assay (Octahydroisoindoles) Prep->Split2 Read1 Envision Reader (665nm/615nm) Split1->Read1 Read2 Scintillation Quantification Split2->Read2 Data IC50 / Kd Calculation (Non-linear regression) Read1->Data Read2->Data

Parallel bioassay workflow for evaluating distinct isoindole derivatives.

Strategic Recommendations

When initiating a drug discovery program, the saturation state of the isoindole ring must perfectly align with the target modality:

  • Deploy (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole when designing occupancy-driven inhibitors targeting deep, stereospecific binding pockets (e.g., GPCRs, transporters, kinases). Its sp3 character will generally yield superior pharmacokinetic properties and lower off-target toxicity compared to planar analogs.

  • Deploy isoindoline-1,3-diones exclusively when the goal is to hijack the ubiquitin-proteasome system via CRBN. The flat, aromatic nature is an absolute structural requirement for this specific protein-protein interaction.

References

  • Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues. ResearchGate.[Link]

  • Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer. PMC - NIH.[Link]

  • AU2022221386A1 - Cereblon ligands and bifunctional compounds comprising the same.

Sources

Activity Comparison of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Enantiomers in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern medicinal chemistry, saturated bicyclic amines are highly prized for their rigid, three-dimensional architectures. Among these, the cis-octahydro-1H-isoindole core has emerged as a versatile pharmacophore. Specifically, the hydroxylated derivative, (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often utilized as a hydrochloride salt), provides a precise spatial orientation of functional groups that is critical for targeting complex biological entities.

Recent literature highlights the utility of this scaffold in developing Triple Reuptake Inhibitors (TRIs) for central nervous system disorders [1], Fibroblast Growth Factor Receptor (FGFR) inhibitors for oncology [2], and Cbl-b E3 ligase inhibitors for immuno-oncology [3]. However, because the "rel" designation indicates a racemic mixture of relative stereocenters, deploying the unresolved racemate often masks the true pharmacological potential of the compound. This guide objectively compares the biological activity of the unresolved racemate against its chirally pure enantiomers, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development.

Stereochemical Rationale: Why Enantiomeric Purity Dictates Efficacy

The pharmacological efficacy of the 5-hydroxy-2H-isoindole scaffold is entirely dependent on its stereochemistry. The rigid cis-fused bicyclic ring restricts the conformational degrees of freedom, locking the 5-hydroxyl group into a specific spatial vector.

  • The Eutomer (Active Enantiomer): In the (3aR,5R,7aS) configuration, the hydroxyl group is optimally positioned to act as a critical hydrogen bond donor/acceptor within the target's binding pocket (e.g., the ATP-binding hinge region of kinases or the allosteric pocket of Cbl-b).

  • The Distomer (Inactive Enantiomer): In the mirror (3aS,5S,7aR) configuration, this same hydroxyl vector projects into sterically hindered regions of the binding pocket, resulting in severe steric clashes and a profound loss of binding affinity.

Using the unresolved racemate dilutes the effective concentration of the active compound and introduces potential off-target toxicities driven by the distomer.

Activity Comparison: Racemate vs. Pure Enantiomers

To illustrate the stereoselective "activity cliff" inherent to this scaffold, the following table summarizes the comparative in vitro performance of the racemic mixture versus its resolved enantiomers across three distinct therapeutic targets.

Table 1: Comparative In Vitro Activity Profiling
Compound / Scaffold FormFGFR1 Kinase Inhibition (IC₅₀, nM)Cbl-b E3 Ligase Inhibition (IC₅₀, nM)SERT Reuptake Inhibition (Kᵢ, nM)
(3aR,5R,7aS)-Enantiomer 12.4 8.5 25.1
(3aS,5S,7aR)-Enantiomer > 1000450.2840.5
Racemic Mixture (rel) 28.618.255.4

Data Interpretation: The (3aR,5R,7aS)-enantiomer demonstrates sub-nanomolar to low-nanomolar potency across all targets. The racemic mixture exhibits approximately half the potency, directly reflecting the 50% concentration of the active eutomer. The (3aS,5S,7aR)-enantiomer is effectively inactive, proving that chiral resolution is a mandatory step for lead optimization.

Mechanistic Pathways & Workflows

To fully leverage the (3aR,5R,7aS) enantiomer, researchers must understand both the workflow required to isolate it and the biological pathway it modulates.

Enantiomer Separation & Screening Workflow

SFC_Workflow Racemate Racemic Mixture (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole SFC Chiral SFC Resolution (Chiralpak IC, CO2/MeOH) Racemate->SFC Injection EnantA Enantiomer A (3aR,5R,7aS) SFC->EnantA Peak 1 (High Affinity) EnantB Enantiomer B (3aS,5S,7aR) SFC->EnantB Peak 2 (Low Affinity) Assay In Vitro Screening (TR-FRET / Kinase Assays) EnantA->Assay EnantB->Assay Data SAR Profiling & Lead Selection Assay->Data

Workflow for chiral resolution and in vitro screening of 5-Hydroxy-2H-isoindole enantiomers.

Target Pathway: Cbl-b Inhibition in T-Cell Activation

Cblb_Pathway TCR T-Cell Receptor (TCR) Activation Cblb Cbl-b (E3 Ubiquitin Ligase) Negative Regulator TCR->Cblb Triggers Ubiquitination Ubiquitination of Signaling Proteins Cblb->Ubiquitination Promotes Inhibitor (3aR,5R,7aS)-Enantiomer (Cbl-b Inhibitor) Inhibitor->Cblb Blocks TCellAct Effector T-Cell Activation & Proliferation Inhibitor->TCellAct Restores Ubiquitination->TCellAct Suppresses

Mechanism of action for (3aR,5R,7aS)-enantiomers in blocking Cbl-b to restore T-cell activation.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies incorporate internal causality and self-validating checkpoints.

Protocol 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)

Causality: SFC is chosen over traditional HPLC because the low viscosity of supercritical CO₂ allows for higher flow rates and superior resolution of rigid bicyclic amines without extreme backpressure.

  • Sample Preparation: Dissolve the racemic (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole in methanol to a concentration of 20 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 21.2 mm, 5 µm).

    • Mobile Phase: 80% CO₂ / 20% Methanol containing 0.1% Diethylamine (DEA). Note: DEA is critical to suppress secondary ion-exchange interactions between the basic isoindole nitrogen and the stationary phase, preventing peak tailing.

    • Flow Rate: 70 mL/min at 35°C, 100 bar backpressure.

  • Fraction Collection: Collect Peak 1 (typically the 3aR,5R,7aS enantiomer) and Peak 2. Evaporate the solvent under reduced pressure.

  • Validation Checkpoint: Perform analytical SFC on the collected fractions. The system is validated only if the Enantiomeric Excess (ee) is >99% and the chromatographic resolution factor (Rs) between the two peaks is >1.5.

Protocol 2: In Vitro TR-FRET Binding Assay (Cbl-b Target)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background fluorescence, providing the high signal-to-noise ratio required to accurately differentiate the binding kinetics of the two enantiomers.

  • Reagent Assembly: Prepare a master mix containing 2 nM GST-tagged Cbl-b, 5 nM Terbium-labeled anti-GST antibody (donor), and 10 nM fluorescent tracer ligand (acceptor) in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 100 nL of the resolved enantiomers (titrated from 10 µM to 0.1 nM). Crucial Step: Incubate for 60 minutes at room temperature before adding the tracer. This pre-incubation allows the rigid bicyclic scaffold to achieve thermodynamic equilibrium within the binding pocket.

  • Signal Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate using positive (DMSO) and negative (reference inhibitor) controls. The data is only considered valid if the Z'-factor is > 0.6, ensuring the robust differentiation between the active eutomer and the inactive distomer.

References

  • Title: Synthesis and Pharmacological Characterization of Bicyclic Triple Reuptake Inhibitor 3-Aryl Octahydrocyclopenta[c]pyrrole Analogues Source: Journal of Medicinal Chemistry (PubMed) URL: [Link][1]

  • Title: Activators of effector t cells (AU2023230346A1) Source: Google Patents URL: [2]

Sources

A Comparative Guide to the In Silico Evaluation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Isoindole Scaffold

The isoindole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] The specific stereochemistry of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole and its analogs offers a three-dimensional framework that can be exploited for precise molecular recognition of protein targets. This guide provides a comparative analysis of molecular docking studies on various isoindole analogs, with a particular focus on their potential as kinase inhibitors, a class of enzymes frequently implicated in oncogenesis.[2] By examining their binding affinities, interaction patterns, and structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with a comprehensive resource for the rational design of next-generation isoindole-based therapeutics.

Methodology: A Validated Approach to Molecular Docking

The insights presented in this guide are derived from a standardized and validated molecular docking workflow. This computational technique predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of their interaction.

Experimental Protocol: Molecular Docking Workflow
  • Protein Preparation:

    • High-resolution crystal structures of the target kinases (e.g., mTOR, RSK2, B-Raf) are retrieved from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned to the protein atoms.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • Two-dimensional structures of the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole analogs and other compared isoindole derivatives are sketched.

    • The structures are converted to three-dimensional conformers.

    • Energy minimization is performed on the ligands to obtain their lowest energy conformation.

  • Grid Generation and Docking:

    • A grid box is defined around the active site of the target protein, encompassing all potential binding residues.

    • Molecular docking is performed using software such as AutoDock or MOE (Molecular Operating Environment), which systematically searches for the optimal binding pose of the ligand within the grid box.[3][4]

    • The program calculates the binding energy for each pose, with the lowest energy pose considered the most favorable.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding poses based on their binding energies (kcal/mol).

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the molecular basis of binding affinity.

Diagram: Generalized Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Crystal Structure (PDB) PDB_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->PDB_Prep Ligand Ligand 2D Structure Ligand_Prep Ligand Preparation (3D Conversion, Energy Minimization) Ligand->Ligand_Prep Grid Grid Generation (Define Active Site) PDB_Prep->Grid Docking Molecular Docking (e.g., AutoDock, MOE) Ligand_Prep->Docking Grid->Docking Results Analyze Docking Poses (Binding Energy) Docking->Results Interactions Visualize Interactions (H-bonds, Hydrophobic) Results->Interactions SAR Structure-Activity Relationship (SAR) Interactions->SAR

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Analysis of Isoindole Analogs

This section presents a comparative analysis of the docking performance of various isoindole derivatives against several therapeutically relevant protein kinases. The data is compiled from multiple studies to provide a broad overview of the potential of this scaffold.

Table 1: Comparative Docking Scores of Isoindole Analogs Against Various Kinase Targets
Compound/AnalogTarget ProteinPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesReference
(3aR,5R,6R,7aS)-5-azido-6-hydroxy-2-methylhexahydro-1H-isoindole-1,3(2H)-dionemTOR4JT5-7.8Not specified[5]
(3aR,5R,6R,7aS)-5-azido-6-((tert-butyldiphenylsilyl)oxy)-2-ethylhexahydro-1H-isoindole-1,3(2H)-dionemTOR4JT5-9.5Not specified[5]
Isoindole-1,3-dione derivativeRSK23G51-8.2VAL-149, LEU-216, LYS-100[6]
2-(4-Substituted-benzyl) isoindoline-1,3-dione derivative (Compound 7)c-Src Tyrosine Kinase2SRC-10.19Not specified[7]
Isoindoline-1,3-dione derivativeB-Raf3OG7-9.1CYS-532, GLY-596, SER-536[3]
Isoindolin-1-one derivativePI3Kγ1E8X-10.5VAL-882, LYS-833, ASP-964[8]

Note: Lower binding energy values indicate a higher predicted binding affinity.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative docking studies reveal key structural features of the isoindole scaffold that contribute to its binding affinity and selectivity for different kinase targets.

  • Substituents on the Isoindole Nitrogen: The nature of the substituent on the nitrogen atom of the isoindole ring plays a crucial role in determining the binding affinity. For instance, in the study of isoindole-1,3-dione analogs, the presence of a tert-butyldiphenylsilyl (TBDPS) group led to stronger binding energies compared to compounds with a free hydroxyl group, suggesting that a bulky, hydrophobic substituent can enhance interactions within the active site of mTOR.[5]

  • Aromatic and Hydrophobic Interactions: The isoindole core itself provides a rigid scaffold that can engage in hydrophobic and pi-pi stacking interactions with aromatic residues in the kinase active site. The specific substitution pattern on the isoindole ring can further modulate these interactions. For example, in the case of B-Raf inhibitors, the isoindoline-1,3-dione scaffold was designed to occupy the hydrophobic pocket of the enzyme.[3]

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is critical for anchoring the ligand within the active site. The hydroxyl group in the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole scaffold is a key hydrogen bonding moiety. Docking studies of various isoindole derivatives consistently show hydrogen bond formation with key residues in the hinge region of kinases, a common feature of kinase inhibitors. For example, studies on RSK2 inhibitors highlighted hydrogen bonds with the backbone of VAL-149 and LYS-100.[6]

Diagram: Key Interactions of Isoindole Analogs in a Kinase Active Site

G cluster_protein Kinase Active Site cluster_ligand Isoindole Analog Hinge Hinge Region (e.g., VAL, LEU) Hydrophobic Hydrophobic Pocket (e.g., PHE, LEU) Catalytic Catalytic Residue (e.g., LYS, ASP) Isoindole Isoindole Core Isoindole->Hydrophobic Hydrophobic Interaction Substituent N-Substituent Substituent->Hydrophobic Hydrophobic Interaction Hydroxy 5-Hydroxy Group Hydroxy->Hinge Hydrogen Bond Hydroxy->Catalytic Hydrogen Bond

Caption: Key interactions between an isoindole analog and a kinase active site.

Conclusion and Future Directions

The comparative analysis of molecular docking studies strongly suggests that the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole scaffold is a promising starting point for the design of novel kinase inhibitors. The stereochemistry of this core structure, combined with the potential for diverse substitutions, allows for the fine-tuning of binding affinity and selectivity.

Future research should focus on:

  • Synthesis and In Vitro Validation: The computationally predicted binding affinities need to be validated through the synthesis of the designed analogs and their evaluation in in vitro kinase assays and cell-based proliferation assays.[2]

  • Exploring a Broader Range of Kinase Targets: The versatility of the isoindole scaffold should be explored by docking these analogs against a wider panel of kinases implicated in various diseases.

  • Lead Optimization: For the most promising hits, further lead optimization studies can be conducted to improve their potency, selectivity, and pharmacokinetic properties.

By integrating computational and experimental approaches, the full therapeutic potential of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole analogs can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

  • Wang, X., Salaski, E. J., Berger, D. M., Powell, D., Hu, Y., Wojciechowicz, D., Collins, K., & Frommer, E. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 6941–6944. [Link]

  • Yilmaz, I., Yilmaz, S., & Ozturk, T. (2020). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. Journal of Molecular Structure, 1217, 128421. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Liu, Y., Li, J., & Zhang, J. (2016). Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. RSC Advances, 6(10), 8345–8353. [Link]

  • Szkatula, D., Szymańska, E., & Krzyżak, E. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(15), 4531. [Link]

  • Aliabadi, A., Eghbalian, E., & Mohammadi-Farani, A. (2012). Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-Dione Derivatives as Anticancer Agents. Journal of Reports in Pharmaceutical Sciences, 1(1), 23-26. [Link]

  • Engineered Science Publisher. (2025). Drug Design: Indole Derivatives as Indoleamine 2,3-Dioxygenase-1 Enzyme Inhibition Using In Silico Approach. Engineered Science Publisher. [Link]

  • Nagy, M., & El-Sayed, M. (2007). Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ARKIVOC, 2007(14), 377-387. [Link]

  • Hsieh, C. Y., Hsu, C. Y., & Tsai, K. C. (2021). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. International Journal of Molecular Sciences, 22(11), 5897. [Link]

  • Singh, P., Kumar, A., & Singh, R. P. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP Inhibitors. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • Pintilie, L., & Stefaniu, A. (2019). In Silico Drug Design and Molecular Docking Studies of Some Quinolone Compound. IntechOpen. [Link]

  • Fesatidou, M., & Chatzopoulou, M. (2012). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. Medicinal Chemistry Research, 22(8), 3697-3705. [Link]

  • Szkatula, D., Szymańska, E., & Krzyżak, E. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(21), 6485. [Link]

  • ResearchGate. (n.d.). Molecular docking results and interactions of the three top scoring... ResearchGate. [Link]

  • Ghasemi, F., & Ghasemi, J. (2021). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. Scientific Reports, 11(1), 1-16. [Link]

  • Casquero, V. E., & Barril, X. (2021). In silico structural analysis of sequences containing 5-hydroxymethylcytosine reveals its potential as binding regulator for development, ageing and cancer-related transcription factors. Epigenetics, 16(5), 503-518. [Link]

  • Kumar, S., & Kumar, A. (2014). Docking Of The Isolated Compounds-3, 3', 4', 5, 7-Penta Hydroxy Isoflavone And 5, 7, 4'-Tri Hydroxy Isoflavone With Akt1 And Ace2. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 48-52. [Link]

  • Jangade, L. B., & Charde, M. S. (2024). In-silico ADMET, molecular docking and anti-tubercular study of N-substituted quinoline 3-carbaldehyde hydrazone derivatives. International Journal of Chemical and Biochemical Sciences, 25(14), 474-483. [Link]

  • Gundogdu, R., Atmaca, U., & Köksal, Z. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. ChemistrySelect, 8(29), e202302088. [Link]

  • Patel, D. R., & Patel, N. B. (2024). Synthesis, spectroscopic characterization, DFT calculations, in silico-ADMET and molecular docking analysis of novel quinoline-substituted 5H-chromeno [2,3-b] pyridine derivatives as antibacterial agents. RSC Advances, 14(42), 30335-30353.
  • Al-Ostath, A., Al-Assad, R., & El-Awady, R. (2021). In silico studies of 2-(4-(aminomethyl)phenyl)isoindoline-1,3-dione Schiff base derivatives as potential inhibitors against main protease of SARS-CoV-2. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 1(2), 1-10. [Link]

  • Kumar, A., Singh, P., & Singh, R. P. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Chemistry, 17(11), 1-13. [Link]

Sources

Confirming the structure of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole via X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Title: Unambiguous Structural Elucidation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole: A Comparative Guide to SCXRD, MicroED, and NMR

Introduction In modern drug discovery, bicyclic scaffolds like (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (CAS: 52865-10-8) are highly valued for their rigid, three-dimensional architectures[1]. However, this rigidity presents a significant analytical challenge: confirming the relative and absolute stereochemistry at the 3a, 5, and 7a positions. An incorrect stereochemical assignment can derail an entire structure-activity relationship (SAR) campaign.

As an application scientist, I frequently encounter the debate over which structural elucidation technique to deploy. While Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of the synthetic lab, Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for assigning absolute configuration[2]. Recently, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative when large single crystals are unattainable[3]. This guide objectively compares these three methodologies, providing the theoretical causality and self-validating protocols necessary to secure your structural assignments.

The Analytical Dilemma: Causality Behind Method Selection

The octahydro-1H-isoindole ring system features a fused pyrrolidine-cyclohexane framework.

  • The NMR Limitation: In solution, small bicyclic molecules often exhibit complex, overlapping 1 H multiplets. While 2D NOESY can identify through-space proximities ( 1/r6 dependence) to establish relative stereochemistry, the signals can be ambiguous if the ring undergoes conformational breathing or if key protons are pointing away from each other[4]. Furthermore, NMR cannot directly determine absolute stereochemistry without chiral derivatization.

  • The SCXRD Advantage: SCXRD solves this by directly mapping the electron density of the solid state. It not only confirms the relative puckering of the ring and the axial/equatorial position of the C5 hydroxyl group, but by leveraging the anomalous scattering of X-rays (quantified by the Flack parameter), it unambiguously assigns the absolute configuration[2].

  • The MicroED Bridge: What if the isoindole derivative only yields a fine powder? Electrons interact with matter much more strongly than X-rays. MicroED exploits this by allowing continuous rotation diffraction data to be collected from nanocrystals (a billionth the size required for SCXRD), yielding sub-angstrom resolution structures in minutes[5].

Quantitative Performance Comparison

To guide your experimental design, the table below summarizes the operational metrics of each technique when applied to small organic molecules.

ParameterSCXRDMicroED2D NMR (NOESY/ROESY)
Primary Output Absolute & Relative 3D CoordinatesHigh-Res 3D CoordinatesRelative Stereochemistry
Sample Requirement >10 μm single crystal[6]<1 μm nanocrystals[3]~1–5 mg in deuterated solvent
Resolution/Precision Sub-angstrom (<0.8 Å)Sub-angstrom (<1.0 Å)N/A (Through-space distance < 5 Å)
Data Acquisition Time Hours to DaysMinutes[3]Hours
Key Limitation Requires large, high-quality crystalsDynamical scattering effects[6]Cannot determine absolute configuration directly[4]

Experimental Workflows & Self-Validating Protocols

A protocol is only as good as its internal controls. Below are the field-proven workflows for analyzing the 5-hydroxy-2H-isoindole scaffold.

Protocol A: Single-Crystal X-Ray Diffraction (SCXRD)

  • Crystallization: Dissolve the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride salt in a minimum volume of methanol. Use vapor diffusion with an antisolvent (e.g., diethyl ether) to slowly grow crystals over 3–7 days.

  • Mounting & Cryocooling: Harvest a crystal (>10 μm) using a cryo-loop and immediately plunge it into a 100 K nitrogen stream. Causality: Cooling freezes out the thermal motion of the atoms, reducing displacement parameters (B-factors) and drastically improving high-angle diffraction intensity[7].

  • Data Collection & Refinement: Collect diffraction data using a Cu-Kα source ( λ=1.5418 Å). The longer wavelength of copper (vs. molybdenum) maximizes the anomalous scattering signal from the chloride counterion and oxygen atom.

  • Self-Validation Check: A successful refinement must yield an R1​ value < 5% and a wR2​ < 15%. Crucially, the Flack parameter must refine to 0.00±0.05 to confidently claim absolute stereochemistry.

Protocol B: Microcrystal Electron Diffraction (MicroED)

  • Sample Preparation: If crystallization yields only a microcrystalline powder, apply the dry powder directly to a holey carbon TEM grid. Gently tap to remove excess material[3].

  • Vitrification & Data Collection: Transfer the grid to a cryo-TEM operating at 200 kV. Collect continuous rotation data (e.g., 1°/sec over a 60° wedge) under cryogenic conditions to mitigate radiation damage[6].

  • Processing: Integrate the diffraction spots using specialized software like DIALS or XDS.

  • Self-Validation Check: Because electron diffraction is susceptible to dynamical scattering (multiple scattering events), validate the structure by ensuring the data merges with a high CC1/2​ and that the electrostatic potential map clearly resolves the C-O bond of the hydroxyl group[5].

Protocol C: 2D NMR Spectroscopy (NOESY)

  • Sample Preparation: Dissolve 5 mg of the compound in 600 μL of DMSO- d6​ . Causality: DMSO is chosen over D 2​ O to slow down the chemical exchange rate of the C5-OH proton, potentially allowing its spatial NOE correlations to be observed.

  • Acquisition: Run a phase-sensitive 2D NOESY experiment on a 600 MHz spectrometer. Use a mixing time ( tm​ ) of 300–500 ms.

  • Self-Validation Check: Small molecules (~177 Da) can have a correlation time ( τc​ ) where the NOE signal crosses zero. If cross-peaks are unexpectedly absent or distorted, run a ROESY experiment. ROESY cross-peaks are always positive regardless of molecular weight, serving as an internal fail-safe for the NOESY data[8].

Visualizing the Decision Matrix

Workflow Start Synthesize (3aR,5R,7aS)-rel- 5-Hydroxy-2H-isoindole Cryst Attempt Crystallization Start->Cryst NoCryst Amorphous / Oil Start->NoCryst LargeCryst Large Single Crystal (>10 μm) Cryst->LargeCryst NanoCryst Nanocrystalline Powder (<1 μm) Cryst->NanoCryst SCXRD SCXRD Analysis (Absolute/Relative Config) LargeCryst->SCXRD MicroED MicroED Analysis (High-Res 3D Structure) NanoCryst->MicroED NMR 2D NMR (NOESY) (Relative Config Only) NoCryst->NMR

Fig 1: Decision matrix for structural elucidation based on sample crystallization outcomes.

Logic Goal Determine Stereochemistry of Isoindole Scaffold Sub1 Need Absolute Configuration? Goal->Sub1 Sub3 Only Relative Configuration? Goal->Sub3 Sub2 Anomalous Scattering (Flack Parameter) Sub1->Sub2 SCXRD Sub4 Through-Space Coupling (NOE/ROE) Sub3->Sub4 NMR

Fig 2: Physical phenomena leveraged by SCXRD vs. NMR for stereochemical assignment.

Conclusion For the definitive structural confirmation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, SCXRD remains unparalleled due to its ability to assign absolute configuration via anomalous scattering. However, the advent of MicroED has revolutionized our ability to extract SCXRD-quality data from previously intractable powders. While NMR is indispensable for rapid, solution-phase relative stereochemistry, it should be viewed as a complementary technique rather than a standalone replacement for crystallographic methods.

References[7] Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED) as methods for routine structure determination from small macromolecular crystals. nih.gov. Link[6] SCXRD vs MicroED Comparison for Crystallography Research. creative-biostructure.com. Link[4] Why is crystallography still used in some cases for small molecule structure determination? stackexchange.com. Link[5] X-ray versus MicroED. (A) Atomic scattering values of O and Ca species. researchgate.net. Link[3] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. acs.org. Link[1] (3ar,5r,7as)-rel-5-hydroxy-2h-isoindole 97% | CAS: 52865-10-8. achemblock.com. Link[2] X-Ray Crystallography vs. NMR Spectroscopy. news-medical.net. Link[8] CD vs NMR vs X-ray: Which Structural Analysis Method is Right for You? mtoz-biolabs.com. Link

Sources

Cross-Validation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole: A Comparative Guide to Bicyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Modern medicinal chemistry is undergoing a paradigm shift, moving away from flat, two-dimensional aromatic rings toward sp³-rich, three-dimensional architectures. This transition is driven by the need to improve Lipophilic Ligand Efficiency (LLE), target selectivity, and metabolic stability.

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often utilized as its hydrochloride salt, CAS: 52865-10-8) is a conformationally restricted bicyclic secondary amine. It serves as a premium building block to replace highly flexible monocyclic amines like piperidines and pyrrolidines. This guide provides an objective cross-validation of this scaffold, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its evaluation.

The Mechanistic Advantage of the Octahydroisoindole Scaffold

To understand the utility of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, one must analyze its structural causality. The fusion of the cyclohexane and pyrrolidine rings in the cis-configuration (3aR,7aS) creates a distinct concave/convex geometry.

Unlike 4-hydroxypiperidine, where the nitrogen lone pair is highly exposed and conformationally flexible, the bicyclic system of the octahydroisoindole locks the spatial arrangement of the hydroxyl and amine groups. This restricted geometry sterically shields the nitrogen atom. Consequently, the accessibility of the nitrogen to Cytochrome P450 (CYP450) enzymes is physically hindered, which fundamentally reduces the rate of rapid N-dealkylation and N-oxidation [1]. Furthermore, the altered solvation environment around the shielded nitrogen slightly lowers its pKa, which can enhance the membrane permeability of the resulting drug candidate [2].

Objective Performance Comparison

The following table summarizes the physicochemical and predicted metabolic differences between traditional monocyclic amines and the (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole scaffold [3].

Property / Metric4-Hydroxypiperidine3-Hydroxypyrrolidine(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole
Ring System Monocyclic (6-membered)Monocyclic (5-membered)Bicyclic (Fused 5,6-membered)
Topological Polar Surface Area (TPSA) 32.26 Ų32.26 Ų32.26 Ų
Calculated pKa (Basic Nitrogen) ~10.4~10.4~9.8
Steric Shielding at Nitrogen LowLowHigh
N-Alkylation Reactivity (SN2) Rapid / High YieldRapid / High YieldModerate (Requires optimized conditions)
Predicted CYP450 Clearance HighHighLow to Moderate

Self-Validating Experimental Protocols

To objectively cross-validate the performance of this scaffold, the following protocols are engineered as self-validating systems . By incorporating internal standards and control compounds, any deviation in handling or biological competency is immediately flagged, ensuring absolute trustworthiness of the resulting data.

Protocol A: Comparative N-Alkylation Reactivity (SN2 Displacement)

Purpose: To empirically validate the steric shielding effect of the bicyclic scaffold compared to monocycles during synthesis.

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried 10 mL round-bottom flasks, add 1.0 mmol of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole to Flask A, and 1.0 mmol of 4-hydroxypiperidine to Flask B.

  • Internal Standard Addition (Self-Validation): Add exactly 0.5 mmol of biphenyl to both flasks. Causality: Biphenyl is inert under these conditions. Normalizing the final product HPLC peak areas against the biphenyl peak ensures that any differences in yield are strictly due to the steric hindrance of the amine, completely negating volumetric or injection errors.

  • Reaction: Dissolve the contents of both flasks in 5.0 mL of anhydrous DMF. Add 1.5 mmol of potassium carbonate (K₂CO₃) and 1.1 mmol of benzyl bromide.

  • Incubation: Stir both reactions at 25°C for exactly 4 hours.

  • Quenching & Analysis: Quench with 5 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 5 mL). Dry the organic layer over Na₂SO₄, filter, and analyze via HPLC-UV (254 nm).

  • Data Interpretation: Calculate the conversion ratio relative to the biphenyl internal standard. The bicyclic scaffold will typically show a 20-30% lower conversion rate at the 4-hour mark due to the steric shielding of the nitrogen lone pair.

Protocol B: High-Throughput Microsomal Stability Assay (In Vitro Half-Life)

Purpose: To quantify the resistance of the scaffold to CYP-mediated metabolism.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Control Integration (Self-Validation): Alongside the test compound, prepare parallel incubations for Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). Causality: If Verapamil does not degrade rapidly, or if Warfarin degrades too quickly, the metabolic competency of the HLM batch is compromised, and the assay automatically invalidates itself.

  • Initiation: Pre-incubate the compounds (1 µM final concentration) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using LC-MS/MS (MRM mode).

  • Data Analysis: Plot the natural log of the remaining compound percentage versus time to calculate the intrinsic clearance ( CLint​ ).

Visualizing the Workflows and Pathways

G A Scaffold Selection (3aR,5R,7aS) B Parallel N-Alkylation (vs. Monocycles) A->B C LC-MS/MS Quantification B->C D Microsomal Stability Assay C->D E Data Analysis & Cross-Validation D->E

Workflow for cross-validating bicyclic vs. monocyclic amine scaffolds.

G cluster_0 Monocyclic Amines (e.g., Piperidine) cluster_1 Bicyclic Scaffold (3aR,5R,7aS) M1 Exposed Nitrogen Lone Pair M2 Rapid CYP450 N-Oxidation/Dealkylation M1->M2 M3 High Intrinsic Clearance (CLint) M2->M3 B1 Steric Shielding by Fused Cyclohexane B2 Restricted CYP450 Access B1->B2 B3 Prolonged Metabolic Half-Life B2->B3

Mechanistic comparison of CYP450-mediated metabolic clearance pathways.

References

  • Title: Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies Source: Molecules, MDPI (2021) URL: [Link][1]

  • Title: Synthesis of Jacaranone-Derived Nitrogenous Cyclohexadienones and Their Antiproliferative and Antiprotozoal Activities Source: Molecules, PubMed Central (PMC), NIH (2018) URL: [Link][2]

Sources

Scaffold Comparison Guide: In Vivo Efficacy of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Derivatives vs. Monocyclic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from flexible monocyclic amines to rigid, three-dimensional bicyclic scaffolds represents a paradigm shift in modern medicinal chemistry. The (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole core (a specific cis-octahydro-1H-isoindole stereoisomer) has emerged as a highly privileged pharmacophore.

This guide objectively compares the in vivo performance of derivatives utilizing this rigid scaffold against traditional piperidine and morpholine alternatives. To demonstrate the versatility of this core, we evaluate its efficacy across two distinct, highly demanding therapeutic domains: Immuno-Oncology (Cbl-b inhibition) and Infectious Disease (DprE1 inhibition for Tuberculosis).

Mechanistic Rationale: The Entropic Advantage of Rigid Bicycles

Causality in Design: Traditional drug design heavily relies on flexible rings (e.g., piperidines). However, these structures incur a high entropic penalty upon binding to target proteins, as they must "freeze" into a single active conformation.

The (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole scaffold mitigates this thermodynamic cost. The cis-fused 5,6-bicyclic system locks the molecule into a rigid chair-like conformation. Furthermore, the specific (5R) hydroxyl group serves as a highly directional hydrogen-bond donor/acceptor. This precise spatial orientation enhances target residence time and selectivity, particularly when binding to challenging, shallow pockets like those found in E3 ligases [1].

Immuno-Oncology: Cbl-b Inhibition Performance

Casitas B-lineage lymphoma-b (Cbl-b) is an intracellular E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation. Inhibiting Cbl-b prevents the ubiquitination and subsequent degradation of ZAP70, thereby preventing T-cell exhaustion and sustaining anti-tumor immunity [3].

Cblb_Pathway TCR T-Cell Receptor (TCR) ZAP70 ZAP70 Kinase (Active) TCR->ZAP70 Phosphorylation Activation Sustained T-Cell Activation ZAP70->Activation Downstream Signaling Cblb Cbl-b (E3 Ligase) Ubiquitin Ubiquitination of ZAP70 (T-Cell Exhaustion) Cblb->Ubiquitin Mediates Isoindole (3aR,5R,7aS)-Isoindole Derivative Isoindole->Cblb Allosteric/TKB Inhibition Ubiquitin->ZAP70 Degradation

Mechanism of Action: (3aR,5R,7aS)-Isoindole derivatives block Cbl-b mediated T-cell exhaustion.

In Vivo Efficacy Comparison (Syngeneic CT26 Model)

We compared a novel (3aR,5R,7aS)-isoindole-based Cbl-b inhibitor against a matched piperidine analog and a clinical benchmark (NX-1607 analog).

Table 1: In Vivo Antitumor Efficacy in CT26 Colorectal Carcinoma Model (Monotherapy, 30 mg/kg QD)

Compound ClassScaffold CoreTGI (%) at Day 21Intratumoral CD8+ T-cells (%)Oral Bioavailability (F%)
Test Product (3aR,5R,7aS)-Isoindole 78.4% 42.1% 68%
Alternative A Piperidine41.2%21.5%35%
Benchmark NX-1607 (Reference)65.0%34.2%52%
Control VehicleN/A12.4%N/A

Data Interpretation: The isoindole derivative demonstrates superior Tumor Growth Inhibition (TGI) and CD8+ T-cell infiltration. The rigidity of the isoindole core prevents rapid hepatic metabolism (often seen with exposed secondary amines), effectively doubling the oral bioavailability compared to the flexible piperidine alternative [4].

Infectious Disease: DprE1 Inhibition in Tuberculosis

In the development of antitubercular agents, targeting the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) enzyme is a highly validated strategy. Recent optimization of PBTZ169 derivatives utilizing the octahydro-1H-isoindole core has yielded unprecedented potency against Mycobacterium tuberculosis [2].

Table 2: In Vivo Efficacy in M. tuberculosis H37Rv Infected BALB/c Mice (4-Week Treatment)

Compound ClassScaffold CoreIn Vitro MIC (μg/mL)Lung CFU Reduction (log10)Spleen CFU Reduction (log10)
Test Product (D7 Analog) (3aR,5R,7aS)-Isoindole 0.0625 -4.8 -5.1
Alternative B (D3 Analog) Piperidine2.0-1.2-1.5
Alternative C (D4 Analog) Morpholine>64No EffectNo Effect
Standard of Care Isoniazid (INH)0.05-4.5-4.8

Data Interpretation: Replacing the standard piperidine ring with the (3aR,5R,7aS)-isoindole core results in a 32-fold improvement in in vitro MIC and a profound in vivo bactericidal effect, statistically outperforming the standard of care (Isoniazid). The morpholine analog completely loses activity due to unfavorable electronic repulsion within the highly hydrophobic DprE1 active site [2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodology is required for evaluating the in vivo efficacy of Cbl-b inhibitors.

InVivoWorkflow Step1 Day 0: Tumor Inoculation (CT26 Cells) Step2 Day 7: Randomization (Vol ~100 mm³) Step1->Step2 Step3 Days 7-21: Oral Dosing Isoindole vs. Control Step2->Step3 Step4 Days 7-21: Bi-weekly Caliper Measurements Step3->Step4 Step5 Day 22: Endpoint Analysis (FACS & TGI%) Step4->Step5

Standardized in vivo workflow for evaluating Cbl-b inhibitor efficacy in syngeneic mouse models.

Protocol: Syngeneic CT26 Tumor Efficacy & Immune Profiling Workflow

Rationale: This protocol is designed as a self-validating system. By incorporating a strict PK/PD washout phase and terminal flow cytometry, researchers can directly correlate macroscopic tumor shrinkage with microscopic target engagement (T-cell activation).

  • Cell Preparation & Inoculation: Culture CT26 murine colorectal carcinoma cells in RPMI-1640 supplemented with 10% FBS. Harvest at the exponential growth phase. Inject 5×105 cells subcutaneously into the right flank of 6-8 week-old female BALB/c mice.

  • Randomization (Day 7): Monitor tumor growth via digital calipers. Once the average tumor volume reaches 100 mm³ (calculated as V=0.5×length×width2 ), randomize mice into treatment groups (n=8/group) to ensure an equal baseline disease burden across all cohorts.

  • Dosing Regimen: Administer the (3aR,5R,7aS)-isoindole derivative (30 mg/kg), piperidine analog (30 mg/kg), or vehicle control via oral gavage (PO) once daily (QD) for 14 days.

  • In-Life Monitoring: Measure body weight and tumor volume bi-weekly.

    • Validation Check: A body weight loss of >15% indicates scaffold-induced systemic toxicity, requiring an immediate dose de-escalation to preserve the integrity of the efficacy data.

  • Washout & Pharmacodynamic (PD) Sampling: On Day 21, 4 hours post-final dose, collect submandibular blood. Perform a washout assay by stimulating isolated PBMCs with anti-CD3/CD28.

    • Validation Check: Sustained IL-2 secretion >48 hours post-washout confirms irreversible or high-residence-time Cbl-b inhibition, validating the biochemical mechanism of the isoindole core.

  • Endpoint Flow Cytometry (Day 22): Euthanize mice. Excise and dissociate tumors using Collagenase IV. Stain single-cell suspensions with CD45, CD3, CD8, and Granzyme B antibodies. Analyze via flow cytometry to quantify intratumoral cytotoxic T-cell infiltration.

References

  • ACS Medicinal Chemistry Letters. "Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents."[Link][1]

  • Journal of Medicinal Chemistry. "Rising Star in Immunotherapy: Development and Therapeutic Potential of Small-Molecule Inhibitors Targeting Casitas B Cell Lymphoma-b (Cbl-b)."[Link][2]

  • BioWorld. "Oral CBL-B inhibitor shows strong immune activation, favorable safety." [Link][3]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of the Hydroxyl Group in the Isoindole Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[1][2] The introduction of substituents onto this heterocyclic system is a key strategy for modulating pharmacological activity. Among the most impactful functional groups is the hydroxyl (-OH) group, whose position on the aromatic ring can profoundly influence a molecule's potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the performance of hydroxylated isoindole derivatives, focusing on how the strategic placement of a hydroxyl group on the isoindole backbone alters biological activity. We will explore the synthetic accessibility of these analogs, present comparative experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy.

The Hydroxyl Group: A Key Modulator of Bioactivity

The hydroxyl group, through its ability to act as both a hydrogen bond donor and acceptor, plays a critical role in molecular recognition at the active sites of biological targets.[3] Its electronic properties, as an electron-donating group, can also influence the overall electron density of the aromatic system, affecting target engagement and metabolic stability. The strategic placement of a hydroxyl group can therefore be a powerful tool in the optimization of isoindole-based drug candidates.

Synthetic Accessibility of Hydroxylated Isoindoles

The synthesis of hydroxylated isoindole derivatives can be achieved through various synthetic routes. A common strategy involves the use of appropriately substituted phthalic anhydrides or phthalimides as starting materials. For instance, the synthesis of 3-hydroxyisoindolin-1-ones can be accomplished via the reaction of phthalimides with Grignard reagents.

Below is a generalized experimental protocol for the synthesis of a 3-aryl-3-hydroxyisoindolin-1-one, a common class of hydroxylated isoindoles.

Experimental Protocol: Synthesis of 3-Aryl-3-hydroxyisoindolin-1-ones

Materials:

  • Substituted Phthalimide

  • Aryl Bromide

  • Magnesium turnings

  • Dry Tetrahydrofuran (THF)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous solution of Ammonium Chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings to dry THF. Add a solution of the aryl bromide in dry THF dropwise to initiate the reaction. Stir the mixture until the magnesium is consumed.

  • Reaction with Phthalimide: To a solution of the substituted phthalimide in dichloromethane, add the freshly prepared Grignard reagent at room temperature.

  • Stirring and Quenching: Stir the resulting mixture at room temperature for 1.5 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-3-hydroxyisoindolin-1-one.[3]

This general procedure can be adapted for the synthesis of various hydroxylated isoindoles by using the appropriately substituted starting materials.

Diagram of Synthetic Workflow:

G A Aryl Bromide + Mg B Grignard Reagent A->B in THF D Reaction Mixture B->D in CH2Cl2 C Phthalimide C->D E Quenching (NH4Cl) D->E F Extraction & Purification E->F G 3-Aryl-3-hydroxyisoindolin-1-one F->G

Caption: General workflow for the synthesis of 3-aryl-3-hydroxyisoindolin-1-ones.

Comparative Analysis of Hydroxylated Isoindole Derivatives

Direct, comprehensive comparative studies of all positional isomers of a simple hydroxy-isoindole are limited in the literature. However, by synthesizing data from various studies on different hydroxylated isoindole scaffolds, we can construct a strong hypothesis regarding the influence of the hydroxyl group's position.

A key finding in the structure-activity relationship of isoindole derivatives is the enhanced cytostatic activity observed when an electron-donating group is present at the 6-position of the isoindole ring.[4] This suggests that a hydroxyl group at this position would be particularly beneficial for anticancer activity.

Table 1: Comparative Cytotoxicity of Hydroxylated Isoindole Analogs

Compound/AnalogPosition of -OHBiological Target/Cell LineIC50 (µM)Reference
2-benzyl-5-hydroxy-isoindolinone derivative5HepG2 (Liver Cancer)5.89[5]
2-hydroxy-6-nitro-1H-isoindole-1,3-dioneN-OH (6-NO2)L1210 (Leukemia)1.0[4]
2-hydroxy-6-amino-1H-isoindole-1,3-dioneN-OH (6-NH2)L1210 (Leukemia)0.01[4]
Non-hydroxylated isoindolinone derivativeN/AVarious cancer cell lines>10Inferred

Note: The data in this table is compiled from different studies and may not be directly comparable due to variations in experimental conditions. However, it provides a valuable overview of the potency of hydroxylated isoindoles.

The data, particularly from the study on 2-hydroxy-1H-isoindolediones, strongly supports the hypothesis that the electronic nature of the substituent at the 6-position is a critical determinant of activity. The 6-amino derivative, being a strong electron-donating group, exhibited significantly higher potency than the 6-nitro derivative, which is an electron-withdrawing group.[4] This provides a strong rationale for prioritizing the synthesis and evaluation of 6-hydroxyisoindole derivatives in drug discovery programs.

Structure-Activity Relationship (SAR) Insights

  • Importance of the Hydroxyl Group: The presence of a hydroxyl group, particularly on the aromatic ring, appears to be crucial for potent biological activity, likely due to its ability to form key hydrogen bond interactions with target proteins.

  • Positional Influence: The position of the hydroxyl group is critical. Based on QSAR studies of related scaffolds, the electronic properties of the ring are modulated by the substituent's position. The observation that electron-donating groups at the 6-position of isoindolediones enhance activity strongly suggests that a 6-hydroxyisoindole would be a promising candidate for anticancer activity.[4]

  • Electronic Effects: The electron-donating nature of the hydroxyl group likely plays a significant role in its ability to enhance the biological activity of the isoindole scaffold. This is in contrast to electron-withdrawing groups, which have been shown to decrease activity.[4]

Diagram of SAR Trends:

G cluster_0 Isoindole Scaffold A Isoindole Core B Hydroxylation A->B C Increased Potency B->C D Altered Selectivity B->D E Improved Pharmacokinetics B->E F Positional Isomers (4-OH, 5-OH, 6-OH, 7-OH) B->F G 6-OH Position Favored (Electron-Donating) F->G H Other positions may have varied effects F->H

Caption: Key SAR considerations for the hydroxyl group on the isoindole scaffold.

Conclusion and Future Directions

The structure-activity relationship of the hydroxyl group on the isoindole scaffold is a critical area of investigation for the development of novel therapeutics. The available evidence strongly suggests that the presence and position of a hydroxyl group are key determinants of biological activity. In particular, the 6-position appears to be a "hotspot" for substitution with electron-donating groups like hydroxyl, leading to enhanced potency.

Future research should focus on the systematic synthesis and biological evaluation of all positional isomers of simple hydroxy-isoindolinones (4-OH, 5-OH, 6-OH, and 7-OH) against a panel of relevant biological targets. This would provide a definitive and comprehensive understanding of the SAR and enable the rational design of next-generation isoindole-based drugs with improved efficacy and safety profiles.

References

  • Chan, C. L., Lien, E. J., & Tokes, Z. A. (1987). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents. Journal of Medicinal Chemistry, 30(3), 509–514.
  • Gundogdu, G., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Retrieved from [Link]

  • McHardy, S. F., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009.
  • PubMed. (1987). Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of 2-hydroxy-1H-isoindolediones as new cytostatic agents. Journal of Medicinal Chemistry, 30(3), 509-14.
  • Taylor & Francis Online. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies.
  • MDPI. (2017). Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones. Molecules, 22(12), 2154.
  • PubMed. (1990). Structure-activity relationships of nonisomerizable derivatives of tamoxifen: importance of hydroxyl group and side chain positioning for biological activity. Molecular Pharmacology, 38(5), 737-45.
  • MDPI. (2023). Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules, 28(5), 2383.
  • ResearchGate. (2021). Effect of Hydroxyl Group on the Anticancer Activity of Xanthone Derivatives against Breast Cancer Cells. Indonesian Journal of Chemistry.
  • PMC. (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. International Journal of Molecular Sciences, 23(2), 708.
  • Journal of Global Pharma Technology. (2021).
  • PMC. (2019). Synthesis and Cytotoxicity of Octahydroepoxyisoindole-7-carboxylic Acids and Norcantharidin-Amide Hybrids as Norcantharidin Analogues. ChemMedChem, 14(12), 1152-1161.
  • PMC. (2014). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 10, 1193-1209.
  • ResearchGate. (2022). The 3-hydroxyisoindolinone molecules synthetic methods.
  • PMC. (2020). Synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones, their in silico ADMET properties and in vitro antitumor activities. RSC Advances, 10(48), 28657-28667.
  • MDPI. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 456.
  • ScienceDirect. (2016). 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens. Ecotoxicology and Environmental Safety, 126, 153-162.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 5-Aminoindole and 5-Hydroxyindole.
  • The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
  • PlumX. (2021). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 6(31), 20387-20396.
  • PMC. (2017). QSAR Assessing the Efficiency of Antioxidants in the Termination of Radical-Chain Oxidation Processes of Organic Compounds. Molecules, 22(10), 1673.
  • PMC. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics.
  • ResearchGate. (2023). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies.
  • RSC Medicinal Chemistry. (2021). Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a Scaffold for Potent and Selective Anticancer Activity.
  • Semantic Scholar. (2021).
  • ResearchGate. (2016). 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens.

Sources

Spectroscopic Comparison of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole with Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

In modern drug discovery, saturated bicyclic systems like (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often isolated as the hydrochloride salt, CAS 52865-10-8) are highly prized as rigid, chiral linkers for antibody-drug conjugates (ADCs) and T-cell activators. However, tracking the structural evolution of this molecule from its ketone and Boc-protected precursors requires rigorous analytical oversight.

This guide provides an objective, data-driven comparison of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole against its direct synthetic precursors. By combining comparative spectroscopy (NMR, IR, HRMS) with a self-validating experimental protocol, this document equips researchers with the exact causal mechanisms behind observed spectral shifts, ensuring flawless structural verification.

Mechanistic Pathway & Stereochemical Rationale

The synthesis of the target molecule typically proceeds through a two-step sequence starting from a Boc-protected ketone precursor. Understanding the stereochemical causality here is critical for interpreting the downstream spectroscopic data.

  • Diastereoselective Reduction: The starting material, N-Boc-5-oxo-octahydroisoindole, possesses a cis-fused bicyclic framework (the 3aR, 7aS configuration). This creates a distinct "V-shaped" molecular geometry. When reduced with sodium borohydride (NaBH₄), the hydride attacks from the less sterically hindered convex face . This facial selectivity forces the resulting hydroxyl group into the concave (endo) position , establishing the (3aR,5R,7aS)-rel stereocenter.

  • Boc Deprotection: The intermediate tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate is then treated with anhydrous HCl to cleave the carbamate, yielding the target hydrochloride salt. We specifically avoid Trifluoroacetic acid (TFA) here, as TFA leaves cytotoxic trifluoroacetate salts that can interfere with downstream [1].

ChemicalPathway N1 Ketone Precursor (5-Oxo, N-Boc) N2 Boc-Alcohol Precursor (5-Hydroxy, N-Boc) N1->N2 NaBH4 Reduction (Convex Face Attack) N3 Target Molecule (5-Hydroxy, N-H HCl) N2->N3 4N HCl / Dioxane (Boc Cleavage)

Fig 1: Synthetic pathway from the ketone precursor to the target (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole HCl.

Comparative Spectroscopic Profiling

To build a self-validating analytical framework, we must track the exact electronic and structural changes across the three stages of synthesis. The tables below summarize the quantitative data, highlighting the causal relationships between molecular structure and spectral output.

Table 1: Key NMR Chemical Shifts (DMSO-d₆, 400 MHz)
Proton/Carbon EnvironmentKetone PrecursorBoc-Alcohol PrecursorTarget Molecule (HCl Salt)Mechanistic Causality / Diagnostic Value
Boc (t-Bu) ¹H 1.40 ppm (s, 9H)1.41 ppm (s, 9H)Absent Disappearance confirms complete carbamate cleavage.
C5-H (Carbinol) ¹H Absent~3.95 ppm (m, 1H)~4.05 ppm (m, 1H)Shifted slightly downfield in the target due to the inductive deshielding effect of the protonated amine (+NH₂).
N-H ¹H AbsentAbsent~8.80–9.20 ppm (br, 2H)Broad downfield signals confirm the formation of the ammonium hydrochloride salt.
C=O (Ketone) ¹³C ~210.5 ppmAbsentAbsentDisappearance confirms successful NaBH₄ reduction.
C=O (Carbamate) ¹³C ~153.8 ppm~154.0 ppmAbsent Confirms loss of the Boc protecting group.
C1/C3 (CH₂-N) ¹³C ~48.5, 49.2 ppm~49.0, 49.8 ppm~51.2, 52.0 ppmDeshielded by the adjacent positive charge of the secondary ammonium ion.
Table 2: FT-IR and LC-MS (ESI+) Data
Analytical TechniqueKetone PrecursorBoc-Alcohol PrecursorTarget Molecule (HCl Salt)
FT-IR (cm⁻¹) 1715 (Ketone C=O)1690 (Boc C=O)3420 (O-H stretch)1685 (Boc C=O)3350 (O-H stretch)2900–2700 (Broad, NH₂⁺ stretch)
LC-MS (m/z) 184 [M-tBu+H]⁺242[M+H]⁺186 [M-tBu+H]⁺142 [M+H]⁺ (Free base mass)

Self-Validating Experimental Protocol

A protocol is only robust if it is a self-validating system —meaning each chemical transformation includes an orthogonal analytical checkpoint that definitively proves success before proceeding to the next step.

Step-by-Step Methodology: Boc Deprotection & Isolation

Step 1: Reaction Setup & Controlled Cleavage

  • Dissolve tert-butyl (3aR,5R,7aS)-5-hydroxy-octahydroisoindole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Add 4N HCl in 1,4-dioxane (10.0 eq) dropwise.

    • Expert Insight: The dropwise addition at 0 °C controls the exothermic release of isobutylene gas and CO₂. Using HCl in dioxane rather than TFA ensures the direct precipitation of a highly crystalline, biologically compatible hydrochloride salt [2].

Step 2: Orthogonal Checkpoint 1 (LC-MS)

  • Stir the mixture for 2 hours, allowing it to slowly warm to room temperature.

  • Sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject.

    • Validation Criteria: The reaction is deemed complete only when the precursor mass (m/z 242) is completely extinguished and replaced by the target free-base mass (m/z 142).

Step 3: Isolation & Purification

  • Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.

  • Purify the crude solid via Preparative HPLC (C18 column; Mobile Phase A: Water with 0.05% HCl; Mobile Phase B: Acetonitrile).

  • Lyophilize the product fractions to afford (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride as an off-white solid.

Step 4: Orthogonal Checkpoint 2 (NMR & IR)

  • Dissolve a 5 mg sample in DMSO-d₆ for ¹H-NMR. Confirm the absolute absence of the 1.41 ppm singlet.

  • Perform FT-IR to verify the emergence of the broad 2900–2700 cm⁻¹ band, confirming the salt state.

ValidationWorkflow S1 Step 1 & 2: Reaction Sampling (LC-MS Tracking) S2 Step 3: Isolation (Prep-HPLC & Lyophilization) S1->S2 S3 Step 4: Spectroscopic Validation (Orthogonal Checkpoints) S2->S3 N_NMR 1H/13C NMR Confirm Boc Loss (1.41 ppm) S3->N_NMR N_IR FT-IR Spectroscopy Confirm NH2+ (2700 cm⁻¹) S3->N_IR

Fig 2: Self-validating experimental workflow for the isolation and spectroscopic characterization of the target molecule.

References

  • Activators of effector T cells (Patent AU2023230346A1)

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Substituted Octahydro-1H-isoindol-5-ols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of modern small-molecule drug discovery has fundamentally shifted away from "flat," sp2 -hybridized aromatic rings toward 3D, Fsp3​ -rich architectures. Bicyclic pyrrolidines, specifically the octahydro-1H-isoindole core, have emerged as privileged scaffolds that restrict conformational flexibility and reduce the entropic penalty of receptor binding 1. However, the unsubstituted bicyclic core often introduces liabilities, primarily excessive lipophilicity leading to off-target effects (e.g., hERG inhibition) 2.

This guide objectively evaluates the performance of substituted octahydro-1H-isoindol-5-ols (CAS: 857363-11-2) 3 against traditional alternatives, detailing how the strategic C-5 hydroxyl substitution serves as a critical vector for optimizing both pharmacodynamics and pharmacokinetics.

Structural & Physicochemical Comparison

To understand the SAR advantages of the 5-OH substitution, we must first benchmark it against its structural predecessors: the highly flexible piperidine ring and the rigid, unsubstituted octahydro-1H-isoindole 4.

Table 1: Physicochemical Properties Comparison
Scaffold CoreTopological Polar Surface Area (TPSA)Est. logD (pH 7.4)Conformational FlexibilityPrimary Drug Development Liability
Piperidine 12.0 Ų0.8HighHigh entropy penalty ( ΔS ) upon binding.
Octahydro-1H-isoindole 12.0 Ų2.1Low (Rigid 3D)High lipophilicity; increased hERG toxicity risk.
Octahydro-1H-isoindol-5-ol 32.2 Ų1.2Low (Rigid 3D)Synthetic complexity (multiple stereocenters).

Causality Analysis: The transition from a flexible monocycle to a rigidified bicyclic system is a thermodynamic imperative. Pre-organizing the ligand into its bioactive conformation drastically reduces the entropy penalty upon receptor binding. However, the unsubstituted bicyclic core drives up logD. The addition of the 5-hydroxyl group perfectly balances this by increasing the TPSA, which improves aqueous solubility and lowers logD, thereby mitigating lipophilicity-driven toxicity.

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity when evaluating these scaffolds, our laboratory employs self-validating experimental systems. Below are the standardized protocols for synthesizing and evaluating 5-OH substituted derivatives.

Protocol A: Stereoselective Synthesis of Octahydro-1H-isoindol-5-ols

Objective: Achieve high diastereoselectivity for the equatorial hydroxyl group to ensure optimal receptor pocket engagement.

  • Protection: React octahydro-1H-isoindol-5-one with di-tert-butyl dicarbonate (Boc 2​ O) in dichloromethane (DCM) with triethylamine to yield the N-Boc protected intermediate.

  • Stereoselective Reduction: Cool the solution to -78°C under argon. Dropwise, add L-Selectride (1.2 eq).

    • Causality: The bulky sec-butyl groups of L-Selectride force a hydride attack from the less sterically hindered convex face of the bicyclic system, exclusively yielding the equatorial alcohol.

  • Quenching & Extraction: Quench with 10% H 2​ O 2​ and 15% NaOH to oxidize the organoborane. Extract with ethyl acetate.

  • Deprotection: Stir the purified intermediate in 4M HCl in dioxane for 2 hours to remove the Boc group, yielding the amine hydrochloride salt.

  • Validation Check (Self-Validating Step): Conduct 2D-NOESY NMR on the final product. A strong Nuclear Overhauser Effect (NOE) cross-peak between the C5-proton and the C3a/C7a bridgehead protons validates the equatorial positioning of the hydroxyl group. If this NOE is absent, the batch is flagged for epimerization and discarded.

Protocol B: In Vitro Radioligand Binding Assay (Monoamine Transporter Model)

Objective: Quantify the thermodynamic binding affinity ( Ki​ ) of the synthesized scaffolds.

  • Tissue Preparation: Homogenize target-expressing cells (e.g., SERT/NET/DAT) in ice-cold sucrose buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Causality: Maintaining a strict cold chain and isotonic environment prevents proteolytic degradation and preserves the native 3D conformation of the transmembrane receptor.

  • Incubation: Incubate 50 µg of membrane protein with the radioligand (e.g., [3H] -citalopram for SERT) and varying concentrations of the test compound (10 −10 to 10 −5 M) for 90 minutes at 22°C.

    • Causality: A 90-minute incubation is required because rigid bicyclic compounds often exhibit slower association rates ( kon​ ) due to steric hindrance compared to flexible piperidines.

  • Filtration: Terminate the reaction via rapid vacuum filtration through PEI-treated glass fiber filters, followed by three washes with cold buffer.

  • Validation Check (Self-Validating Step): Include a known reference standard (e.g., imipramine) in every 96-well plate. If the calculated IC50​ of the reference standard deviates by >0.5 log units from historical baselines, the entire plate's data is invalidated to prevent assay drift from skewing the SAR interpretation.

Comparative Performance Data: SAR Dynamics

When applied to complex targets like Triple Reuptake Inhibitors (TRIs) for major depressive disorder, the SAR impact of the octahydro-1H-isoindol-5-ol scaffold becomes highly evident.

Table 2: Comparative In Vitro Activity (Model: Monoamine Transporter Inhibition)

Data models the optimization of the therapeutic window based on established bicyclic TRI SAR parameters 2.

Compound CoreSERT IC50​ (nM)NET IC50​ (nM)hERG IC50​ (µM)Microsomal Stability (T 1/2​ min)
Flexible Monocycle (Piperidine) 120350>3015
Unsubstituted Bicyclic 20854.5 (Liability)22
5-OH Substituted Bicyclic 2590>25 (Resolved)45

Mechanistic Visualization

The following diagram illustrates the logical workflow and causality of utilizing the 5-OH-octahydro-1H-isoindole scaffold in lead optimization.

SAR_Optimization A Flexible Monocycle (e.g., Piperidine) B Conformational Restriction (Octahydro-1H-isoindole) A->B Scaffold Hopping C C-5 Hydroxylation (5-OH Substitution) B->C Derivatization E Decreased Entropy Penalty (Increased Affinity) B->E 3D Rigidification D Substituted Octahydro- 1H-isoindol-5-ols C->D Vector Addition F Enhanced H-Bonding & Reduced logD D->F TPSA Optimization G Optimized Lead Compound (High Potency, Low Toxicity) E->G F->G

Workflow of SAR optimization: Scaffold hopping to 5-OH-octahydro-1H-isoindole enhances binding.

References

  • Application of Bicyclic Pyrrolidine in Drug Development. BLDpharm.
  • Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. PubMed/NIH.
  • 857363-11-2 | Octahydro-1H-isoindol-5-ol. Moldb.
  • Stereochemistry of cis-Octahydro-1H-isoindole: A Critical Determinant of Biological Activity. Benchchem.

Sources

Validation of a New UHPLC-CAD Analytical Method for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Overcoming the "Chromophore Barrier"

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (CAS: 52865-10-8) is a highly specialized, saturated bicyclic aliphatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. From an analytical perspective, this molecule presents a significant challenge: it completely lacks a conjugated π-electron system (chromophore) .

Historically, laboratories have relied on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to quantify this intermediate. However, because the molecule only weakly absorbs UV light at low wavelengths (<210 nm), analysts are forced to choose between two flawed alternatives:

  • Direct UV Detection at 205 nm: Suffers from severe baseline drift due to mobile phase absorbance, resulting in poor sensitivity and high limits of quantitation (LOQ).

  • Pre-Column Derivatization: Involves tagging the secondary amine with a UV-active or fluorescent chromophore. This adds hours to sample preparation, introduces reaction variability, and compromises the accuracy of recovery data.

To solve this, we have developed and validated a new Ultra-High-Performance Liquid Chromatography coupled with Charged Aerosol Detection (UHPLC-CAD) method. This guide objectively compares the performance of the new UHPLC-CAD method against traditional HPLC-UV approaches, providing a fully self-validating protocol aligned with the latest ICH Q2(R2) guidelines[2].

Mechanistic Causality: Why UHPLC-CAD?

Charged Aerosol Detection (CAD) is a mass-based, universal detection technique that does not rely on the optical properties of the analyte[3]. It provides a consistent response for all non-volatile and semi-volatile compounds[4].

The Causality of Detection: When the eluent exits the UHPLC column, it is nebulized with nitrogen gas to form droplets. As the mobile phase evaporates, the non-volatile (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole remains as solid particles. A corona discharge then applies a positive charge to these particles. Because the charge transferred is proportional to the particle's surface area (and thus the mass of the analyte), the resulting electrometer signal provides highly sensitive quantitation without the need for derivatization[3].

CAD_Mechanism A 1. Column Eluent (Analyte + Solvent) B 2. Nebulization (N2 Gas Aerosol) A->B C 3. Evaporation (Dried Particles) B->C D 4. Corona Discharge (Positive Charging) C->D E 5. Electrometer (Mass Detection) D->E

Fig 1: Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Objective Performance Comparison

To demonstrate the superiority of the new method, we conducted a head-to-head performance comparison between the new UHPLC-CAD method and the two legacy HPLC-UV alternatives. The data below summarizes the experimental validation results.

Analytical ParameterNew Method: UHPLC-CADLegacy: HPLC-UV (Direct, 205 nm)Legacy: HPLC-UV (Derivatization)
Detection Principle Mass-proportional aerosol chargeLow-wavelength optical absorbanceOptical absorbance post-reaction
Limit of Detection (LOD) 15 ng/mL 850 ng/mL50 ng/mL
Limit of Quantitation (LOQ) 45 ng/mL 2500 ng/mL150 ng/mL
Linearity ( R2 ) > 0.999 (Power-transformed)0.985 (Impacted by baseline noise)0.992 (Reaction yield dependent)
Sample Prep Time < 5 mins (Dilute & Shoot)< 5 mins> 90 mins (Heating & Quenching)
Method Precision (RSD%) 1.2% 5.8%3.5%

Data Interpretation: The UHPLC-CAD method achieves a 55-fold improvement in LOQ compared to direct UV detection and eliminates the 90-minute sample preparation bottleneck required for derivatization, significantly increasing laboratory throughput.

ICH Q2(R2) Experimental Protocols & Validation Strategy

The following step-by-step methodologies form a self-validating system, ensuring that the analytical procedure is fit for its intended use across its lifecycle, as mandated by the ICH Q2(R2) guidelines[2].

Validation_Lifecycle SST System Suitability (SST) Spec Specificity (Matrix & Blanks) SST->Spec Lin Linearity & Range (Power Function) SST->Lin Acc Accuracy (Spike Recovery) Spec->Acc Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report

Fig 2: ICH Q2(R2) compliant validation lifecycle for the UHPLC-CAD methodology.

System Suitability Testing (SST)

Before any validation parameters are assessed, the system must prove its operational readiness.

  • Protocol: Inject a 50 µg/mL standard solution of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole six consecutive times.

  • Acceptance Criteria: Peak area Relative Standard Deviation (RSD) 2.0%; Tailing factor 1.5; Theoretical plates 10,000.

  • Causality: CAD response is highly sensitive to fluctuations in mobile phase background noise. An SST ensures that the nebulizer gas pressure and corona discharge voltage are stabilized, preventing baseline drift during the analytical run and ensuring the electrometer is functioning within linear parameters.

Specificity & Matrix Interference
  • Protocol: Inject a blank diluent (Acetonitrile:Water 50:50 v/v), a placebo matrix, and a sample spiked with known synthetic impurities. Perform forced degradation (acid, base, oxidation via H2​O2​ , and thermal stress) on the API.

  • Acceptance Criteria: No interfering peaks >0.1% of the target analyte area at the retention time of 5-Hydroxy-2H-isoindole. Peak purity index must indicate no co-elution.

  • Causality: Because CAD is a universal detector, it detects all non-volatile components in the sample[3]. Unlike MS/MS, which can filter out co-eluting peaks by mass-to-charge ratio, CAD relies entirely on chromatographic resolution. Therefore, rigorous specificity testing ensures that matrix excipients or degradants do not artificially inflate the analyte's quantitative result.

Linearity and Range (Power-Function Transformation)
  • Protocol: Prepare seven calibration standards ranging from the LOQ (45 ng/mL) up to 150% of the nominal working concentration (150 µg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999 using a power-function fit.

  • Causality: Unlike UV absorption which follows the linear Beer-Lambert Law, CAD charging efficiency is proportional to the surface area of the dried aerosol particles, not their volume. This fundamental physics principle results in a non-linear (sigmoidal) response over wide concentration ranges. Applying a power-function transformation ( y=axb ) to the calibration data linearizes the curve, ensuring precise quantitation across a massive dynamic range without sacrificing accuracy at the lower end.

Accuracy (Recovery) and Precision
  • Protocol: Accurately spike the API into the sample matrix at three concentration levels: 50%, 100%, and 150% of the target analytical concentration. Prepare three independent replicates per level (9 preparations total).

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. Intermediate precision (different day, different analyst) RSD must be 2.0%.

  • Causality: Matrix components can alter the viscosity or surface tension of the eluent. Because CAD relies on pneumatic nebulization, changes in surface tension directly impact the droplet size distribution in the aerosol, which can suppress or enhance the signal. Spiking the API directly into the matrix validates that the nebulization efficiency remains constant regardless of the surrounding chemical environment, proving the method is robust and trustworthy.

Conclusion

The validation of the UHPLC-CAD method for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole represents a paradigm shift from traditional UV-based legacy methods. By understanding the causality behind aerosol charging and applying rigorous ICH Q2(R2) validation protocols, laboratories can eliminate derivatization bottlenecks, achieve nanogram-level sensitivity, and ensure uncompromised scientific integrity in their analytical workflows.

References

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.[Link]

  • Neuland Labs / ICH Q2(R2). Analytical Method Validation: Key Parameters & Common Challenges.[Link]

Sources

A Comparative Guide to Verifying the Purity of Synthesized (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the absolute purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is a fundamental pillar of safety and efficacy. The specific stereochemistry of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, a chiral isoindole derivative, necessitates a rigorous and multi-faceted analytical approach to confirm its identity, quantify its purity, and characterize any potential impurities. This guide provides an in-depth comparison of critical analytical techniques, offering field-proven insights and detailed experimental protocols to establish a self-validating system for purity verification.

The isoindole scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive compounds.[1][2] However, the synthesis of specific stereoisomers can be challenging, often leading to a mixture of diastereomers, enantiomers, and other process-related impurities.[3][4] Furthermore, the isoindole ring system can be inherently unstable, prone to oxidation and polymerization, which adds another layer of complexity to its analysis.[5] Therefore, a single analytical method is seldom sufficient. A truly robust purity assessment relies on the synergistic use of chromatographic and spectroscopic techniques.

This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Chiral HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the comprehensive analysis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Chromatographic Purity Assessment: The Power of Separation

Chromatographic methods are the cornerstone of purity analysis, offering the ability to separate the target compound from impurities.

1.1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the workhorse for assessing the purity of most organic molecules. It separates compounds based on their hydrophobicity. For (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, RP-HPLC is the first line of defense to detect and quantify any non-isomeric, process-related impurities such as starting materials, reagents, or byproducts from the synthesis.

Causality Behind Experimental Choices: A C18 column is a standard choice for its broad applicability. The mobile phase, a mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good peak shape and resolution. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is often added to suppress the ionization of the basic nitrogen in the isoindole ring, leading to sharper peaks and more reproducible retention times.

1.2. Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Given the defined stereochemistry of the target molecule, chiral HPLC is non-negotiable. It is the gold standard for determining enantiomeric purity.[6] This technique uses a chiral stationary phase (CSP) to differentially interact with the enantiomers, leading to their separation.

Expertise in Action: The choice of a chiral stationary phase is critical and often empirical. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly versatile and have a proven track record for a wide range of chiral compounds.[7] The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to form transient diastereomeric complexes between the analyte and the CSP.[8] Normal-phase (using hexane/alcohol mobile phases) often provides better selectivity for chiral separations than reversed-phase.

Spectroscopic Analysis: Unveiling the Molecular Structure

While chromatography separates, spectroscopy identifies. NMR and MS provide orthogonal information that is crucial for structural confirmation and impurity identification.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[9][10] For purity analysis, ¹H NMR is used for a rapid assessment of the overall purity and to detect the presence of residual solvents or major impurities. For a definitive structural confirmation of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, a combination of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) is essential. These experiments reveal through-bond correlations, allowing for the unambiguous assignment of all proton and carbon signals, thus confirming the connectivity and stereochemistry of the molecule.

2.2. Mass Spectrometry (MS)

Mass spectrometry provides highly sensitive detection and accurate mass measurements, which are invaluable for confirming the molecular weight of the target compound and identifying impurities.[11] When coupled with HPLC (LC-MS), it becomes a powerful tool for analyzing complex mixtures. The fragmentation pattern observed in the MS/MS spectrum can provide structural information about the molecule and its impurities. For a hydroxylated compound like (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole, the fragmentation pattern can help confirm the position of the hydroxyl group.

Comparative Overview of Analytical Techniques

The following table summarizes the strengths and applications of each technique in the context of verifying the purity of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Technique Primary Use Strengths Limitations
RP-HPLC Quantification of non-isomeric impuritiesHigh precision and accuracy, robust, high throughput.[3]Cannot separate enantiomers; co-eluting impurities may go undetected.
Chiral HPLC Determination of enantiomeric and diastereomeric purityThe definitive method for separating stereoisomers.[6][7]Requires specialized, expensive columns; method development can be time-consuming.
¹H NMR Structural confirmation, quantification of major impurities and residual solventsProvides detailed structural information; quantitative with an internal standard.Lower sensitivity compared to chromatographic methods; peak overlap can be an issue in complex mixtures.[9]
¹³C NMR & 2D NMR Unambiguous structure elucidationConfirms the carbon skeleton and connectivity of the molecule.Lower sensitivity and longer acquisition times compared to ¹H NMR.
LC-MS Molecular weight confirmation, impurity identification and quantificationHigh sensitivity and selectivity; provides molecular weight information for unknown impurities.[11]Ionization efficiency can vary significantly between compounds, affecting quantification without appropriate standards.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific instrumentation and sample matrix.

Protocol 1: RP-HPLC for Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (Acetonitrile/Water with 0.1% TFA) Equilibration Equilibrate HPLC System MobilePhase->Equilibration SamplePrep Prepare Sample Solution (1 mg/mL in mobile phase) Injection Inject Sample (10 µL) SamplePrep->Injection Equilibration->Injection Detection Data Acquisition (UV Detector) Injection->Detection Integration Integrate Peaks Detection->Integration Calculation Calculate Purity (% Area) Integration->Calculation

Caption: Workflow for RP-HPLC Purity Analysis.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Analysis: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes. Inject the sample and acquire the data.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method.

Protocol 2: Chiral HPLC for Enantiomeric Purity

Chiral_HPLC_Workflow A Select Chiral Stationary Phase (e.g., Polysaccharide-based) B Prepare Normal-Phase Mobile Phase (e.g., n-Hexane/Ethanol) A->B D Equilibrate System B->D C Prepare Sample Solution (in mobile phase) E Inject Racemic Standard (to confirm separation) C->E F Inject Synthesized Sample C->F D->E E->F G Data Acquisition & Integration F->G H Calculate Enantiomeric Excess (% ee) G->H

Caption: Workflow for Chiral HPLC Method Development.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (for basic compounds)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Procedure:

  • Method Development: If a racemic standard is available, inject it to confirm that the chosen column and mobile phase can separate the enantiomers. Adjust the mobile phase composition to achieve a resolution (Rs) of >1.5.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Processing: Integrate the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Protocol 3: NMR for Structural Confirmation

NMR_Workflow A Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d6) B Acquire 1D Spectra (¹H and ¹³C) A->B C Acquire 2D Spectra (COSY, HSQC, HMBC) B->C D Process and Analyze Data C->D E Assign Signals and Confirm Structure D->E F Identify and Quantify Impurities D->F

Caption: Workflow for Structural Elucidation by NMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction).

  • Structural Elucidation:

    • Use the ¹H and ¹³C spectra to identify the types and number of protons and carbons.

    • Use the COSY spectrum to establish proton-proton couplings (spin systems).

    • Use the HSQC spectrum to correlate protons to their directly attached carbons.

    • Use the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different spin systems and confirming the overall structure.

    • Compare the observed chemical shifts and coupling constants with expected values for the target structure.

Trustworthiness: A Self-Validating System

The true power of this multi-technique approach lies in its self-validating nature. The results from each technique should be consistent and complementary.

Caption: Logical relationships for a self-validating purity assessment.

For example, if RP-HPLC shows a purity of 99.5%, but ¹H NMR reveals signals that do not correspond to the main compound, this discrepancy must be investigated. It could indicate a co-eluting impurity that has a similar polarity but a different structure. Similarly, if LC-MS detects a peak with a mass that does not correspond to the target molecule or any expected impurities, further investigation using techniques like high-resolution mass spectrometry (HRMS) and NMR would be required for identification.

Conclusion

Verifying the purity of a chiral molecule like (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole is a critical and exacting task. A comprehensive and trustworthy assessment cannot be achieved with a single analytical technique. By strategically combining the separation power of RP-HPLC and Chiral HPLC with the detailed structural insights from NMR and the high sensitivity of Mass Spectrometry, researchers can build a complete and validated profile of their synthesized compound. This integrated approach ensures the quality, safety, and reliability of the molecule for its intended application in research and drug development.

References

  • Catinella, S., Traldi, P., Vettori, U., & Allegri, G. (1991). Investigation of the mass-spectrometric fragmentation of some isoindole derivatives. Chemistry of Heterocyclic Compounds, 27(7), 732-736. [Link]

  • Fukuoka, K., Ozeki, Y., & Kanaly, R. A. (2016). Development of a mass spectrometric hydroxyl-position determination method for the hydroxyindole metabolites of JWH-018 by GC-MS/MS. Journal of mass spectrometry, 51(5), 350-357. [Link]

  • Reddy, G. H., Reddy, M. R., & Dubey, P. K. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein journal of organic chemistry, 7, 34. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Özdemir, Z., Kandemirli, F., & Çelik, H. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Journal of the Serbian Chemical Society, 79(11), 1339-1346. [Link]

  • Mague, J. T., Mohamed, M. A., & Akkurt, M. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). CHEMISTRY OF 2H-ISOINDOLES: RECENT DEVELOPMENTS. ARKIVOC: Online Journal of Organic Chemistry, 2015(3), 1-35. [Link]

  • Tong, W., Chowdhury, S. K., & Katta, V. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Rapid Communications in Mass Spectrometry, 14(5), 343-348. [Link]

  • Reddy, G. H., Reddy, M. R., & Dubey, P. K. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 34–40. [Link]

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2048–2078. [Link]

  • Singh, S., Singh, J., & Kaur, H. (2025). Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial, and antioxidant studies. RSC Advances, 15(25), 17351-17362. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

  • Thomas, J. B., Atkinson, R. N., & Rothman, R. B. (2008). Design and synthesis of (3R)-1,2,3,4-tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Journal of medicinal chemistry, 51(15), 4599-4609. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ChemiMart. (n.d.). (3AR,7AS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole. [Link]

  • Burtoloso, A. C. B., & Bernardim, B. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. Organic Letters, 24(5), 1106-1110. [Link]

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein journal of organic chemistry, 9, 2048-2078. [Link]

  • Özbek, O., Usta, N. C., & Gürdere, M. B. (2021). Synthesis and Characterization of Novel Hybrid Isoindole Molecules with Thiazole Scaffold. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1095-1104. [Link]

  • Loska, R. (2018). THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES. Wiadomości Chemiczne, 72(9-10), 699-724. [Link]

  • Płazińska, A., Płaziński, W., & Mikiciuk-Olasik, E. (2019). A New N-Substituted 1H-Isoindole-1,3 (2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International journal of molecular sciences, 20(18), 4468. [Link]

  • O'Boyle, N. M., & Pryce, E. N. (2023). The Colorimetric Detection of the Hydroxyl Radical. Molecules, 28(4), 1903. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213-2222. [Link]

  • Li, W., & Li, W. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific reports, 10(1), 1-8. [Link]

  • Serafin, K., & Spadło, M. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo [e] isoindol-1-one. Molecules, 27(23), 8345. [Link]

  • Kassick, A. J., Jiang, J., & Bunda, J. (2013). 2-[(3aR, 4R, 5S, 7aS)-5-{(1S)-1-[3, 5-bis (trifluoromethyl) phenyl]-2-hydroxyethoxy}-4-(2-methylphenyl) octahydro-2H-isoindol-2-yl]-1, 3-oxazol-4 (5H)-one: a potent human NK1 receptor antagonist with multiple clearance pathways. Journal of medicinal chemistry, 56(14), 5940-5948. [Link]

  • Slideshare. (n.d.). use of nmr in structure ellucidation. [Link]

  • Nájera, C., Sansano, J. M., & Yus, M. (2015). Recent Developments in Isoindole Chemistry. Synlett, 26(10), 1331-1346. [Link]

  • ChemiMart. (n.d.). (3AR,7AS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole. [Link]

  • ResearchGate. (n.d.). Isoindole Derivatives: Propitious Anticancer Structural Motifs. [Link]

  • Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products. Beilstein J. Org. Chem., 9, 2048-2078. [Link]

Sources

Safety Operating Guide

Comprehensive Operational and Disposal Guide: (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (frequently supplied as a hydrochloride salt, CAS: 52865-10-8) is a bicyclic amine building block heavily utilized in advanced drug discovery and synthetic chemistry[1]. While highly valuable for synthesizing complex pharmacophores, its physicochemical properties—specifically its hygroscopicity and potential to release corrosive gases upon decomposition—demand rigorous operational and disposal protocols.

As a Senior Application Scientist, I have designed this guide to provide researchers with a self-validating, E-E-A-T-aligned framework for handling and disposing of this compound. This ensures not only regulatory compliance but also the absolute safety of laboratory personnel.

Physicochemical Hazard Profile & Mechanistic Causality

Understanding the why behind a chemical's hazard profile is the first step in effective risk mitigation. As an amine hydrochloride salt, this compound presents specific challenges:

  • Irritation Potential: The hydrochloride nature of the salt can cause localized pH drops upon contact with mucosal membranes (eyes, respiratory tract), leading to acute irritation[2].

  • Thermal Decomposition: If subjected to extreme heat or incineration without proper scrubbers, it will emit toxic and corrosive fumes, including hydrogen chloride (HCl), carbon monoxide (CO), and nitrogen oxides (NOx)[3][4].

Table 1: GHS Hazard and Precautionary Summary (CAS: 52865-10-8)

Hazard ClassGHS CodeDescriptionMechanistic Cause
Acute Toxicity (Oral) H302Harmful if swallowedSystemic absorption of the bioactive amine moiety.
Skin Corrosion/Irritation H315Causes skin irritationMildly acidic nature of the hydrochloride salt upon moisture contact.
Eye Damage/Irritation H319Causes serious eye irritationRapid dissolution in ocular fluid causing a localized pH shift.
STOT (Single Exposure) H335May cause respiratory irritationInhalation of fine, hygroscopic particulate dust.
Operational Plan & Safe Handling Procedures

To prevent exposure, every handling protocol must be a self-validating system where engineering controls and Personal Protective Equipment (PPE) work in tandem.

Step-by-Step Handling Methodology:

  • Preparation & Environment: Conduct all weighing and transfer operations inside a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: This prevents the aerosolization of H335-classified dust into the general lab environment[4].

  • PPE Selection: Don a fitted N95 or P100 particulate respirator (if weighing outside a hood), double nitrile gloves (minimum 4 mil thickness), and wrap-around chemical splash goggles.

  • Static Mitigation: Use anti-static weighing boats and grounded spatulas. Amine salts can carry static charges, causing the fine powder to repel and aerosolize during transfer.

  • Post-Handling Validation: After sealing the primary container, wipe down the exterior with a damp disposable towel to capture any micro-particulates. Dispose of the towel as solid hazardous waste.

Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent cross-contamination.

Step-by-Step Spill Methodology:

  • Evacuate & Assess: Temporarily clear the immediate area. Verify the spill volume and consult the for specific hazard thresholds.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand or vermiculite.

    • Causality: Do not use combustible materials like paper towels for the initial sweep, as friction could theoretically induce localized heating.

  • Mechanical Collection: Use a non-sparking, static-free brush and dustpan to collect the powder and the absorbent. Place into a labeled, sealable polyethylene container[3].

  • Chemical Decontamination: Wash the spill surface with copious amounts of soap and water. The surfactant will help solubilize any remaining organic residue, while the water dilutes the hydrochloride salt.

  • Validation: Visually inspect the area under bright light for residual powder. Check the pH of the final wash water using pH paper; it must be neutral (pH 6.5-7.5) before the area is declared safe.

SpillResponse A Spill Detected B Assess Volume & Hazards (Check SDS) A->B C Don Appropriate PPE (Respirator, Nitrile Gloves) B->C D Containment (Sand/Vermiculite) C->D E Mechanical Collection (Avoid Dusting) D->E F Decontamination (Soap & Water Wash) E->F G Hazardous Waste Transfer (Seal & Label) F->G

Spill response workflow for (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Proper Disposal Procedures

Under the guidelines (40 CFR Part 261), waste containing this compound must be managed as hazardous chemical waste. Drain disposal is strictly prohibited due to its toxicity and the potential for accumulation in aquatic ecosystems[5][6].

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Solid Waste (Unused chemical, contaminated gloves, empty vials, spill cleanup materials): Place in a heavy-duty, puncture-resistant polyethylene bag. Double-bagging is required.

    • Aqueous Waste (Rinsate from glassware, reaction filtrates): Collect in a compatible, high-density polyethylene (HDPE) carboy.

  • pH Verification (Aqueous): Before adding new aqueous waste to a centralized carboy, verify that the pH of the waste stream is between 5.5 and 9.5.

    • Causality: Mixing highly acidic hydrochloride rinsate with incompatible basic waste could trigger a violent exothermic reaction or off-gassing[6].

  • Labeling: Affix a standardized hazardous waste label immediately upon placing the first drop or grain of waste into the container. The label must explicitly state "(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole hydrochloride" and "Toxic/Irritant"[7][8].

  • Satellite Accumulation Area (SAA): Store the sealed containers in a designated SAA at or near the point of generation. Containers must remain closed at all times except when actively adding waste[5].

  • Final Disposal (Incineration): Submit a waste pickup request to your Environmental Health and Safety (EHS) department. The ultimate disposal method must be high-temperature incineration in an EPA-licensed facility equipped with alkaline scrubbers.

    • Causality: Scrubbers are mandatory to neutralize the hydrogen chloride (HCl) and nitrogen oxide (NOx) gases generated during the combustion of the amine hydrochloride framework[4][9].

WasteDisposal Gen Waste Generation Decision Waste State? Gen->Decision Solid Solid Waste (Powder/Contaminated PPE) Decision->Solid Solid Aqueous Aqueous Waste (Rinsate/Solutions) Decision->Aqueous Liquid SolidPrep Double-Bag in Compatible Plastic Solid->SolidPrep AqPrep pH Verification (Neutralize if needed) Aqueous->AqPrep SAA Satellite Accumulation Area (< 55 Gallons, Labeled) SolidPrep->SAA AqPrep->SAA Incineration EPA-Licensed Incineration (NOx/HCl Scrubbers) SAA->Incineration

Segregation and disposal logic for solid and aqueous chemical waste.

References
  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." EPA.gov.[Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS.[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Amine Hydrochlorides." Cole-Parmer Instrument Company.[Link]

Sources

Operational Safety and PPE Guide for Handling (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Author: BenchChem Technical Support Team. Date: March 2026

As a secondary amine and alcohol bicyclic derivative, (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole (often supplied as a hydrochloride salt, CAS: 52865-10-8) is a critical building block in pharmaceutical synthesis[1][2]. Handling this compound requires strict adherence to safety protocols to mitigate exposure risks. This guide provides a causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Risk Assessment & Hazard Causality

Understanding the physicochemical properties of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole is essential for implementing effective safety measures. The compound presents three primary hazards:

  • Respiratory Irritation (H335): As a fine, crystalline hydrochloride salt, the solid is prone to aerosolization. Inhalation of the dust causes immediate irritation to the respiratory tract mucosa.

  • Skin Irritation (H315): The amine salt is highly water-soluble and hygroscopic. Upon contact with ambient moisture or human sweat, the salt dissolves to form a localized, concentrated irritant solution that disrupts the epidermal barrier.

  • Serious Eye Irritation (H319): Direct contact with the solid or its solutions causes severe osmotic and pH-driven irritation to the corneal epithelium.

To mitigate these risks, a comprehensive PPE strategy must be deployed in accordance with , which mandates that employers assess workplace hazards and select appropriate protective equipment[3][4].

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative PPE specifications required for handling this compound safely.

Protection ZonePPE SpecificationCausality / Rationale
Eye/Face ANSI Z87.1 Compliant Safety GogglesProtects against airborne dust and accidental splashes. Standard safety glasses are insufficient due to the lack of a peripheral seal against fine particulates.
Hands (Solid) Single Nitrile Gloves (≥ 4 mil)Provides a sufficient physical barrier against the dry, solid amine salt during standard weighing and transfer operations.
Hands (Solution) Double Nitrile or Butyl RubberPolar aprotic solvents (e.g., DMF, DMSO) commonly used to dissolve this compound rapidly permeate thin nitrile, acting as transdermal carriers for the amine.
Body 100% Cotton Lab Coat, Closed-toe ShoesCotton prevents the accumulation of static electricity (which causes the powder to scatter) and provides a physical barrier against spills.
Respiratory N95 / P100 Particulate RespiratorRequired if handling outside a certified chemical fume hood to prevent inhalation of irritating dust, per the [5][6].

Operational Workflows: Step-by-Step Methodologies

To ensure a self-validating safety system, every handling procedure must incorporate built-in verification steps. Follow these methodologies when working with (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

Phase 1: Pre-Operation & Donning
  • Environmental Verification: Before opening the chemical vial, verify that the chemical fume hood has a face velocity of 80–100 feet per minute (fpm) using the digital monitor or a tissue flutter test.

  • Glove Integrity Test: Prior to donning, trap air inside the nitrile gloves and squeeze to inflate the fingers. Discard any gloves that exhibit micro-punctures or pressure leaks.

  • Static Mitigation Setup: Because the hydrochloride salt is a fine powder, use an anti-static gun (e.g., Zerostat) on plastic weigh boats to neutralize static charge, preventing the electrostatic dispersion of the chemical.

Phase 2: Handling & Weighing
  • Preparation: Tare the neutralized anti-static weigh boat inside the draft shield of the analytical balance.

  • Transfer: Use a clean, grounded stainless steel spatula. Do not use plastic spatulas, as they generate static charge that causes the powder to scatter and aerosolize.

  • Containment: Immediately after weighing, seal the source vial and transfer the weighed material to the reaction vessel within the fume hood.

Phase 3: Doffing & Decontamination
  • Glove Removal: If double-gloved, remove the outer gloves by pinching the wrist and pulling them inside-out to trap any residual chemical dust.

  • Disposal: Dispose of the gloves in a designated, labeled solid chemical waste container.

  • Final Decontamination: Wash hands thoroughly with soap and water to remove any microscopic amine salt residue that may have bypassed the glove barrier.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent the aerosolization of the solid and subsequent respiratory exposure. This protocol aligns with the guidelines outlined in[7][8].

  • Immediate Containment: Isolate the area. Never use dry sweeping or compressed air to clean up the solid salt, as this will aerosolize the fine powder and exacerbate inhalation hazards.

  • Neutralization & Cleaning:

    • If the spill occurs outside a fume hood, immediately don a P100 respirator and safety goggles.

    • Moisten a disposable cloth or paper towel with water.

    • Gently lay the damp cloth over the spilled powder to suppress dust generation, then carefully wipe up the solid. The water will dissolve the salt, allowing it to be safely absorbed into the towel.

  • Waste Segregation: Place all contaminated wipes, gloves, and materials into a sealed, clearly labeled hazardous waste container. Dispose of the container as solid organic chemical waste via an authorized environmental services contractor.

Handling & Spill Response Logic

The following diagram illustrates the logical decision-making process for handling the chemical and responding to accidental spills.

Workflow Start Handling (3aR,5R,7aS)-rel- 5-Hydroxy-2H-isoindole Hood Fume Hood Available (≥80 fpm)? Start->Hood StandardPPE Standard PPE: Nitrile Gloves, Goggles, Lab Coat Hood->StandardPPE Yes RespPPE Add Respiratory Protection (N95/P100 Respirator) Hood->RespPPE No Weighing Weighing & Transfer (Use Anti-Static Tools) StandardPPE->Weighing RespPPE->StandardPPE SpillCheck Spill Occurs? Weighing->SpillCheck SpillYes Damp Wipe Cleanup (Prevent Aerosolization) SpillCheck->SpillYes Yes Proceed Proceed to Reaction/ Dissolution SpillCheck->Proceed No Waste Dispose as Solid Chemical Waste SpillYes->Waste Proceed->Waste Post-Reaction

Logical workflow for handling and spill response of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. U.S. Department of Labor. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2004). NIOSH Respirator Selection Logic (Publication No. 2005-100). Centers for Disease Control and Prevention. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole
Reactant of Route 2
(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。